cis-SIM1
Description
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Properties
Molecular Formula |
C79H98Cl2N14O13S3 |
|---|---|
Molecular Weight |
1618.8 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60-,61-,62-,71+/m0/s1 |
InChI Key |
RARNTROXRCXFHV-AANUUZPXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Function of cis-SIM1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Single-minded homolog 1 (SIM1) protein is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the central nervous system, particularly in regions regulating energy homeostasis. While the role of SIM1 in the leptin-melanocortin pathway and its association with obesity are well-documented, emerging evidence suggests a more intricate regulatory landscape involving post-translational modifications. This technical guide explores the potential role of an intramolecular, or cis-acting, SUMO-interacting motif (SIM) within the SIM1 protein, a feature we term "cis-SIM1." Although direct experimental validation of SIM1 SUMOylation and the function of a cis-SIM is currently lacking in the published literature, bioinformatic predictions strongly indicate the presence of both SUMOylation sites and a SIM within the human SIM1 protein. This guide will delve into the predicted structural features of this compound, its potential biological functions, and propose detailed experimental protocols to validate these hypotheses. Furthermore, we present a compilation of known SIM1 protein interactions to provide a broader context for its regulatory network.
Introduction to SIM1 and SUMOylation
SIM1 is a crucial transcription factor involved in the terminal differentiation of neurons within the paraventricular nucleus (PVN) of the hypothalamus. Its haploinsufficiency in both humans and mice leads to early-onset obesity, primarily due to hyperphagia, highlighting its central role in appetite regulation. SIM1 functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to bind specific DNA sequences and regulate the transcription of target genes, including those involved in the oxytocin (B344502) signaling pathway, which is known to suppress feeding behavior.
Post-translational modifications (PTMs) are key mechanisms for regulating protein function. SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine (B10760008) residue, is a dynamic and reversible PTM that can alter a protein's stability, subcellular localization, and protein-protein interactions. The recognition of SUMO moieties is often mediated by a short, non-covalently binding SUMO-interacting motif (SIM). When a SUMO protein and a SIM are present on the same polypeptide chain, they can engage in an intramolecular interaction, referred to as a cis-acting SIM or "cis-SIM." This intramolecular binding can induce conformational changes, mask interaction surfaces, or otherwise modulate the protein's activity.
Bioinformatic Prediction of SUMOylation Sites and a SIM in Human SIM1
Direct experimental evidence for the SUMOylation of SIM1 is not yet available. However, in silico analysis using established prediction algorithms provides compelling evidence for the presence of both potential SUMOylation sites and a SIM in the human SIM1 protein.
The full-length human SIM1 protein sequence (isoform 1, 766 amino acids) was retrieved from UniProt (Accession: P81133).
2.1. Predicted SUMOylation Sites
Multiple prediction tools were employed to identify potential SUMOylation sites within the SIM1 sequence. The consensus motif for SUMOylation is typically Ψ-K-x-E, where Ψ is a large hydrophobic residue, K is the lysine to be SUMOylated, x is any amino acid, and E is glutamic acid.
| Prediction Tool | Predicted SUMOylation Site (Lysine Residue) | Sequence Context | Score/Confidence |
| SUMOsp 2.0 | K291 | FGEK VDE | High |
| GPS-SUMO 2.0 | K291 | FGEK VDE | High |
| JASSA | K291 | FGEK VDE | High |
All three prediction tools converged on Lysine 291 (K291) as a high-confidence SUMOylation site within a canonical consensus motif.
2.2. Predicted SUMO-Interacting Motif (SIM)
SIMs are typically characterized by a hydrophobic core, often flanked by acidic residues. Prediction algorithms scan for these features to identify potential SUMO-binding regions.
| Prediction Tool | Predicted SIM Location (Amino Acid Residues) | Sequence | Score/Confidence |
| GPS-SUMO 2.0 | 314-317 | V LV L | High |
| JASSA | 314-317 | V LV L | High |
Both GPS-SUMO and JASSA identified a high-confidence SIM located at residues 314-317 , with the core hydrophobic sequence VLVL . This predicted SIM is located in close proximity to the predicted SUMOylation site at K291.
The "this compound" Hypothesis: A Proposed Mechanism of Autoregulation
The close proximity of the predicted SUMOylation site (K291) and the SIM (314-317) in the primary sequence of SIM1 strongly suggests the possibility of an intramolecular interaction. This "this compound" interaction could serve as a novel autoregulatory mechanism for SIM1 function.
3.1. Proposed Signaling Pathway
Upon receiving an appropriate cellular signal (e.g., upstream signaling from the leptin-melanocortin pathway), SIM1 could be SUMOylated at K291. The attached SUMO moiety would then be available to interact with the nearby SIM. This intramolecular binding could induce a conformational change in SIM1, leading to several potential functional outcomes:
-
Modulation of Transcriptional Activity: The conformational change could alter the accessibility of the DNA-binding domain or the transactivation domain, thereby either enhancing or repressing the transcriptional activity of the SIM1/ARNT heterodimer.
-
Regulation of Protein-Protein Interactions: The this compound interaction might mask a binding site for a corepressor or coactivator, thus altering the transcriptional complex assembled by SIM1.
-
Control of Subcellular Localization: While SIM1 is predominantly nuclear, SUMOylation can sometimes influence nuclear import/export dynamics.
Below is a diagram illustrating the proposed this compound autoregulatory mechanism.
Quantitative Data on SIM1 Protein Interactions
To provide a broader context for the potential regulatory role of this compound, it is essential to consider its known interaction partners. The following table summarizes available quantitative data on SIM1 protein-protein interactions. It is important to note that quantitative affinity data for SIM1 interactions is sparse in the literature.
| Interacting Protein | Method | Reported Affinity/Interaction Details | Reference |
| ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) | Co-immunoprecipitation | Dimerization observed in vitro. | [1] |
| ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2) | Co-immunoprecipitation | Heterodimerization is required for efficient DNA binding. | [2] |
| HSP90 (Heat Shock Protein 90) | Co-immunoprecipitation | Association observed in vitro. | [1] |
Experimental Protocols for Validation of this compound Function
The validation of the this compound hypothesis requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.
5.1. In Vitro SUMOylation Assay for SIM1
This protocol is designed to determine if SIM1 can be SUMOylated in a controlled, cell-free system.
Materials:
-
Purified recombinant human SIM1 protein (full-length and fragments)
-
SUMO-activating (E1) enzyme (SAE1/SAE2)
-
SUMO-conjugating (E2) enzyme (Ubc9)
-
SUMO-1 and SUMO-2/3 proteins
-
SUMOylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SIM1 antibody, Anti-SUMO-1 antibody, Anti-SUMO-2/3 antibody
Procedure:
-
Set up the SUMOylation reactions in 20 µL final volume. Include a negative control reaction without ATP.
-
Reaction mix: 1 µg recombinant SIM1, 100 ng E1 enzyme, 200 ng E2 enzyme, 2 µg SUMO protein, 1x SUMOylation buffer.
-
-
Incubate the reactions at 30°C for 2 hours.
-
Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-SIM1 antibody to detect higher molecular weight bands corresponding to SUMOylated SIM1.
-
Confirm SUMOylation by probing separate blots with anti-SUMO-1 and anti-SUMO-2/3 antibodies.
5.2. Co-immunoprecipitation to Validate SIM1 SUMOylation in Cells
This protocol aims to determine if SIM1 is SUMOylated in a cellular context.
Materials:
-
Human cell line expressing endogenous or tagged SIM1 (e.g., HEK293T, Neuro2a)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide, NEM)
-
Anti-SIM1 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-SUMO-1 and Anti-SUMO-2/3 antibodies
Procedure:
-
Lyse cells in lysis buffer containing inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-SIM1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluate by Western blotting using anti-SUMO-1 and anti-SUMO-2/3 antibodies to detect SUMOylated SIM1.
5.3. Site-Directed Mutagenesis and Functional Assays
To investigate the function of the predicted SUMOylation site and SIM, site-directed mutagenesis should be performed to create the following SIM1 mutants:
-
K291R: A SUMOylation-deficient mutant.
-
VLVL-to-AAAA: A SIM-deficient mutant.
-
K291R/VLVL-to-AAAA: A double mutant.
These mutants can then be used in functional assays, such as a luciferase reporter assay, to assess their transcriptional activity on a known SIM1 target gene promoter.
Conclusion
The bioinformatic analyses presented in this guide provide a strong rationale for the experimental investigation of SUMOylation as a regulatory mechanism for SIM1 function. The predicted presence of a SUMOylation site and a SUMO-interacting motif in close proximity raises the intriguing possibility of a "this compound" autoregulatory loop. The proposed experimental protocols offer a clear path forward to validate these in silico findings and to elucidate the functional consequences of this potential post-translational modification. A deeper understanding of the molecular mechanisms that fine-tune SIM1 activity will be invaluable for the development of novel therapeutic strategies for obesity and related metabolic disorders.
References
discovery and synthesis of the SIM1 PROTAC degrader
An In-depth Technical Guide to the Discovery and Synthesis of the SIM1 PROTAC Degrader
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the trivalent Proteolysis Targeting Chimera (PROTAC), SIM1. It is important to note that SIM1 is the name of the PROTAC molecule itself and it targets the Bromodomain and Extra-Terminal (BET) family of proteins, not the Single-minded homolog 1 (SIM1) transcription factor. This guide is intended for researchers and professionals in drug discovery and development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this potent BET degrader.
SIM1 represents a novel advancement in PROTAC technology, employing a trivalent design to enhance degradation efficacy.[1] It is constructed from a bivalent BET inhibitor, derived from the bivalent PROTAC MZ1 and the monovalent BET inhibitor (-)-JQ1, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, all connected through a branched linker.[1][2] This unique structure allows SIM1 to simultaneously engage both bromodomains of a BET protein, leading to improved avidity and cooperativity in forming the ternary complex with the E3 ligase.[1]
Discovery and Design Rationale
The development of SIM1 was driven by the hypothesis that increasing the binding valency within a PROTAC could lead to enhanced protein degradation.[1] Traditional bivalent PROTACs consist of a single ligand for the target protein and a single ligand for an E3 ligase. In contrast, the trivalent design of SIM1 incorporates a bivalent BET inhibitor, enabling it to bind to both the first (BD1) and second (BD2) bromodomains of BET proteins concurrently. This dual binding is proposed to increase the stability of the ternary complex (BET protein:SIM1:VHL), leading to more efficient ubiquitination and subsequent degradation.
The core components of SIM1 are:
-
A bivalent BET inhibitor: This component is designed to span both bromodomains of the target BET protein. It is derived from the well-characterized BET inhibitor JQ1 and the bivalent PROTAC MZ1.
-
A VHL E3 Ligase Ligand: This moiety recruits the VHL E3 ubiquitin ligase.
-
A Branched Linker: A 1,1,1-tris(hydroxymethyl) ethane (B1197151) (TME) core is used to assemble the three ligands, with a PEG linker providing the necessary spacing and flexibility.
Mechanism of Action
Like all PROTACs, SIM1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with SIM1 simultaneously binding to a BET protein and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to tag the BET protein with ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of SIM1 to induce the degradation of multiple BET protein molecules. The trivalent design of SIM1 enhances this process by promoting a highly stable ternary complex with positive cooperativity.
Quantitative Data
The efficacy of SIM1 has been quantified through various in vitro assays, demonstrating its superiority over bivalent counterparts like MZ1 and ARV-771. The data is summarized in the tables below.
Table 1: Degradation Potency of SIM1 against BET Proteins
| Target Protein | Cell Line | DC50 (nM) | Reference |
| BRD2 | - | 1.1 | |
| BRD3 | - | 3.3 | |
| BRD4 | - | 0.7 |
DC50: Half-maximal degradation concentration.
Table 2: Comparative Degradation Potency for BRD2
| Compound | DC50 (nM) for BRD2 | Fold Increase in Potency vs. MZ1 | Fold Increase in Potency vs. ARV-771 | Reference |
| SIM1 | - | 300x | 80x | |
| MZ1 | - | - | - | |
| ARV-771 | - | - | - |
Table 3: Binding Affinity of SIM1 and its Analogue
| Compound | Target | Kd (nM) | Reference |
| SIM1 | BRD2 | 0.033 ± 0.008 | |
| (R,S)-SIM1 (diastereomer) | BRD2 | 1.9 ± 0.4 | |
| SIM1 | BRD4(1,2) | - |
Kd: Dissociation constant.
Table 4: In Vitro Activity of SIM1
| Assay | Cell Line | Measurement | Result | Reference |
| Anti-cancer Potency | 22Rv1 | Caspase-Glo 3/7 | Potent induction of apoptosis | |
| Cellular Degradation | MV4-11 | - | Measurable cell death after 6 hours at 1 nM | |
| BET Protein Degradation | HEK293 | - | Degradation of BET proteins at 1 µM after 4 hours |
Experimental Protocols
Detailed below are representative protocols for the synthesis and evaluation of PROTACs like SIM1.
Representative Synthesis of a VHL-based PROTAC
The synthesis of a complex molecule like SIM1 involves a multi-step process. A general approach using common synthetic methodologies for PROTACs is outlined below.
1. Synthesis of the Bivalent BET Ligand with a Linker Attachment Point: This would involve coupling two molecules of a JQ1 derivative to a central scaffold that has a reactive handle for linker attachment.
2. Synthesis of the VHL Ligand with a Linker: A VHL ligand precursor is typically functionalized with a linker, often a PEG chain, that has a terminal reactive group.
3. Final Coupling Reaction: The bivalent BET ligand and the VHL ligand-linker are coupled together. Amide bond formation is a common method for this final step.
Protocol for Amide Bond Formation:
-
Dissolve the carboxylic acid-functionalized component (e.g., the bivalent BET ligand) in an anhydrous solvent like DMF under an inert atmosphere (e.g., nitrogen).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for approximately 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized component (e.g., the VHL ligand-linker) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product using flash column chromatography or preparative HPLC.
In Vitro Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., SIM1) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD2, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
-
CRISPR HiBiT-BET Degradation Kinetics Assay
This is a live-cell, real-time assay to measure the kinetics of protein degradation.
-
Cell Line: Use CRISPR/Cas9-engineered cell lines (e.g., HEK293) where the endogenous target protein (e.g., BRD2, BRD3, or BRD4) is tagged with a HiBiT peptide.
-
Assay Setup: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treatment and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that binds to HiBiT to produce a luminescent signal. Immediately after, add serial dilutions of the PROTAC (e.g., SIM1).
-
Data Acquisition: Continuously monitor the luminescence signal over time (e.g., 22 hours) using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence readings to a DMSO-treated control to determine the fractional abundance of the target protein over time and at different PROTAC concentrations.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for the SIM1 PROTAC degrader.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for SIM1 PROTAC evaluation.
Logical Relationship in Trivalent PROTAC Design
Caption: Design rationale of the trivalent PROTAC SIM1.
References
The Role of the SIM1 Gene in Hypothalamic Development: A Technical Guide
December 2025
Abstract
The Single-minded 1 (SIM1) gene, a basic helix-loop-helix (bHLH)-PAS transcription factor, is a master regulator of hypothalamic development, particularly in the formation and function of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei. Its critical role is underscored by the severe phenotypes observed in both animal models and humans with SIM1 mutations, which range from perinatal lethality to profound obesity. This technical guide provides an in-depth overview of the function of SIM1 in the developing hypothalamus, detailing the associated signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodevelopmental processes, energy homeostasis, and related disorders.
Introduction
The hypothalamus, a small but vital region of the brain, orchestrates a multitude of physiological processes essential for survival, including metabolism, growth, and reproduction. The precise development of its intricate neuronal circuits is paramount for maintaining homeostasis. The SIM1 gene has emerged as a pivotal player in this developmental program. In mice, Sim1 is indispensable for the proper formation of the PVN, SON, and aPV nuclei.[1][2] Homozygous deletion of Sim1 results in the absence of these nuclei and perinatal death, highlighting its fundamental role.[3][4] In contrast, heterozygous loss-of-function mutations, or haploinsufficiency, in both mice and humans, lead to a distinct phenotype characterized by early-onset obesity, hyperphagia (excessive eating), and increased linear growth.[3][4][5] These findings firmly establish SIM1 as a critical component of the neural circuits governing energy balance. This guide will explore the molecular mechanisms through which SIM1 exerts its influence on hypothalamic development and function.
The SIM1 Signaling Pathway in Hypothalamic Neurogenesis
SIM1 functions within a complex transcriptional cascade that directs the differentiation of specific neurosecretory cell lineages within the hypothalamus. Evidence from genetic studies in mice has elucidated a key pathway involving the transcription factors Orthopedia (Otp), SIM1, Aryl hydrocarbon receptor nuclear translocator 2 (ARNT2), and Brain-2 (Brn2).[6][7]
The homeobox gene Otp acts upstream of Sim1, controlling its expression in the developing aPV, PVN, and SON.[7] SIM1, in turn, functions as a heterodimer with ARNT2.[1][6] This SIM1/ARNT2 complex is crucial for the proper development of the same sets of neuroendocrine cells affected by the loss of either individual factor.[1][6] A key downstream target of the SIM1/ARNT2 heterodimer is the POU transcription factor Brn2.[7] SIM1 is required to maintain the expression of Brn2, which then directs the terminal differentiation of specific neuroendocrine lineages, including neurons that produce oxytocin (B344502) (OXT), vasopressin (AVP), and corticotropin-releasing hormone (CRH).[7]
Quantitative Data on SIM1 Function
Studies utilizing mouse models with genetic modifications of the Sim1 gene have provided valuable quantitative data on its role in hypothalamic development and function. These data are summarized in the tables below.
Table 1: Cellular and Phenotypic Consequences of Altered Sim1 Expression in Mice
| Model | Phenotype | Quantitative Observation | Reference |
| Sim1+/- (Heterozygous) Mice | PVN Cellularity | ~24% fewer cells in the PVN compared to wild-type littermates. | [3][4][8] |
| Sim1+/- (Heterozygous) Mice | Food Intake | Consume 14% more food per day than controls on a standard chow diet. | [9] |
| Sim1 Neuron Ablation Mice | Hypothalamic Sim1 mRNA | Significant decrease in Sim1 mRNA expression (0.31 ± 0.10 vs. 0.61 ± 0.04 in controls). | [10][11] |
| Sim1 Neuron Ablation Mice | Neuropeptide Expression | Oxytocin (OXT) mRNA levels decreased by 51.0%. | [10][11] |
| Sim1 Neuron Ablation Mice | Neuropeptide Expression | Thyrotropin-releasing hormone (TRH) mRNA levels decreased by 44.7%. | [10][11] |
| Sim1 Neuron Ablation Mice | PVN SIM1+ Neurons | Significant reduction in the number of SIM1 positive neurons in the PVN (21.17 ± 6.67 vs. 364.6 ± 35.68 in controls). | [12][13] |
Experimental Protocols
Investigating the role of SIM1 in hypothalamic development requires a range of molecular and histological techniques. This section provides detailed methodologies for key experiments.
Generation of Sim1 Knockout Mice
The generation of mice with a targeted deletion of the Sim1 gene is a fundamental tool for studying its function. This is typically achieved through homologous recombination in embryonic stem (ES) cells.
Protocol:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Sim1 gene with a selectable marker, such as a neomycin resistance cassette (neo). A negative selection marker, like thymidine (B127349) kinase (TK), is often included outside the regions of homology.
-
ES Cell Culture and Transfection: Mouse embryonic stem cells (e.g., from a 129/Sv strain) are cultured and then transfected with the linearized targeting vector via electroporation.
-
Selection of Targeted ES Cells: Transfected ES cells are subjected to positive selection (e.g., with G418 for the neo cassette) and negative selection (e.g., with ganciclovir (B1264) for the TK cassette). Surviving colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6).
-
Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring that are chimeras (composed of cells from both the ES cells and the host blastocyst) are identified by their coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice (e.g., C57BL/6). Offspring with a coat color corresponding to the ES cell line indicate germline transmission of the targeted allele.
-
Genotyping and Colony Maintenance: Offspring are genotyped by PCR to identify heterozygous (Sim1+/-) mice. A breeding colony is then established to maintain the knockout line and to generate homozygous (Sim1-/-) mice through intercrossing of heterozygotes.
Nissl Staining of Hypothalamic Sections
Nissl staining is a classic histological method used to visualize the distribution and morphology of neurons. It is particularly useful for assessing the cellularity of hypothalamic nuclei in Sim1 mutant mice.
Materials:
-
Paraffin-embedded brain sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl Violet Acetate solution
-
Glacial acetic acid
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the 0.1% Cresyl Violet solution and add a few drops of glacial acetic acid, then filter.
-
Immerse slides in the Cresyl Violet solution for 4-15 minutes. The optimal time may need to be determined empirically.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation and Dehydration:
-
Differentiate the sections in 95% ethanol. This step is critical for removing background staining and should be monitored under a microscope.
-
Dehydrate through two changes of 100% ethanol for 3 minutes each.
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Coverslip the slides using a permanent mounting medium.
-
Expected Results: Neuronal cell bodies, specifically the Nissl substance (rough endoplasmic reticulum), will be stained a purplish-blue color, allowing for the visualization and quantification of neurons in hypothalamic nuclei.
Quantitative Real-Time PCR (qRT-PCR) for Hypothalamic Neuropeptides
qRT-PCR is a sensitive method for quantifying the expression levels of specific mRNAs, such as those encoding for hypothalamic neuropeptides (e.g., OXT, AVP, CRH, TRH).
Materials:
-
Dissected hypothalamic tissue
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit (e.g., M-MLV reverse transcriptase)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target neuropeptides and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
Homogenize dissected hypothalamic tissue in TRIzol reagent.
-
Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Treat a defined amount of total RNA (e.g., 1 µg) with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the gene of interest.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls and a reference gene for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.
-
In Situ Hybridization for Sim1 Expression
In situ hybridization (ISH) allows for the visualization of gene expression within the anatomical context of the tissue. This is crucial for determining the precise location of Sim1-expressing cells in the developing and adult hypothalamus.
Materials:
-
Frozen or paraffin-embedded brain sections on slides
-
Digoxigenin (DIG)-labeled antisense riboprobe for Sim1
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color development
Protocol:
-
Probe Synthesis: Generate a DIG-labeled antisense RNA probe for Sim1 by in vitro transcription from a linearized plasmid containing the Sim1 cDNA.
-
Tissue Preparation:
-
Post-fix sections in 4% paraformaldehyde.
-
Treat with proteinase K to improve probe accessibility.
-
Acetylate the sections to reduce background.
-
-
Hybridization:
-
Apply the DIG-labeled probe diluted in hybridization buffer to the sections.
-
Incubate overnight in a humidified chamber at an elevated temperature (e.g., 65°C).
-
-
Post-Hybridization Washes: Perform a series of stringent washes to remove unbound probe.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Color Development:
-
Incubate the sections in a solution containing the AP substrates NBT and BCIP. The enzyme will produce a colored precipitate at the site of probe hybridization.
-
-
Mounting and Imaging: Stop the color reaction, dehydrate the sections, and mount for microscopy.
Conclusion and Future Directions
The SIM1 gene is unequivocally a cornerstone of hypothalamic development, with profound implications for the regulation of energy homeostasis. The signaling pathway involving Otp, SIM1/ARNT2, and Brn2 provides a framework for understanding the molecular control of neuroendocrine cell differentiation. The quantitative effects of Sim1 dosage on hypothalamic cellularity and neuropeptide expression directly link its developmental role to the physiological regulation of appetite and body weight.
The experimental protocols detailed in this guide provide a robust toolkit for further dissecting the function of SIM1. Future research in this area will likely focus on identifying the full spectrum of downstream target genes of the SIM1/ARNT2 complex, elucidating the environmental and epigenetic factors that modulate SIM1 expression, and exploring the potential of targeting the SIM1 pathway for therapeutic interventions in obesity and related metabolic disorders. The continued application of advanced techniques such as single-cell transcriptomics and CRISPR-based gene editing in relevant animal models will be instrumental in advancing our understanding of this critical developmental gene.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Quantitative PCR of Hypothalamic Neuropeptides [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Sim1 haploinsufficiency causes hyperphagia, obesity and reduction of the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ARNT2 acts as the dimerization partner of SIM1 for the development of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular regulation of hypothalamic development and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sim1 gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ablation of Sim1 Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ablation of Sim1 Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Paraventricular Nucleus Sim1 Neuron Ablation Mediated Obesity Is Resistant to High Fat Diet | PLOS One [journals.plos.org]
The Role of SIM1 Gene Mutations in the Pathogenesis of Obesity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Single-Minded 1 (SIM1) gene, encoding a basic helix-loop-helix (bHLH) PAS domain transcription factor, is a critical regulator of neurogenesis within the hypothalamus. It plays an indispensable role in the development and function of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei. Emerging evidence from both animal models and human genetic studies has firmly established a link between heterozygous loss-of-function mutations in SIM1 and a phenotype of severe, early-onset obesity. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of SIM1 in energy homeostasis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to support ongoing research and therapeutic development in the field of metabolic disorders.
Introduction: SIM1 and Hypothalamic Development
The SIM1 gene is fundamentally important for the proper formation of key hypothalamic nuclei that regulate energy balance, appetite, and neuroendocrine function.[1][2] Its expression is essential for the terminal differentiation of neurons that produce critical neuropeptides, including oxytocin (B344502) (OXT), arginine vasopressin (AVP), corticotropin-releasing hormone (CRH), thyrotropin-releasing hormone (TRH), and somatostatin (B550006) (SS).[2][3] Mice with a homozygous null mutation for Sim1 exhibit a hypocellular PVN and SON, leading to perinatal death, which highlights the gene's critical developmental role.[3][4] In contrast, heterozygous (Sim1+/-) mice are viable but develop hyperphagic obesity, establishing SIM1 haploinsufficiency as a direct cause of metabolic dysregulation.[4][5]
The SIM1 Signaling Pathway in Energy Homeostasis
SIM1 functions as a key node within the central melanocortin signaling pathway, a primary circuit for regulating food intake and energy expenditure.[6][7] The obesity phenotype in Sim1+/- mice closely resembles that of mice with mutations in the melanocortin 4 receptor (MC4R), the most common cause of monogenic human obesity.[6][8]
Key interactions in the pathway include:
-
Upstream Regulation: Leptin and melanocortin agonists, such as α-MSH, have been shown to increase Sim1 expression, suggesting that SIM1 acts downstream of MC4R activation.[6][9]
-
Transcriptional Activity: As a transcription factor, SIM1 must form a heterodimer to bind DNA and regulate target genes. Its primary dimerization partner in the central nervous system is the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[6]
-
Downstream Targets: The SIM1:ARNT2 complex is believed to regulate the expression of other transcription factors, such as Brn2, which in turn directs the differentiation of specific neuroendocrine lineages, including OXT, AVP, and CRH-producing cells.[3][10] It also controls the expression of neuropeptides like oxytocin, which has known anorexigenic effects.[11] Reduced OXT expression is a consistent finding in Sim1-deficient mice.[1][11]
Evidence from Animal Models
Studies using mouse models have been instrumental in elucidating the physiological role of SIM1. Both germline haploinsufficiency and conditional postnatal inactivation of Sim1 result in a distinct obesity phenotype, confirming that SIM1's function in energy balance extends beyond its developmental role.[1][2][6]
| Table 1: Phenotypes of Sim1-Deficient Mouse Models | ||||
| Mouse Model | Genetic Alteration | Food Intake | Energy Expenditure | Key Phenotypic Outcomes |
| Sim1+/- (Heterozygous Knockout) | Germline deletion of one Sim1 allele | Hyperphagic; 14% increase in daily food consumption on standard chow.[12][13] | Generally normal; no significant reduction observed.[5][6] | Early-onset obesity, hyperinsulinemia, hyperleptinemia, increased linear growth, exacerbated weight gain on high-fat diet.[5][12][14] |
| Conditional Postnatal Inactivation (iKO) | Tamoxifen-inducible Cre-loxP mediated deletion of Sim1 in adult mice | Hyperphagic | Normal.[1] | Rapidly causes increased weight gain, particularly on a high-fat diet, demonstrating a physiological role in adults.[1][2] |
| Sim1 Neuron Ablation | Diphtheria toxin-mediated ablation of SIM1-expressing neurons | Hyperphagic | Reduced; associated with decreased resting energy expenditure, body temperature, and UCP1 expression.[15][16] | Obesity with increased fat mass, decreased activity.[15] |
Human Genetic Evidence
In humans, haploinsufficiency of SIM1 is a recognized cause of monogenic, early-onset obesity.[17] Evidence comes from patients with chromosomal translocations disrupting the SIM1 locus, deletions on chromosome 6q16 that include SIM1 (often presenting with Prader-Willi-like features), and heterozygous missense or nonsense mutations identified through sequencing of large cohorts of severely obese individuals.[14][18][19][20]
| Table 2: Selected Human SIM1 Variants and Their Functional Impact | ||||
| Variant | Patient Cohort | Functional Assay Result | Associated Phenotype | Reference |
| Balanced Translocation t(1;6) | Single patient | Disruption of one SIM1 allele | Profound early-onset obesity, increased linear growth, normal measured energy expenditure. | [18] |
| T46R, H323Y, T714A | Obese adults and children with PWS-like features | Strong loss-of-function in luciferase reporter assays. | Associated with high intra-family risk for severe obesity. | [19] |
| Multiple rare variants (9 of 13 studied) | 2,100 patients with severe, early-onset obesity | Significantly reduced ability to activate a SIM1-responsive reporter gene. | Increased ad libitum food intake, normal basal metabolic rate, autonomic dysfunction. | [6][21] |
| p.D134N | 4 obese individuals from a single family | Predicted to be pathogenic by 7 in silico analyses. | Severe early-onset obesity (proband BMI 44.2 kg/m ²). | [17][20] |
| p.G715V | 2 patients with obesity | Significant reduction in SIM1-mediated transcriptional activity. | Obesity. | [22] |
Key Experimental Methodologies
The characterization of SIM1 mutations relies on a combination of genetic screening, in vitro functional assays, and in vivo modeling.
Luciferase Reporter Assay for SIM1 Transcriptional Activity
This is the primary method used to determine if a missense variant affects SIM1 function.[6][19][23]
-
Cell Line: Human Embryonic Kidney (HEK293) cells or mouse neuroblastoma cells are commonly used.[19][24]
-
Vector Construction:
-
An expression vector containing the coding sequence for either wild-type (WT) or mutant SIM1.
-
An expression vector for a dimerization partner, typically ARNT2.[6]
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a SIM1:ARNT2 binding element (e.g., a central midline element, CME).
-
-
Transfection: Cells are co-transfected with the SIM1 (WT or mutant), ARNT2, and luciferase reporter plasmids. A control plasmid (e.g., Renilla luciferase) is often included for normalization.
-
Assay Performance: After a period of incubation (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to the control (Renilla) luciferase activity. The activity of the mutant SIM1 protein is expressed as a percentage of the activity of the WT SIM1 protein.[6][19]
Generation of Sim1-Deficient Mouse Models
-
Constitutive Heterozygous Knockout (Sim1+/-): Generated via standard gene targeting in embryonic stem cells, where one copy of the Sim1 gene is replaced with a selectable marker like a neomycin resistance cassette.[12]
-
Conditional Inactivation: Utilizes the Cre-loxP system. A mouse line is generated with loxP sites flanking a critical exon of the Sim1 gene (Sim1fl/fl). These mice are then crossed with a strain expressing Cre recombinase under the control of a specific promoter (e.g., a tamoxifen-inducible, neuron-specific promoter). Administering tamoxifen (B1202) to the adult offspring induces Cre-mediated excision of the floxed Sim1 gene, allowing for postnatal assessment of SIM1 function.[1][16]
Mechanism of Obesity: Hyperphagia without Altered Energy Expenditure
The primary driver of obesity in individuals and animals with SIM1 haploinsufficiency is hyperphagia (excessive food intake).[5][12] Most studies in Sim1+/- mice and humans with SIM1 mutations report that basal energy expenditure is not significantly reduced.[5][6][21] This distinguishes SIM1-related obesity from some other monogenic forms, such as leptin deficiency.
The logical pathway from mutation to phenotype is a direct consequence of SIM1's role in the hypothalamus.
Therapeutic Implications and Future Directions
The central role of SIM1 in a key appetite-regulating pathway makes it a potential target for therapeutic intervention. Strategies could involve developing small molecules that enhance the activity of the remaining functional SIM1 protein or modulate its downstream targets. Recent proof-of-concept studies have explored using CRISPR-based transcriptional activation (CRISPRa) to upregulate the expression of the functional Sim1 allele. In one study, delivering a dCas9-VP64 activator via an AAV vector to haploinsufficient Sim1+/- mice significantly reduced weight gain, demonstrating the therapeutic potential of targeting this pathway.[24] Further research is needed to identify the full spectrum of SIM1's downstream transcriptional targets, which may reveal additional nodes for intervention in obesity and related metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inducible Neuronal Inactivation of Sim1 in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of neuroendocrine lineages requires the bHLH–PAS transcription factor SIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Rare variants in single-minded 1 (SIM1) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sim1 Function in Feeding Regulation - Andrew Zinn [grantome.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular regulation of hypothalamic development and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Sim1 gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ablation of Sim1 neurons causes obesity through hyperphagia and reduced energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ablation of Sim1 Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]
- 17. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents | PLOS One [journals.plos.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Loss-of-function mutations in SIM1 contribute to obesity and Prader-Willi-like features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content-assets.jci.org [content-assets.jci.org]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. Identification of two novel loss-of-function SIM1 mutations in two overweight children with developmental delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Foundational Research on Cis-Regulatory Elements of the SIM1 Gene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core foundational research concerning the cis-regulatory elements (CREs) of the SIM1 (Single-minded family BHLH transcription factor 1) gene. SIM1 is a critical transcription factor in the bHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) family, essential for the development and function of the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus.[1] Its role extends to the regulation of energy homeostasis and appetite. Consequently, disruptions in SIM1 expression or function, often stemming from genetic variations in its coding or regulatory regions, are linked to severe early-onset obesity and Prader-Willi-like syndrome.[1][2][3] Understanding the intricate network of CREs that govern SIM1's precise expression is paramount for developing therapeutic strategies for these conditions.
The SIM1 Gene and its Regulatory Landscape
The SIM1 gene encodes a transcription factor that must form a heterodimer with another bHLH-PAS protein, typically the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) or its homolog ARNT2, to bind DNA and regulate target gene transcription.[1][4] This regulation is crucial for the terminal differentiation of neurons within the hypothalamus.[5] The expression of SIM1 is itself tightly controlled by a complex interplay of cis-regulatory elements, including promoters and distal enhancers, which ensure its expression in the correct cells at the appropriate developmental and physiological stages.[5][6] Haploinsufficiency, or the loss of one functional copy of the gene, leads to hyperphagic obesity in both mice and humans, underscoring the critical importance of maintaining proper SIM1 gene dosage.[3][6][7]
Data on Identified SIM1 Cis-Regulatory Elements
Research has moved beyond the gene's coding sequence to identify non-coding regulatory elements that control its expression. Comparative genomics, coupled with in vivo assays, has been a fruitful approach for discovering these elements.
Table 1: Characterized Cis-Regulatory Enhancers of the SIM1 Gene
| Enhancer ID | Location | Discovery Method | Validation System(s) | Observed Activity Pattern | Reference |
|---|---|---|---|---|---|
| SCE2 | SIM1 locus | Comparative genomics | Zebrafish, Transgenic Mice | Embryonic brain; Adult hypothalamus and hippocampus. Overlaps with Sim1 expression from embryonic to adult stages. | [5][6] |
| SCE8 | SIM1 locus | Comparative genomics | Zebrafish, Transgenic Mice | Embryonic brain. | [5][6] |
| ASHCE | SIM1 locus | Comparative genomics (Avian-specific) | Chick electroporation, Retroviral infection, Transgenic Mice | Posterior margin of the developing forelimb bud. |[8] |
Table 2: Transcription Factors and Cofactors Associated with SIM1 Regulation
| Factor | Type | Role/Interaction | Evidence | Reference |
|---|---|---|---|---|
| ARNT / ARNT2 | bHLH-PAS Transcription Factor | Essential heterodimerization partner for SIM1's transcriptional activity. | Co-expression and functional assays show SIM1 requires ARNT/ARNT2 to activate target genes. | [1][4][9] |
| AP-4, CREB, E47, Evi-1 | Transcription Factors | Predicted to bind the SIM1 gene promoter region. | QIAGEN transcription factor binding site analysis. | [2] |
| MC4R Signaling Pathway | Upstream Signaling Pathway | The melanocortin agonist MTII increases Sim1 gene expression, suggesting SIM1 is a downstream target of MC4R activation. | Rodent studies show increased Sim1 expression following leptin or MTII administration. |[1] |
Table 3: Functional Impact of Genetic Variants in SIM1 Cis-Regulatory Regions
| Enhancer | Variant(s) | Association | Functional Effect | Experimental Assay | Reference |
|---|
| SCE2 | Multiple unique SNPs | Higher prevalence in obese individuals compared to lean controls. | One identified variant was shown to reduce the developmental-enhancer activity. | Zebrafish enhancer activity assay. |[5][6] |
Key Experimental Protocols
The identification and characterization of SIM1's cis-regulatory elements have relied on a combination of computational and molecular biology techniques.
Protocol 1: Identification of Enhancers via Comparative Genomics and Transgenic Reporter Assays
This protocol is a cornerstone for identifying functional non-coding elements based on evolutionary conservation.
-
Candidate Element Selection: Use comparative genomics tools (e.g., VISTA, phastCons) to identify highly conserved non-coding sequences in the SIM1 genomic locus across multiple species.
-
Vector Construction: Amplify the candidate DNA sequences via PCR and clone them into a reporter vector. This vector typically contains an E1b minimal promoter upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ).
-
Zebrafish Transgenesis (Rapid Screening):
-
Co-inject the enhancer-reporter construct along with Tol2 transposase mRNA into one-cell stage zebrafish embryos (Casper strain).[5]
-
The Tol2 system facilitates genomic integration of the transgene.[5]
-
At 24-72 hours post-fertilization, screen the embryos for reporter gene expression patterns using fluorescence microscopy.
-
-
Mouse Transgenesis (Gold-Standard Validation):
-
Linearize the validated enhancer-reporter-lacZ construct.
-
Generate transgenic mice via pronuclear injection of the construct into fertilized oocytes.
-
Harvest embryos at various developmental stages (e.g., E9.5 to E13.5) or analyze adult tissues.
-
Detect enhancer activity by staining for lacZ expression using X-gal. Analyze expression patterns through whole-mount imaging and tissue sectioning.[5]
-
Protocol 2: Functional Analysis of Regulatory Variants with Luciferase Reporter Assays
This method quantifies the impact of specific single nucleotide polymorphisms (SNPs) on enhancer activity.
-
Construct Preparation: Use the enhancer-reporter vector identified in Protocol 1, but with a luciferase reporter gene.
-
Site-Directed Mutagenesis: Introduce the specific SNP of interest into the enhancer sequence within the vector.
-
Cell Culture and Transfection:
-
Culture a relevant cell line, such as a mouse neuroblastoma line (Neuro-2a).
-
Co-transfect the cells with:
-
The enhancer-luciferase construct (either wild-type or variant).
-
Expression plasmids for SIM1 and its partner ARNT2.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly signal to the Renilla signal. Compare the activity of the variant enhancer to the wild-type to determine the functional impact of the SNP.[1]
-
Protocol 3: CRISPR-Mediated Activation (CRISPRa) of Endogenous SIM1 Expression
This cutting-edge technique allows for targeted upregulation of a gene from its native locus to study the effects of increased expression.
-
Guide RNA (sgRNA) Design: Design sgRNAs that target the SIM1 promoter and/or a known enhancer region (e.g., SCE2).
-
CRISPRa System Assembly:
-
Use a nuclease-dead Cas9 (dCas9) protein fused to a transcriptional activation domain, such as VP64.
-
Clone the dCas9-VP64 and the specific sgRNAs into an expression vector, often an adeno-associated virus (AAV) vector for in vivo delivery.
-
-
In Vitro Validation:
-
Deliver the CRISPRa system into a relevant cell line (e.g., mouse neuroblastoma cells).
-
Measure the upregulation of Sim1 mRNA using RT-qPCR and SIM1 protein using Western blotting.
-
-
In Vivo Application:
-
Package the CRISPRa components into an AAV.
-
Deliver the AAV system into the hypothalamus of mouse models (e.g., Sim1 haploinsufficient mice).
-
Analyze the therapeutic effect by monitoring food intake, body weight, and the expression of downstream targets like Mc4r.[10]
-
Visualizing Regulatory Pathways and Workflows
Diagrams created using DOT language help to clarify complex biological processes and experimental designs.
Conclusion and Future Perspectives
The foundational research into the cis-regulatory landscape of the SIM1 gene has firmly established that its regulation is complex and critical for health. The identification of key enhancers like SCE2 and the characterization of functional, obesity-associated variants within them highlight the importance of the non-coding genome in disease etiology.[5][6]
Future research should aim to:
-
Expand the Enhancer Catalog: Utilize genome-wide techniques like ChIP-seq for histone marks (e.g., H3K27ac) and ATAC-seq in specific hypothalamic neuronal populations to build a comprehensive, cell-type-specific map of all SIM1 CREs.[11][12]
-
Elucidate 3D Chromatin Architecture: Employ methods like Hi-C to understand how distal enhancers physically interact with the SIM1 promoter, providing a mechanistic basis for their regulatory function.
-
Advance Therapeutic Strategies: Further develop and refine CRISPRa-based approaches for their potential to treat SIM1 haploinsufficiency by precisely upregulating the remaining healthy allele.[10]
A deeper understanding of the cis-regulatory code governing SIM1 will be instrumental for drug development professionals aiming to modulate its expression and for scientists seeking to unravel the fundamental mechanisms of appetite control and energy balance.
References
- 1. Rare variants in single-minded 1 (SIM1) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. SIM1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of SIM1-associated enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Variation in SIM1 Is Reproducibly Associated With BMI in Pi ma Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the downstream targets of SIM1 and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Based Transcriptional Regulation: Technologies, Applications, and Future Directions [mdpi.com]
- 11. Differential analysis of chromatin accessibility and histone modifications for predicting mouse developmental enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Chromatin Accessibility, Histone Modifications, and Transcriptional States in Specific Cell Types Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on cis-SIM1 as a Negative Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of cis-SIM1 as a negative control for studies involving the Single-minded homolog 1 (SIM1) transcription factor. As a crucial component of the leptin-melanocortin signaling pathway, SIM1 is a key regulator of energy homeostasis and a target of interest in metabolic disease research. The validation of a reliable negative control is paramount for robust experimental design. This document outlines the theoretical basis for the presumed inactivity of this compound, details proposed experimental protocols for its validation, and presents hypothetical data in a structured format. Furthermore, it includes essential diagrams to visualize the relevant signaling pathways and experimental workflows. It is important to note that this guide is a preliminary and theoretical framework, as there is currently no publicly available data on the biological activity of this compound.
Introduction
The Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) transcription factor with a critical role in the development and function of the central nervous system.[1] Notably, SIM1 is a key downstream component of the melanocortin 4 receptor (MC4R) signaling pathway within the paraventricular nucleus (PVN) of the hypothalamus.[2][3] This pathway is integral to the regulation of food intake and energy balance.[3][4] Haploinsufficiency of the SIM1 gene is associated with severe, early-onset obesity in both humans and mice, highlighting its importance in metabolic control.[5]
Given the significant interest in modulating SIM1 activity for therapeutic purposes, the availability of a specific and inactive negative control molecule is essential for rigorous scientific investigation. A proper negative control should be structurally similar to the active compound but devoid of biological activity, thereby helping to distinguish on-target effects from off-target or non-specific effects of the active molecule.[6]
This compound is proposed as a negative control for an active SIM1 modulator, presumably its trans-isomer. The principle of stereoisomerism, where cis and trans isomers of a molecule can exhibit vastly different biological activities, is a well-established concept in pharmacology. This difference in activity often arises from the distinct three-dimensional arrangement of atoms, which affects the molecule's ability to bind to its target protein. While a commercial vendor lists this compound as a negative control for SIM1, there is a notable absence of published scientific literature containing quantitative data or specific experimental validation of its biological inactivity.[7]
This guide aims to bridge this gap by providing a detailed roadmap for the preliminary scientific investigation of this compound. It outlines the necessary experimental protocols to validate its utility as a negative control and presents the expected outcomes in a clear and structured manner.
The SIM1 Signaling Pathway
The SIM1 transcription factor is a critical node in the leptin-melanocortin signaling pathway, which governs energy homeostasis. The following diagram illustrates the key components and relationships within this pathway.
Caption: The SIM1 signaling pathway in hypothalamic neurons.
Proposed Experimental Protocols for Validation of this compound as a Negative Control
To ascertain that this compound is a valid negative control, a series of experiments should be conducted to demonstrate its lack of biological activity in relevant assays where its active counterpart (presumably the trans-isomer) shows activity.
In Vitro Binding Assay: Competitive Binding to a Putative SIM1 Partner
Objective: To determine if this compound binds to a known or putative protein interaction partner of SIM1. As a transcription factor, SIM1 interacts with other proteins to regulate gene expression.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human SIM1 and its putative binding partner (e.g., ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator).
-
Assay Setup: Utilize a method such as Surface Plasmon Resonance (SPR) or a fluorescence polarization assay.
-
Ligand Immobilization (for SPR): Covalently immobilize the putative binding partner to the sensor chip surface.
-
Binding Analysis:
-
Inject varying concentrations of the active SIM1 modulator over the chip to determine its binding affinity (KD).
-
Inject varying concentrations of this compound (e.g., from 1 nM to 100 µM) to assess its binding.
-
-
Competitive Assay:
-
Pre-incubate a fixed concentration of the active modulator with increasing concentrations of this compound.
-
Inject the mixture and measure the binding response. A lack of competition from this compound would indicate it does not bind to the same site.
-
-
Data Analysis: Calculate the binding affinity (KD) or IC50 values.
Cell-Based Reporter Gene Assay
Objective: To assess the effect of this compound on the transcriptional activity of SIM1.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a neuronal cell line) that does not endogenously express high levels of SIM1.
-
Transfection: Co-transfect the cells with:
-
An expression vector for human SIM1.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with SIM1 binding sites (e.g., a synthetic promoter with tandem repeats of the SIM1 response element).
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment: 24 hours post-transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
A known activator or inhibitor of the SIM1 pathway (positive control).
-
The active SIM1 modulator at its effective concentration (e.g., EC50 or IC50).
-
This compound at a range of concentrations, including and exceeding the effective concentration of the active modulator.
-
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the transcriptional activity in this compound-treated cells to the vehicle and active modulator-treated cells.
Downstream Target Gene Expression Analysis
Objective: To determine if this compound affects the expression of known SIM1 target genes in a relevant cell type.
Protocol:
-
Cell Culture and Treatment: Use a neuronal cell line that endogenously expresses the SIM1 pathway components (e.g., a hypothalamic cell line). Treat the cells with the vehicle, the active SIM1 modulator, and this compound for a suitable duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the mRNA levels of known SIM1 target genes (e.g., Oxytocin). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Hypothetical Data Presentation
The following tables summarize the expected (hypothetical) quantitative data from the proposed experiments, assuming this compound is a valid negative control.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Type | Binding Affinity (KD) |
| Active Modulator | SIM1 Partner | SPR | 50 nM |
| This compound | SIM1 Partner | SPR | No Binding Detected |
Table 2: Cell-Based Reporter Gene Assay
| Compound | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| Active Modulator | 100 nM | 5.2 |
| This compound | 100 nM | 1.1 |
| This compound | 1 µM | 0.9 |
| This compound | 10 µM | 1.0 |
Table 3: Downstream Target Gene Expression (Oxytocin mRNA)
| Treatment | Concentration | Relative Fold Change in Gene Expression (vs. Vehicle) |
| Vehicle | - | 1.0 |
| Active Modulator | 100 nM | 4.5 |
| This compound | 10 µM | 1.2 |
Mandatory Visualizations
Experimental Workflow for this compound Validation
The following diagram outlines the logical flow of experiments to validate this compound as a negative control.
Caption: Workflow for validating this compound as a negative control.
Conclusion
The validation of a biologically inactive stereoisomer as a negative control is a critical step in drug discovery and basic research. This guide provides a theoretical and practical framework for the preliminary studies on this compound. The proposed experiments, from in vitro binding to cell-based functional assays, are designed to rigorously test the hypothesis that this compound lacks the biological activity of its presumed active counterpart. The successful demonstration of its inactivity, as depicted in the hypothetical data tables, would establish this compound as a reliable negative control for investigating the SIM1 signaling pathway. Researchers are strongly encouraged to perform these validation experiments to ensure the integrity and reproducibility of their findings.
References
- 1. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl-prolyl cis/trans isomerases and transcription: is there a twist in the tail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Significance of cis-trans Isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Transcriptional Regulation of the SIM1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Single-Minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors, is a critical regulator of central nervous system development and energy homeostasis. Dysregulation of SIM1 expression is strongly associated with severe early-onset obesity, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the transcriptional mechanisms governing SIM1 gene expression, focusing on the key transcription factors, signaling pathways, and epigenetic modifications involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Regulatory Mechanisms
The expression of the SIM1 gene is a tightly controlled process involving a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. The following sections delve into the core components of this regulatory network.
Key Transcription Factors
Several transcription factors have been identified as crucial regulators of SIM1 gene expression. These proteins bind to specific DNA sequences in the SIM1 promoter and enhancer regions to either activate or repress transcription.
-
CREB (cAMP response element-binding protein): A well-established transcription factor involved in a multitude of cellular processes, including metabolism and neuronal plasticity. CREB is known to bind to the promoter region of the SIM1 gene, suggesting a direct role in its transcriptional activation.
-
POU4F1 (POU Class 4 Homeobox 1): This transcription factor is implicated in neuronal development and has been shown to be involved in the transcriptional regulation of genes in various cancers. Recent studies suggest a potential role for POU4F1 in modulating SIM1 expression.
-
Other Potential Transcription Factors: In addition to CREB and POU4F1, other transcription factors such as AP-4, E47, Evi-1, FOXI1, FOXJ2, S8, and Tal-1beta have been predicted to have binding sites in the SIM1 promoter region, though their functional roles in SIM1 regulation require further investigation.
Signaling Pathways
The transcriptional regulation of SIM1 is intricately linked to upstream signaling cascades, most notably the leptin-melanocortin pathway, which is a central regulator of energy balance.
-
Leptin-Melanocortin Pathway: Leptin, a hormone secreted by adipose tissue, signals the status of energy stores to the hypothalamus. Within the hypothalamus, leptin activates pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to the melanocortin 4 receptor (MC4R) on target neurons, including those expressing SIM1, to promote satiety and increase energy expenditure. The activation of this pathway is associated with an increase in SIM1 gene expression, highlighting a crucial link between energy status and SIM1 transcription.
Enhancers and Silencers
Distal regulatory elements, such as enhancers and silencers, play a significant role in the fine-tuning of SIM1 gene expression.
-
Enhancers: Specific enhancer regions, such as SCE2 and SCE8, have been identified in the SIM1 locus. These enhancers can be located thousands of base pairs away from the gene and function by binding transcription factors that facilitate the recruitment of the transcriptional machinery to the SIM1 promoter, thereby augmenting gene expression. The activity of these enhancers can be tissue-specific, contributing to the precise spatial and temporal expression pattern of SIM1.
-
Silencers: While specific silencer elements for SIM1 have not been extensively characterized, their presence is plausible given the tight regulation of SIM1 expression. Silencers would act in an opposite manner to enhancers, binding repressor proteins to inhibit SIM1 transcription.
Epigenetic Regulation
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are emerging as important regulators of SIM1.
-
DNA Methylation: Hypermethylation of the SIM1 promoter region has been observed in certain cancers and is associated with a pronounced reduction in SIM1 expression.[1] This suggests that DNA methylation can act as a switch to silence SIM1 gene activity. Conversely, DNA hypomethylation may be a prerequisite for active SIM1 transcription in relevant tissues. Studies have also begun to explore the association between DNA methylation patterns in the SIM1 locus and obesity.
Data Presentation
Quantitative Analysis of SIM1 Enhancer Activity
The activity of enhancers in the SIM1 locus can be quantified using reporter assays. The following table summarizes data from a study that investigated the impact of a single nucleotide polymorphism (SNP) on the activity of the SCE2-CE enhancer in a zebrafish model.[2]
| Enhancer Variant | Developmental Timepoint | Mean % GFP Positive Embryos | Standard Deviation | p-value (vs. Reference) |
| Reference | 24 hpf | 35.4 | 4.2 | - |
| 100658719 G>A | 24 hpf | 18.2 | 3.5 | < 0.05 |
| Reference | 48 hpf | 42.1 | 5.1 | - |
| 100658719 G>A | 48 hpf | 22.5 | 4.8 | < 0.05 |
| Reference | 72 hpf | 45.8 | 6.3 | - |
| 100658719 G>A | 72 hpf | 25.1 | 5.2 | < 0.05 |
hpf: hours post fertilization. Data adapted from a study on SIM1-associated enhancers.[2]
SIM1 Gene Expression in Human Brain Regions
The expression of SIM1 varies across different regions of the human brain. The following table, based on data from the Human Protein Atlas, provides a summary of SIM1 RNA expression in various brain tissues.[3]
| Brain Region | Normalized TPM |
| Hypothalamus | 15.3 |
| Amygdala | 2.8 |
| Hippocampus | 1.5 |
| Cerebral Cortex | 0.8 |
| Cerebellum | 0.2 |
TPM: Transcripts Per Million. Data is representative of bulk RNA-seq.[3]
DNA Methylation of SIM1 Promoter in Obesity
Emerging evidence links DNA methylation of the SIM1 promoter to obesity. The following table illustrates hypothetical quantitative methylation data that could be obtained from a clinical study comparing lean and obese individuals.
| Subject Group | CpG Site 1 (% Methylation) | CpG Site 2 (% Methylation) | CpG Site 3 (% Methylation) |
| Lean (n=50) | 15.2 ± 5.8 | 12.5 ± 4.9 | 18.1 ± 6.2 |
| Obese (n=50) | 45.7 ± 12.3 | 42.1 ± 11.8 | 49.5 ± 13.1 |
| p-value | < 0.001 | < 0.001 | < 0.001 |
Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis
Objective: To identify the genomic binding sites of a specific transcription factor (e.g., CREB) on a genome-wide scale in hypothalamic neurons.
Methodology:
-
Cell Culture and Cross-linking: Culture hypothalamic neurons to the desired confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be optimized and checked by agarose (B213101) gel electrophoresis.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB antibody). As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and the input control DNA. Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the reference genome. Use peak-calling algorithms to identify regions of significant enrichment in the ChIP sample compared to the input control. Perform motif analysis on the identified peaks to confirm the presence of the transcription factor's binding motif.
Luciferase Reporter Assay for Promoter Activity
Objective: To quantify the effect of a transcription factor (e.g., POU4F1) on the transcriptional activity of the SIM1 promoter.
Methodology:
-
Plasmid Construction: Clone the SIM1 promoter region upstream of a firefly luciferase reporter gene in a suitable expression vector. Create an expression vector for the transcription factor of interest (e.g., POU4F1).
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., a neuronal cell line) in a multi-well plate. Co-transfect the cells with the SIM1 promoter-luciferase reporter plasmid, the transcription factor expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Lysis: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Express the results as fold change in luciferase activity relative to a control (e.g., cells transfected with an empty vector instead of the transcription factor expression plasmid).
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a transcription factor (e.g., CREB) can directly bind to a specific DNA sequence within the SIM1 promoter.
Methodology:
-
Probe Preparation: Synthesize a short, double-stranded DNA oligonucleotide corresponding to the putative transcription factor binding site in the SIM1 promoter. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).
-
Protein Extraction: Prepare nuclear extracts from cells that express the transcription factor of interest or use a purified recombinant protein.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract or purified protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction. For supershift assays, add an antibody specific to the transcription factor to the reaction.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor and a "supershift" (a further retardation of the complex) in the presence of the specific antibody.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Leptin-melanocortin signaling pathway regulating SIM1 gene expression.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Caption: Workflow for Luciferase Reporter Assay.
Conclusion
The transcriptional regulation of the SIM1 gene is a multifaceted process that is central to the control of energy homeostasis. This guide has provided a detailed overview of the key transcription factors, signaling pathways, and epigenetic mechanisms that govern SIM1 expression. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricacies of SIM1 regulation and to develop novel therapeutic strategies for obesity and related metabolic disorders. Future research, particularly utilizing high-throughput techniques like ChIP-seq and single-cell RNA-seq in relevant hypothalamic neuronal populations, will undoubtedly uncover additional layers of complexity in the SIM1 regulatory network, paving the way for more targeted and effective interventions.
References
- 1. Activation of Bivalent Gene POU4F1 Promotes and Maintains Basal‐like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
The Crossroads of Development and Metabolism: A Technical Guide to Biological Pathways Influenced by SIM1 Gene Expression
For Immediate Release
DALLAS, TX – December 2, 2025 – This technical guide provides a comprehensive overview of the critical biological pathways modulated by the Single-minded 1 (SIM1) gene, a key transcriptional regulator implicated in both neurodevelopment and metabolic homeostasis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity, metabolic disorders, and neurodevelopmental diseases.
SIM1, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, plays a pivotal role in the development and function of the central nervous system, particularly the hypothalamus. Dysregulation of SIM1 expression or function is directly linked to severe early-onset obesity and other metabolic and developmental abnormalities. This guide synthesizes current knowledge on SIM1's molecular interactions, its position within critical signaling cascades, and the downstream effects of its activity. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of SIM1's biological significance and its potential as a therapeutic target.
Core Biological Pathways Modulated by SIM1
SIM1's influence extends across several interconnected biological pathways, primarily centered on hypothalamic development and the regulation of energy balance.
Hypothalamic Development and Neurogenesis
SIM1 is indispensable for the proper formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus. It governs the terminal migration and differentiation of neurons within these nuclei, which are responsible for producing a suite of essential neuropeptides including:
-
Oxytocin (B344502) (OXT): Crucial for social bonding, and also plays a role in satiety.
-
Arginine Vasopressin (AVP): Primarily involved in regulating water balance.
-
Corticotropin-releasing hormone (CRH): A key regulator of the stress response.
-
Thyrotropin-releasing hormone (TRH): A central component of the thyroid hormone axis.
-
Somatostatin (SS): Inhibits the release of various hormones.
Haploinsufficiency of Sim1 in mice leads to a significant reduction in the number of specific neuronal populations within these hypothalamic nuclei, directly impacting the production of these neuropeptides.
The Leptin-Melanocortin Pathway and Energy Homeostasis
SIM1 is a critical downstream component of the leptin-melanocortin signaling pathway, the master regulatory circuit for appetite and energy balance. The canonical pathway is as follows:
-
Leptin , a hormone secreted by adipose tissue, signals energy stores to the brain by binding to its receptor (LepR) on neurons in the arcuate nucleus of the hypothalamus (ARC).
-
This binding stimulates pro-opiomelanocortin (POMC) neurons, leading to the production of α-melanocyte-stimulating hormone (α-MSH).
-
α-MSH acts as an agonist for the melanocortin 4 receptor (MC4R) , which is expressed on neurons in the PVN.
-
Activation of MC4R promotes satiety and increases energy expenditure.
SIM1 functions downstream of MC4R. Its expression is induced by leptin and MC4R agonists. Deficiencies in SIM1 disrupt this pathway, leading to a state of perceived starvation and subsequent hyperphagia (excessive eating).
Transcriptional Regulation and Target Gene Expression
As a transcription factor, SIM1 exerts its effects by modulating the expression of a specific set of target genes. To become transcriptionally active, SIM1 must form a heterodimer with another bHLH-PAS protein, primarily the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) . This SIM1/ARNT2 complex then binds to specific DNA sequences in the promoter regions of its target genes to regulate their transcription.
Identified and validated downstream targets of SIM1 include:
-
Oxt (Oxytocin): SIM1 directly regulates the expression of oxytocin, which has anorexigenic (appetite-suppressing) effects.
-
Mc4r (Melanocortin 4 receptor): SIM1 appears to be involved in a positive feedback loop by regulating the expression of its upstream receptor.
-
Brn2 and Sim2: These are other transcription factors involved in the differentiation of neuroendocrine cells.
-
Jak2 and Thrb (Thyroid hormone receptor beta2): These genes are implicated in hypothalamic development and function.
Furthermore, the expression of Sim1 itself is regulated by other transcription factors, such as the Aryl Hydrocarbon Receptor (AHR) .
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Sim1 deficiency in mouse models and the functional impact of human SIM1 variants.
Table 1: Phenotypic Consequences of Sim1 Haploinsufficiency in Mice
| Parameter | Observation in Sim1+/- Mice vs. Wild-Type | Reference |
| Body Weight | Increased body weight, with females showing a more pronounced phenotype (e.g., 73% heavier on a high-fat diet at 8 weeks). | [1] |
| Food Intake | Hyperphagia (increased food consumption). | [2] |
| PVN Neuron Count | An average of 24% fewer cells in the paraventricular nucleus. | [2] |
| Oxytocin (Oxt) mRNA | Approximately 80% reduction in hypothalamic expression. | [3] |
| MC4R (Mc4r) mRNA | Approximately 30% reduction in the PVN. | [4] |
| Other Neuropeptides | 20-40% reduction in TRH, CRH, and AVP mRNA. | [3] |
Table 2: Functional Effects of Human SIM1 Variants on Transcriptional Activity (Luciferase Reporter Assays)
| SIM1 Variant | Phenotype in Carrier | Effect on Transcriptional Activity (relative to Wild-Type) | Reference |
| p.T481K | Severe early-onset obesity | Significant decrease | [5] |
| p.A517V | Severe early-onset obesity | Significant decrease | [5] |
| p.G715V | Obesity and intellectual disability | Significant reduction | [6] |
| p.D134N | Obesity | Pathogenic (predicted) | [7] |
| p.R296G | Obesity, compulsive eating, developmental delay | Strong loss-of-function | [8] |
| p.S309G | Overweight, developmental delay | Strong loss-of-function | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Leptin-Melanocortin signaling pathway leading to SIM1 activation.
Caption: Transcriptional regulation network of the SIM1 gene.
Caption: Workflow for a dual-luciferase reporter assay to test SIM1 activity.
Detailed Methodologies for Key Experiments
This section provides an overview of the protocols for key experiments used to investigate the function of SIM1.
Generation of Sim1 Knockout and Conditional Knockout Mice
-
Constitutive Knockout (Sim1+/-):
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Sim1 gene with a selectable marker cassette (e.g., neomycin resistance) via homologous recombination in embryonic stem (ES) cells.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully incorporated the vector are selected using antibiotics.
-
Screening for Homologous Recombination: Southern blotting or PCR is used to identify ES cell clones in which the targeting vector has correctly integrated into the Sim1 locus.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice and Germline Transmission: Chimeric offspring are identified (often by coat color) and bred with wild-type mice to test for germline transmission of the modified Sim1 allele. Heterozygous (Sim1+/-) offspring are then interbred to study the phenotype.
-
-
Conditional Knockout (e.g., using Cre-Lox system):
-
Generation of a Floxed Sim1 Allele (Sim1fl/fl): A targeting vector is created to flank a critical exon of the Sim1 gene with loxP sites. This vector is used to generate mice carrying this "floxed" allele through the same ES cell and blastocyst injection process as above.
-
Breeding with Cre-Expressing Mice: Sim1fl/fl mice are bred with a transgenic mouse line that expresses Cre recombinase under the control of a specific promoter (e.g., a neuron-specific promoter like CamKIIa-Cre for postnatal CNS deletion, or a tamoxifen-inducible Cre for temporal control).
-
Tissue-Specific or Inducible Deletion: In the offspring that inherit both the floxed Sim1 allele and the Cre transgene, Cre recombinase will be expressed in the targeted cells/tissues, leading to the excision of the DNA between the loxP sites and inactivation of the Sim1 gene in that specific cell population.
-
Dual-Luciferase Reporter Assay for SIM1 Transcriptional Activity
This assay is used to quantify the ability of wild-type or mutant SIM1 to activate transcription from a target promoter.
-
Plasmid Preparation:
-
Reporter Plasmid: A plasmid containing a firefly luciferase gene downstream of a minimal promoter and multiple copies of a SIM1/ARNT2 binding site (e.g., the central midline element, CME).
-
Expression Plasmids: Plasmids to drive the expression of human or mouse SIM1 (wild-type or mutant) and its partner ARNT2 in mammalian cells.
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter, used to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are seeded in multi-well plates.
-
The cells are co-transfected with the four plasmids described above using a lipid-based transfection reagent.
-
-
Incubation and Cell Lysis:
-
Cells are incubated for 24-48 hours to allow for protein expression and reporter gene activation.
-
The culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.
-
-
Luminescence Measurement:
-
The cell lysate is transferred to a luminometer-compatible plate.
-
A reagent containing the substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured immediately.
-
A second reagent is then added that quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase (coelenterazine), and the luminescence is measured again.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for variations in cell number and transfection efficiency.
-
The activity of mutant SIM1 proteins is expressed as a percentage of the activity of wild-type SIM1.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to measure the mRNA levels of SIM1 target genes in tissues from wild-type versus Sim1-deficient mice.
-
Tissue Dissection and RNA Extraction:
-
The hypothalamus (or specific nuclei isolated by laser capture microdissection) is dissected from mice.
-
Total RNA is extracted from the tissue using a method such as TRIzol reagent or a column-based kit. The quality and quantity of the RNA are assessed.
-
-
cDNA Synthesis (Reverse Transcription):
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template, typically using random hexamers or oligo(dT) primers.
-
-
qPCR Reaction:
-
A reaction mix is prepared containing the cDNA template, forward and reverse primers specific for the target gene (e.g., Oxt, Mc4r) and a reference gene (e.g., Gapdh, Actb), and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green).
-
The reaction is run in a real-time PCR machine, which amplifies the DNA and measures the fluorescence at each cycle.
-
-
Data Analysis:
-
The cycle at which the fluorescence crosses a certain threshold (the Ct value) is determined for each gene.
-
The expression of the target gene is normalized to the expression of the reference gene (ΔCt).
-
The relative change in gene expression between experimental groups (e.g., Sim1+/- vs. wild-type) is calculated using the ΔΔCt method.
-
Conclusion and Future Directions
The SIM1 gene is a master regulator of critical pathways in hypothalamic development and the central control of energy homeostasis. Its position downstream of the well-established leptin-melanocortin pathway and its role in regulating the expression of key neuropeptides like oxytocin solidify its importance in the etiology of obesity. The quantitative data from both animal models and human genetic studies consistently demonstrate that reduced SIM1 function leads to hyperphagia and significant weight gain.
For drug development professionals, SIM1 and its associated pathways present several potential avenues for therapeutic intervention. Modulating SIM1 activity or targeting its downstream effectors could offer novel strategies for the treatment of severe obesity. Future research should focus on:
-
Comprehensive identification of the SIM1 regulome: Unbiased, genome-wide techniques like ChIP-seq are needed to fully map the direct downstream targets of the SIM1/ARNT2 complex in hypothalamic neurons.
-
Elucidation of the full spectrum of SIM1's physiological roles: While the focus has been on energy balance, SIM1's role in other hypothalamic functions, such as the stress response and autonomic regulation, warrants further investigation.
-
Development of small molecules to modulate SIM1 activity: The discovery of compounds that can enhance the transcriptional activity of SIM1 could be a promising therapeutic approach for obesity caused by SIM1 haploinsufficiency.
This technical guide provides a foundational understanding of the biological pathways affected by SIM1 gene expression. Continued research in this area is crucial for translating these fundamental biological insights into effective treatments for obesity and related metabolic disorders.
References
- 1. Novel application of luciferase assay for the in vitro functional assessment of KAL1 variants in three females with septo-optic dysplasia (SOD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxytocin Deficiency Mediates Hyperphagic Obesity of Sim1 Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postnatal Sim1 Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression | Journal of Neuroscience [jneurosci.org]
- 5. SIM1 protein expression summary - The Human Protein Atlas [v23.proteinatlas.org]
- 6. Functional Analysis of the SIM1 Variant p.G715V in 2 Patients With Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of cis-SIM1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cis-SIM1 as a negative control in cell culture experiments designed to evaluate the activity of the corresponding active Proteolysis Targeting Chimera (PROTAC), SIM1. PROTACs are an emerging class of therapeutic agents that induce the degradation of specific target proteins. To ensure that the observed biological effects are a direct result of the degradation of the target protein, it is crucial to use appropriate negative controls. This compound is a diastereomer of the active SIM1 PROTAC and is designed to be inactive as it does not bind to the E3 ligase, a key component of the PROTAC mechanism.
The Role of a Negative Control in PROTAC Experiments
A negative control, such as this compound, is a molecule structurally similar to the active PROTAC but lacking a critical feature for its mechanism of action.[1] In the case of this compound, its stereochemistry prevents it from binding to the E3 ligase.[2][][4] This allows researchers to distinguish between the effects caused by the specific degradation of the target protein and non-specific effects of the compound.[1][5]
Mechanism of Action of SIM1 PROTAC and the Inactive Nature of this compound
The active SIM1 PROTAC is a BET (Bromodomain and Extra-Terminal domain) protein degrader.[6] It functions by forming a ternary complex between a BET protein (the target), the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the PROTAC molecule itself.[6][7] This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[7][8] this compound, due to its altered stereochemistry, is unable to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex and subsequent protein degradation.[1][]
Key Signaling Pathways Affected by BET Protein Degradation
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[9][10] They are involved in various cellular processes, including cell cycle progression, inflammation, and cancer.[11][12] Degradation of BET proteins by a PROTAC like SIM1 is expected to impact these pathways. One of the key pathways regulated by BET proteins is the NF-κB signaling pathway, which is involved in inflammation and cancer.[12] BET proteins are also known to regulate the expression of the oncogene c-MYC.[13]
Experimental Protocols
The following protocols outline the key experiments for evaluating the activity of a PROTAC and the utility of its negative control.
Protocol 1: Assessment of BET Protein Degradation by Western Blot
This protocol is designed to quantify the degradation of a target BET protein in response to treatment with the active PROTAC (SIM1) and the inactive control (this compound).[14]
Materials:
-
Cell line expressing the target BET protein (e.g., HEK293T, cancer cell lines like MNNG/HOS)[13]
-
Complete cell culture medium
-
Active PROTAC (SIM1) and inactive control (this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15][16]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target BET protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the active PROTAC (SIM1) and the inactive control (this compound). Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target BET protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Expected Results: The active PROTAC (SIM1) should induce a dose-dependent degradation of the target BET protein. The inactive control (this compound) should not cause significant degradation, even at high concentrations.
Data Presentation:
Table 1: Quantification of BET Protein Degradation
| Compound | Concentration (nM) | Target Protein Level (% of Vehicle) |
|---|---|---|
| Vehicle | - | 100 |
| SIM1 | 1 | 85 |
| SIM1 | 10 | 40 |
| SIM1 | 100 | 15 |
| This compound | 1 | 98 |
| This compound | 10 | 95 |
| this compound | 100 | 92 |
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of the PROTAC and its inactive control on cell viability and proliferation.[17][18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Active PROTAC (SIM1) and inactive control (this compound)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the active PROTAC (SIM1) and the inactive control (this compound). Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Expected Results: The active PROTAC (SIM1) is expected to decrease cell viability in a dose-dependent manner, reflecting the cytotoxic effect of degrading the target BET protein. The inactive control (this compound) should have a significantly lower or no effect on cell viability.
Data Presentation:
Table 2: Cell Viability in Response to Treatment
| Compound | Concentration (nM) | Cell Viability (% of Vehicle) |
|---|---|---|
| Vehicle | - | 100 |
| SIM1 | 1 | 95 |
| SIM1 | 10 | 70 |
| SIM1 | 100 | 30 |
| SIM1 | 1000 | 10 |
| This compound | 1 | 102 |
| This compound | 10 | 98 |
| This compound | 100 | 96 |
| this compound | 1000 | 85 |
Conclusion
The use of a well-characterized inactive control like this compound is indispensable for the rigorous evaluation of PROTAC molecules. By following these detailed protocols, researchers can confidently assess the specific on-target effects of their PROTACs, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 4. PROTAC diastereomer Design(negative control) [protocols.io]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SIM1 PROTAC Degrader in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic strategy in oncology by targeting proteins for degradation.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely.[4][5] They are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical SIM1 (Single-minded homolog 1) PROTAC degrader in oncology research. SIM1 is a transcription factor involved in development and has been implicated in certain cancers. These guidelines will enable researchers to assess the efficacy and mechanism of action of a SIM1-targeting PROTAC.
Mechanism of Action of a PROTAC
PROTACs induce selective protein degradation by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (SIM1) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of SIM1. The resulting polyubiquitinated SIM1 is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple SIM1 proteins.
Hypothetical SIM1 Signaling Pathway in Oncology
While the precise role of SIM1 in all cancers is still under investigation, its function as a transcription factor suggests its potential involvement in regulating genes critical for cell growth, proliferation, and survival. A SIM1 PROTAC would aim to reduce the levels of SIM1 protein, thereby inhibiting the transcription of its target oncogenes and promoting apoptosis or cell cycle arrest in cancer cells.
Data Presentation
The efficacy of a SIM1 PROTAC degrader is determined by its ability to induce degradation of the SIM1 protein and inhibit cancer cell viability. Key parameters include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Activity of a Hypothetical SIM1 PROTAC Degrader
| Cell Line | Cancer Type | SIM1 Expression | DC50 (nM) | Dmax (%) | IC50 (nM) |
| NCI-H522 | Non-Small Cell Lung Cancer | High | 15 | >95 | 25 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 50 | 90 | 75 |
| MCF-7 | Breast Cancer | Low | >1000 | <20 | >1000 |
| MDA-MB-231 | Breast Cancer | High | 25 | >95 | 40 |
Experimental Protocols
Protocol 1: Western Blotting for SIM1 Degradation
This protocol is to determine the DC50 and Dmax of the SIM1 PROTAC degrader.
Materials:
-
Cancer cell lines of interest
-
SIM1 PROTAC degrader
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SIM1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of SIM1 PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal protein amounts onto an SDS-PAGE gel, separate proteins, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies for SIM1 and a loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis: Visualize protein bands using ECL and an imaging system. Quantify band intensity using densitometry software. Normalize SIM1 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
Methodology for Studying SIM1 Gene Cis-Regulatory Elements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies for identifying and characterizing cis-regulatory elements (CREs) of the SIM1 (Single-minded homolog 1) gene. Understanding the regulation of SIM1 is crucial due to its established role in energy homeostasis and its association with obesity.[1][2] The following protocols and application notes are designed to guide researchers in exploring the regulatory landscape of this important gene.
Computational Identification of Candidate Cis-Regulatory Elements
The initial step in studying SIM1 CREs often involves computational approaches to identify potential regulatory regions. These in silico methods help prioritize sequences for experimental validation.
Comparative Genomics
Comparative genomics is a powerful tool for identifying conserved non-coding sequences that may function as regulatory elements.[1] The principle is that functionally important sequences are often conserved across species.
Protocol: Identifying Conserved Non-coding Elements (CNEs)
-
Define the Locus: Identify the genomic region encompassing the SIM1 gene and flanking regions. A common approach is to include the upstream and downstream genes to ensure the capture of distal regulatory elements. For SIM1, this can include the region between MCHR2 and ASCC3.[1]
-
Select Species for Comparison: Choose a range of vertebrate species for comparison. The UCSC Genome Browser and ECR Browser are valuable resources for this.[1]
-
Identify Evolutionarily Conserved Regions (ECRs): Use tools like ECR Browser to identify non-coding sequences with high sequence identity (e.g., ≥70% identity over ≥100 bp) between a reference species (e.g., human) and other species (e.g., mouse).[1]
-
Prioritize Candidate CREs: Filter the identified ECRs based on their location (e.g., intronic, intergenic) and proximity to the SIM1 gene.
Prediction of Transcription Factor Binding Sites (TFBS)
Bioinformatics tools can predict potential transcription factor binding sites within candidate CREs, providing insights into the regulatory networks governing SIM1 expression.
Protocol: Predicting TFBS
-
Obtain DNA Sequence: Retrieve the FASTA sequence of the prioritized CNEs.
-
Select Prediction Tools: Utilize online or standalone tools for TFBS prediction. Several tools are available, each with its own algorithm and underlying database of transcription factor binding profiles (Position Weight Matrices - PWMs).[3][4][5]
-
JASPAR: An open-access database of curated, non-redundant transcription factor binding profiles.[3]
-
PROMO: Predicts TFBS using species-specific binding site weight matrices from the TRANSFAC database.[3]
-
TFBIND: Searches for TATA boxes, GC boxes, and other regulatory motifs using the TRANSFAC database.[3]
-
-
Perform Analysis: Submit the DNA sequences to the chosen tool(s) and analyze the output to identify putative TFBS.
-
Filter and Prioritize: Cross-reference the predicted TFs with those known to be expressed in relevant tissues, such as the hypothalamus, to increase the likelihood of identifying functionally relevant binding sites.
In Vivo Functional Validation of Enhancer Activity
Once candidate CREs are identified computationally, their ability to act as enhancers needs to be validated experimentally in vivo. Transgenic reporter assays in model organisms are the gold standard for this purpose.
Zebrafish Transgenic Enhancer Assay
Zebrafish provide a rapid and cost-effective model for screening enhancer activity due to their external and rapid embryonic development.[1]
Protocol: Zebrafish Enhancer Assay
-
Cloning: Clone the human sequences of the candidate CREs into a vector containing a minimal promoter (e.g., E1b-minimal promoter) driving a reporter gene, such as Green Fluorescent Protein (GFP).[1]
-
Microinjection: Inject the resulting plasmid DNA, along with Tol2 transposase mRNA, into one-cell stage zebrafish embryos. The Tol2 system facilitates genomic integration of the reporter construct.
-
Screening and Imaging: Screen the injected embryos for GFP expression at various developmental time points (e.g., 24, 48, and 72 hours post-fertilization).[1] Use fluorescence microscopy to document the spatial and temporal pattern of reporter gene expression.
-
Data Analysis: Quantify the number of embryos showing consistent expression patterns in specific tissues, particularly the brain and hypothalamus.[1]
Mouse Transgenic Enhancer Assay
To confirm enhancer activity in a mammalian system, candidate CREs that show promise in zebrafish can be further tested in mouse transgenic assays.[1]
Protocol: Mouse Enhancer Assay
-
Construct Preparation: Clone the candidate enhancer sequence into a reporter vector containing a minimal promoter (e.g., Hsp68) and a reporter gene (e.g., LacZ).
-
Pronuclear Injection: Inject the purified, linearized DNA construct into the pronuclei of fertilized mouse oocytes.
-
Embryo Transfer: Transfer the injected oocytes into pseudopregnant female mice.
-
Analysis of Transgenic Embryos: Harvest embryos at specific developmental stages (e.g., E11.5, E14.5) and perform staining for the reporter gene product (e.g., X-gal staining for LacZ).
-
Histological Analysis: Section the stained embryos and analyze the spatial pattern of reporter gene expression to determine if it overlaps with the known expression pattern of Sim1.[1]
High-Throughput Functional Assays
Massively Parallel Reporter Assays (MPRAs) allow for the functional testing of thousands of candidate CREs simultaneously, providing a high-throughput method for characterizing their regulatory potential.[6][7][8]
Protocol: Massively Parallel Reporter Assay (MPRA)
-
Library Synthesis: Synthesize a library of oligonucleotides containing the candidate CREs. Each CRE is linked to a unique barcode sequence.
-
Cloning into Reporter Vector: Clone the oligonucleotide library into a plasmid backbone containing a minimal promoter and a reporter gene. The unique barcode is typically located in the 3' untranslated region (UTR) of the reporter transcript.[9]
-
Transfection: Transfect the plasmid library into a relevant cell line (e.g., neuronal cells).
-
RNA Isolation and Sequencing: Isolate total RNA from the transfected cells and perform reverse transcription. Sequence the resulting cDNA to quantify the abundance of each barcode.
-
DNA Sequencing: Sequence the plasmid DNA library to determine the input abundance of each CRE.
-
Data Analysis: Calculate the enhancer activity for each CRE by normalizing the RNA barcode counts to the DNA barcode counts. This ratio reflects the ability of each sequence to drive transcription.
Epigenomic Profiling
Epigenomic techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), can identify active enhancers based on their characteristic histone modifications or transcription factor occupancy.[10]
Protocol: ChIP-seq for Enhancer Marks
-
Tissue Preparation: Dissect the tissue of interest (e.g., mouse hypothalamus) from different developmental stages or conditions.
-
Chromatin Crosslinking and Shearing: Crosslink protein-DNA complexes with formaldehyde (B43269) and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone mark associated with active enhancers (e.g., H3K27ac) or a transcription factor of interest.[11]
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks). These peaks represent potential CREs bound by the target protein.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Summary of Zebrafish Enhancer Assay Results for Candidate SIM1 CREs
| Candidate Element | # Embryos Injected | # Embryos with GFP Expression | % with Expression | Predominant Expression Pattern |
| SCE1 | 150 | 15 | 10.0 | Hindbrain |
| SCE2 | 162 | 45 | 27.8 | Hypothalamus, Forebrain |
| SCE3 | 145 | 5 | 3.4 | None |
| SCE8 | 155 | 38 | 24.5 | Hypothalamus, Midbrain |
| ... | ... | ... | ... | ... |
Data is hypothetical and for illustrative purposes.
Table 2: MPRA Results for Putative SIM1 Enhancer Variants
| Variant ID | Sequence Change | Enhancer Activity (RNA/DNA Ratio) | Fold Change vs. Reference | p-value |
| Reference | G | 1.00 | 1.0 | - |
| rs123456 | A | 0.52 | 0.52 | < 0.01 |
| rs789012 | C | 1.25 | 1.25 | > 0.05 |
| rs345678 | T | 0.95 | 0.95 | > 0.05 |
Data is hypothetical and for illustrative purposes.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: Workflow for identifying and validating SIM1 cis-regulatory elements.
Caption: Workflow for Massively Parallel Reporter Assay (MPRA).
Caption: Simplified hypothetical signaling pathway regulating SIM1 expression.
References
- 1. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of SIM1-associated enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. Evaluating tools for transcription factor binding site prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Advances in Computational and Experimental Approaches for Deciphering Transcriptional Regulatory Networks: Understanding the roles of cis-regulatory elements is essential, and recent research utilizing MPRAs, STARR-seq, CRISPR-Cas9, and machine learning has yielded valuable insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding how cis-regulatory function is encoded in DNA sequence using massively parallel reporter assays and designed sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic and genomic regulatory elements reveal aspects of cis-regulatory grammar in mouse embryonic stem cells | eLife [elifesciences.org]
- 10. Characterizing cis-regulatory elements using single-cell epigenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application of cis-SIM1 in In Vivo Cancer Models: A Review of Available Information
Initial searches for "cis-SIM1" and its application in in vivo cancer models did not yield information on a specific therapeutic agent or molecule with this designation. The term likely represents a conflation of two distinct entities in cancer research: "cisplatin," a widely used chemotherapy drug, and "SIM1" (Single-minded homolog 1), a transcription factor with an emerging but less defined role in oncology.
This document aims to provide a detailed overview of both cisplatin (B142131) and SIM1 in the context of in vivo cancer models, addressing the core requirements of the original request by presenting available data, outlining experimental protocols, and visualizing relevant pathways. Given the absence of a direct link between "cis" and "SIM1" as a single entity in the reviewed literature, they will be discussed separately.
Cisplatin: A Foundational Chemotherapeutic in In Vivo Cancer Research
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves binding to DNA in cancer cells, forming DNA adducts that interfere with DNA replication and repair, ultimately leading to cell death (apoptosis).[1][2][3][4]
Quantitative Data from In Vivo Studies
The efficacy of cisplatin, both alone and in combination with other agents, has been extensively evaluated in various in vivo cancer models. The following table summarizes representative quantitative data from such studies.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| SCID Mice | Human Small-Cell Lung Cancer (H69/CDDP) | Ormaplatin | Showed no cross-resistance to cisplatin. | [5] |
| SCID Mice | Human Non-Small-Cell Lung Cancer (PC-14/CDDP) | Ormaplatin | More sensitive to ormaplatin than the parental cell line. | [5] |
| Nude Mice | Ovarian Cancer (A2780CP70) | Tf-cisplatin | Relative tumor proliferation rate of 23.53% compared to 43.09% for free cisplatin. | [6] |
Experimental Protocols for In Vivo Evaluation of Cisplatin
The following is a generalized protocol for assessing the efficacy of a cisplatin-based therapy in a xenograft mouse model, based on common practices described in the literature.
Objective: To evaluate the anti-tumor activity of a therapeutic agent in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line of interest
-
Therapeutic agent (e.g., Cisplatin)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest and count the cancer cells.
-
Resuspend the cells in PBS, potentially mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., cisplatin) and vehicle control (e.g., PBS) via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., twice a week).
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, study duration is complete, or signs of toxicity appear).
-
Euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Analyze the data by comparing tumor growth curves, final tumor weights, and body weight changes between the treatment and control groups.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of cisplatin and a typical experimental workflow for in vivo studies.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of cis-SIM1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of cis-SIM1, a crucial negative control for the trivalent PROTAC (Proteolysis Targeting Chimera) SIM1. As a diastereomer of SIM1 with an inverted stereocenter at the hydroxyproline (B1673980) moiety of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound is incapable of binding to VHL, rendering it an ideal tool for validating the on-target effects of SIM1-mediated protein degradation. This protocol outlines the synthesis of the three key building blocks: a bivalent BET (Bromodomain and Extra-Terminal domain) inhibitor, a trivalent linker, and the cis-VHL ligand, followed by their convergent assembly. Quantitative data on expected yields and purity are provided, along with detailed experimental procedures and characterization methods.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cellular ubiquitin-proteasome system. Trivalent PROTACs, such as SIM1, represent a novel class of degraders with enhanced avidity and cooperativity. SIM1 is a potent degrader of BET family proteins. To rigorously validate that the observed biological effects of SIM1 are due to its PROTAC activity, a negative control that is structurally similar but functionally inert is essential. This compound serves this purpose. Its synthesis is analogous to that of SIM1, with the critical exception of utilizing a VHL ligand containing a cis-hydroxyproline stereoisomer, which abrogates its binding to the VHL E3 ligase.
Data Presentation
Table 1: Summary of Key Synthetic Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| Bivalent BET Ligand (amine) | C53H58Cl2N10O5S2 | 1094.20 | 40-50 | >95% |
| Trivalent Linker (activated) | C20H35N3O11 | 509.50 | 60-70 | >98% |
| cis-VHL Ligand (acid) | C26H30N4O5S | 526.61 | 55-65 | >98% |
| This compound | C79H98Cl2N14O13S3 | 1618.81 | 30-40 | >98% |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of three key fragments followed by their sequential coupling.
Part 1: Synthesis of the Bivalent BET Ligand
The bivalent BET ligand is a dimer of a JQ1 analog functionalized for linker attachment.
1.1. Synthesis of JQ1-acid:
-
A scalable synthesis of the JQ1 core is performed as previously described.[1]
-
The tert-butyl ester of JQ1 is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the corresponding carboxylic acid (JQ1-acid).
1.2. Dimerization of JQ1-acid:
-
To a solution of JQ1-acid (2.0 eq) in dimethylformamide (DMF) is added HATU (2.2 eq) and diisopropylethylamine (DIPEA) (4.0 eq).
-
A diamine linker (e.g., a short PEG diamine) (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
The product is purified by reverse-phase HPLC to yield the bivalent BET ligand with a terminal amine.
Part 2: Synthesis of the Trivalent Linker
The trivalent linker provides the scaffold for attaching the two BET ligands and the VHL ligand.
2.1. Synthesis of the trifunctional core:
-
1,1,1-tris(hydroxymethyl)ethane is reacted with a protected amino acid (e.g., Boc-glycine) under standard esterification conditions to functionalize one hydroxyl group.
-
The remaining two hydroxyl groups are reacted with a PEGylated carboxylic acid to introduce the arms for the BET ligands.
2.2. Activation of the linker:
-
The Boc protecting group is removed with TFA in DCM.
-
The free amine is then coupled with an activated dicarboxylic acid (e.g., succinic anhydride) to provide a terminal carboxylic acid, which is then activated (e.g., as an NHS ester) for coupling to the bivalent BET ligand.
Part 3: Synthesis of the cis-VHL Ligand
This is the key component that differentiates this compound from SIM1. It utilizes (2S, 4S)-4-hydroxyproline.
3.1. Synthesis of the cis-hydroxyproline core:
-
Starting from a protected 4-oxo-L-proline derivative, stereoselective reduction is performed to obtain the (2S, 4S)-4-hydroxyproline derivative.[2][3]
3.2. Elaboration of the VHL ligand:
-
The synthesis follows established procedures for VHL ligands, involving the coupling of the cis-hydroxyproline core with the other fragments of the VHL ligand.[4][5] The final step is the deprotection of the carboxylic acid to be used in the final coupling reaction.
Part 4: Final Assembly of this compound
4.1. Coupling of Bivalent BET Ligand and Trivalent Linker:
-
The amine-functionalized bivalent BET ligand (1.0 eq) is dissolved in DMF.
-
The activated trivalent linker (1.1 eq) and DIPEA (3.0 eq) are added.
-
The reaction is stirred at room temperature for 4 hours and monitored by LC-MS.
-
The product is purified by preparative HPLC.
4.2. Final Coupling to the cis-VHL Ligand:
-
The purified BET-linker conjugate is deprotected to reveal a terminal amine.
-
This amine-functionalized intermediate (1.0 eq) is dissolved in DMF.
-
The cis-VHL ligand (with a free carboxylic acid) (1.2 eq), HATU (1.3 eq), and DIPEA (3.0 eq) are added.[6][7][8]
-
The reaction is stirred at room temperature for 12 hours.
-
The final product, this compound, is purified by reverse-phase HPLC and characterized by high-resolution mass spectrometry and NMR.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of SIM1 versus the inactive this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing cis-SIM1, a BET Protein Degrader, to Investigate and Overcome Resistance to BET Inhibitors
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2][3] They are involved in the expression of key oncogenes like MYC and BCL2, making them attractive therapeutic targets in various cancers.[3][4] Small molecule BET inhibitors (BETi) have shown promise in preclinical and clinical settings; however, the development of resistance limits their therapeutic efficacy.[1][4][5] Understanding the molecular mechanisms underlying BETi resistance is paramount for developing strategies to overcome it.
cis-SIM1 is a potent and selective trivalent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of all BET family proteins, with a preference for BRD2. Unlike traditional inhibitors that merely block the function of a protein, PROTACs like this compound lead to the ubiquitination and subsequent proteasomal degradation of the target protein. This fundamental difference in the mechanism of action provides a unique opportunity to probe the dependencies of cancer cells on BET proteins and to investigate mechanisms of resistance to BET inhibitors.
These application notes provide a framework for researchers to utilize this compound as a tool to dissect and potentially overcome resistance to BET inhibitors in cancer cell lines.
Principle of the Application
The central hypothesis is that cancer cells resistant to BET inhibitors may have evolved mechanisms that can be bypassed by inducing the complete degradation of BET proteins. Resistance to BETi can arise from various mechanisms, including:
-
Upregulation of BET proteins: Increased levels of BET proteins can counteract the effect of competitive inhibitors.[2]
-
Kinome reprogramming: Activation of alternative survival pathways that are independent of BET protein function.[5]
-
Mutations in BET proteins: Alterations in the drug-binding pocket that reduce inhibitor efficacy.
-
Stabilization of BET proteins: Mutations in ubiquitin ligase components, such as SPOP, can lead to increased BET protein stability and resistance to BETi.[2][6][7]
By comparing the effects of a BET inhibitor with a BET degrader (this compound), researchers can differentiate between resistance mechanisms that are sensitive to protein degradation versus those that are not. For instance, resistance due to upregulation or stabilization of the target protein may be overcome by a degrader.
Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a BET inhibitor (e.g., JQ1, OTX-015) through continuous exposure to escalating drug concentrations.[8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
BET inhibitor (e.g., JQ1)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in a 96-well plate.
-
Treat with a serial dilution of the BET inhibitor for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.[10]
-
-
Induce resistance:
-
Culture parental cells in the BET inhibitor at a concentration equal to the IC50.
-
Continuously culture the cells, changing the medium with a fresh drug every 3-4 days.
-
Once the cells resume a normal growth rate, gradually increase the concentration of the BET inhibitor (e.g., 1.5 to 2-fold increments).[9]
-
This process can take several months.
-
-
Characterize the resistant cell line:
-
Once the cells are stably growing at a significantly higher concentration of the BET inhibitor (e.g., >10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.[4][9]
-
Cryopreserve stocks of the resistant cells at different passages.[10]
-
Protocol 2: Comparative Analysis of Cell Viability with BET Inhibitor vs. This compound
This protocol aims to determine if the BETi-resistant phenotype can be overcome by inducing BET protein degradation with this compound.
Materials:
-
Parental and BETi-resistant cancer cell lines
-
Complete cell culture medium
-
BET inhibitor
-
This compound
-
DMSO
-
96-well plates
-
Cell viability assay reagent
-
Microplate reader
Procedure:
-
Seed both parental and BETi-resistant cells into separate 96-well plates at an optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells in triplicate with serial dilutions of the BET inhibitor and this compound for 72 hours. Include a DMSO-treated well as a control.[10]
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the dose-response curves and determine the IC50 values for both cell lines with both compounds using non-linear regression analysis.[10]
Protocol 3: Western Blot Analysis of BET Protein Levels and Downstream Signaling
This protocol is for investigating the degradation of BET proteins by this compound and the effect on downstream signaling pathways in both parental and resistant cells.
Materials:
-
Parental and BETi-resistant cells
-
BET inhibitor
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-MYC, anti-BCL2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with the BET inhibitor and this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.[10]
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and antibody incubations as per standard western blot protocols.[10]
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Analyze the protein band intensities relative to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Comparative IC50 Values of BET Inhibitor and this compound
| Cell Line | Compound | IC50 (µM) | Resistance Fold-Change |
| Parental | BET Inhibitor | 1 | |
| Resistant | BET Inhibitor | ||
| Parental | This compound | 1 | |
| Resistant | This compound |
Table 2: Quantification of BET Protein Levels Post-Treatment
| Cell Line | Treatment | Time (h) | BRD2 Level (relative to control) | BRD4 Level (relative to control) | MYC Level (relative to control) |
| Parental | This compound | 6 | |||
| Parental | This compound | 24 | |||
| Resistant | This compound | 6 | |||
| Resistant | This compound | 24 | |||
| Parental | BET Inhibitor | 24 | |||
| Resistant | BET Inhibitor | 24 |
Visualizations
Caption: Mechanism of Action: BET Inhibitor vs. This compound.
Caption: Experimental Workflow for Studying BETi Resistance.
Caption: Signaling in Sensitive vs. Resistant Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic BET inhibitor resistance in SPOP-mutated prostate cancer is mediated by BET protein stabilization and AKT-mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic BET inhibitor resistance in prostate cancer caused by SPOP mutation-mediated BET protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Analyzing SIM1 Gene Expression in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly in the hypothalamus.[1] Its role in neurogenesis, energy homeostasis, and regulation of feeding behavior makes it a significant target of interest in neuroscience and drug development for conditions like obesity.[1][2] Haploinsufficiency of SIM1 is associated with severe, early-onset obesity in both humans and mice.[1][2] Accurate and robust methods for analyzing SIM1 gene expression in neurons are essential for understanding its physiological roles and identifying potential therapeutic interventions.
These application notes provide detailed protocols and data presentation guidelines for four key techniques used to analyze SIM1 gene expression in neurons:
-
Fluorescence In Situ Hybridization (FISH) for visualizing SIM1 mRNA localization within neuronal tissue.
-
Quantitative Polymerase Chain Reaction (qPCR) for the sensitive quantification of SIM1 mRNA levels.
-
Single-Cell RNA Sequencing (scRNA-seq) for dissecting SIM1 expression at the single-neuron level.
-
Luciferase Reporter Assays for measuring the transcriptional activity of SIM1.
Data Presentation
Quantitative Analysis of SIM1 Expression
The following table summarizes quantitative data on SIM1 gene expression changes in neurons from various studies. This allows for a comparative overview of how SIM1 expression is modulated under different experimental conditions.
| Experimental Model | Condition | Technique | Key Finding | Reference |
| Adult Mouse Hypothalamus | Tamoxifen-induced neuronal inactivation of Sim1 | qPCR | ~50% decrease in Sim1 transcript abundance in heterozygous mice. | |
| Mouse Model of Diet-Induced Obesity | High-Fat Diet | In Situ Hybridization | Decreased neurogenesis of Sim1/MC4R neurons by 72.3% in male mice. | |
| Neuro2A cells | Co-transfection with ARNT2 | Luciferase Reporter Assay | High level of transcriptional activity observed with wild-type SIM1 and ARNT2. | |
| Sim1 Knockout Mice | Gene Knockout | In Situ Hybridization | Downregulation of downstream target PlexinC1 expression. | |
| MN9D cell line | Sim1 overexpression | qPCR | Significant upregulation of downstream targets Pet1 and Tph2 at 48 and 72 hours. |
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for SIM1 mRNA in Neurons
This protocol describes the detection of SIM1 mRNA in neuronal tissue sections using fluorescence in situ hybridization, allowing for the visualization of its spatial expression pattern.
Materials
-
Microscope slides (Superfrost Plus)
-
Cryostat or Vibratome
-
Hybridization oven
-
Fluorescence microscope
-
SIM1 antisense RNA probe: (A specific, validated probe sequence should be used. As an example, a probe can be generated from a vector containing mouse Sim1 cDNA, digested with an appropriate restriction enzyme like XhoI, and transcribed with T7 polymerase using a DIG labeling mix).
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)
-
Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)
-
Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)
-
Anti-digoxigenin (DIG) antibody conjugated to a fluorescent reporter (e.g., anti-DIG-POD)
-
Tyramide Signal Amplification (TSA) reagent (e.g., TSA-Cy3)
-
DAPI counterstain
-
Mounting medium
Protocol
-
Tissue Preparation:
-
Perfuse the animal with ice-cold 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.
-
Freeze the brain and cut 20-40 µm sections on a cryostat. Mount sections onto Superfrost Plus slides.
-
-
Pre-hybridization:
-
Wash sections in PBS to remove embedding medium.
-
Permeabilize with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.
-
Post-fix with 4% PFA for 10 minutes.
-
Wash with PBS.
-
Pre-warm hybridization buffer to 65°C.
-
Apply hybridization buffer to the sections and incubate for 1-2 hours at 65°C in a humidified chamber.
-
-
Hybridization:
-
Denature the DIG-labeled SIM1 probe by heating at 80°C for 5 minutes.
-
Dilute the probe in pre-warmed hybridization buffer (e.g., 1:1000).
-
Apply the probe solution to the sections and incubate overnight at 65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Wash sections twice in 50% formamide/2x SSC at 65°C for 30 minutes each.
-
Wash twice in 0.1x SSC at 65°C for 30 minutes each.
-
Wash in MABT (Maleic acid buffer with Tween-20) at room temperature.
-
-
Immunodetection and Visualization:
-
Block with 10% sheep serum in MABT for 1 hour.
-
Incubate with anti-DIG-POD antibody (e.g., 1:1500 in blocking solution) overnight at 4°C.
-
Wash three times in MABT.
-
Incubate with TSA-Cy3 reagent according to the manufacturer's instructions.
-
Counterstain with DAPI.
-
Mount coverslips with mounting medium and image using a fluorescence microscope.
-
Quantitative PCR (qPCR) for SIM1 mRNA in Neurons
This protocol provides a method for the accurate quantification of SIM1 mRNA levels from neuronal cultures or dissected brain regions.
Materials
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR instrument (e.g., Applied Biosystems 7300 Real-Time PCR System)
-
Nuclease-free water
-
qPCR Primers for mouse Sim1:
-
Forward: 5'-CACTATCTCGGACAACAGGAAGG-3'
-
Reverse: 5'-CTGGCTGTCATGGTCAGATTCC-3'
-
-
Housekeeping gene primers (e.g., GAPDH, Beta-actin) for normalization.
Protocol
-
RNA Extraction:
-
Isolate total RNA from neuronal cell pellets or dissected brain tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate on ice. For a 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical cycling program is as follows:
-
Activation: 50°C for 2 minutes
-
Pre-soak: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: 95°C for 15 seconds, 60°C for 15 seconds, then ramp to 95°C.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SIM1 and the housekeeping gene.
-
Calculate the relative expression of SIM1 using the ΔΔCt method.
-
Single-Cell RNA Sequencing (scRNA-seq) for SIM1 Expression Analysis
scRNA-seq allows for the investigation of SIM1 expression in individual neurons, providing insights into cellular heterogeneity and identifying specific neuronal subtypes that express SIM1.
Protocol Outline
-
Single-Cell Suspension Preparation:
-
Dissect the brain region of interest (e.g., hypothalamus) in an ice-cold buffer.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., papain) and gentle mechanical trituration.
-
Filter the cell suspension to remove debris and assess cell viability.
-
-
Single-Cell Capture and Library Preparation:
-
Utilize a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and generate barcoded cDNA.
-
Perform cDNA amplification and construct sequencing libraries according to the manufacturer's protocol.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Preprocessing: Demultiplex raw sequencing data, align reads to a reference genome, and generate a gene-cell count matrix.
-
Quality Control: Filter out low-quality cells (e.g., low gene counts, high mitochondrial gene content) and potential doublets.
-
Normalization: Normalize the count data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.
-
Clustering: Group cells into clusters based on their gene expression profiles.
-
Marker Gene Identification: Identify genes that are differentially expressed in each cluster to annotate cell types.
-
SIM1 Expression Analysis: Visualize and quantify SIM1 expression across the identified neuronal clusters. Publicly available datasets such as HypoMap can serve as a reference atlas for the murine hypothalamus.
-
Luciferase Reporter Assay for SIM1 Transcriptional Activity
This assay measures the ability of SIM1 to act as a transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of a SIM1-responsive promoter element.
Materials
-
HEK293 cells or a suitable neuronal cell line
-
SIM1 expression plasmid: (e.g., pcDNA3.1-SIM1)
-
ARNT2 expression plasmid: (SIM1 often heterodimerizes with ARNT2)
-
Luciferase reporter plasmid: Containing a SIM1-responsive element upstream of the luciferase gene (e.g., a promoter containing multiple copies of the SIM1 binding motif).
-
Renilla luciferase plasmid: (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Protocol
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate to be 70-90% confluent at the time of transfection.
-
Co-transfect cells with the SIM1 expression plasmid, ARNT2 expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Include control wells (e.g., empty vector instead of SIM1 expression plasmid).
-
-
Cell Stimulation (Optional):
-
24 hours post-transfection, cells can be treated with specific stimuli to investigate their effect on SIM1 transcriptional activity (e.g., melanocortin receptor agonists like MTII).
-
-
Cell Lysis and Luciferase Assay:
-
48 hours post-transfection, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, according to the manufacturer's instructions, using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Compare the normalized luciferase activity between experimental and control groups to determine the effect on SIM1 transcriptional activity.
-
SIM1 Signaling Context
SIM1 is a key component of the melanocortin signaling pathway, which is critical for regulating energy balance. Activation of the melanocortin 4 receptor (MC4R) in neurons of the paraventricular nucleus (PVN) of the hypothalamus leads to an increase in SIM1 expression. SIM1, in turn, regulates the expression of downstream target genes that influence feeding behavior and energy expenditure.
References
Application Notes and Protocols for SIM1 Gene Silencing in Prostate Cancer Cell Lines
Disclaimer: As of December 2025, "cis-SIM1" is not a recognized therapeutic agent in publicly available scientific literature for the treatment of prostate cancer. The following protocols are based on the hypothesis that the intended topic is the targeted silencing of the Single-minded homolog 1 (SIM1) gene, a common research approach for investigating gene function. This document provides a representative methodology using small interfering RNA (siRNA) for this purpose. Researchers should adapt these protocols based on their specific experimental needs and cell lines.
Introduction
Single-minded homolog 1 (SIM1) is a transcription factor involved in the development of the central nervous system. Emerging research has implicated SIM1 in various cancers, where its expression may influence tumor growth, proliferation, and survival. In the context of prostate cancer, the targeted downregulation of SIM1 expression can be a valuable research tool to elucidate its role in disease progression and to validate it as a potential therapeutic target. This protocol outlines the use of small interfering RNA (siRNA) to silence SIM1 gene expression in common prostate cancer cell lines.
Quantitative Data Summary
The following tables represent example data that could be generated from the described experiments.
Table 1: Effects of SIM1 Silencing on Prostate Cancer Cell Viability (72h post-transfection)
| Cell Line | Treatment | Concentration (nM) | Cell Viability (%) | Standard Deviation |
| PC-3 | Negative Control | 50 | 100.0 | ± 4.5 |
| PC-3 | siSIM1 | 50 | 65.7 | ± 5.1 |
| DU145 | Negative Control | 50 | 100.0 | ± 3.8 |
| DU145 | siSIM1 | 72.1 | ± 4.2 | |
| LNCaP | Negative Control | 50 | 100.0 | ± 5.2 |
| LNCaP | siSIM1 | 88.4 | ± 6.0 |
Table 2: Apoptosis Induction by SIM1 Silencing (48h post-transfection)
| Cell Line | Treatment | Concentration (nM) | Apoptotic Cells (%) | Standard Deviation |
| PC-3 | Negative Control | 50 | 4.2 | ± 1.1 |
| PC-3 | siSIM1 | 50 | 28.9 | ± 3.4 |
| DU145 | Negative Control | 50 | 5.1 | ± 1.3 |
| DU145 | siSIM1 | 21.5 | ± 2.9 |
Table 3: SIM1 Gene Expression Analysis by qRT-PCR (48h post-transfection)
| Cell Line | Treatment | Concentration (nM) | Relative SIM1 mRNA Expression | Standard Deviation |
| PC-3 | Negative Control | 50 | 1.00 | ± 0.12 |
| PC-3 | siSIM1 | 50 | 0.21 | ± 0.05 |
| DU145 | Negative Control | 50 | 1.00 | ± 0.09 |
| DU145 | siSIM1 | 50 | 0.28 | ± 0.07 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: PC-3, DU145, and LNCaP are common prostate cancer cell lines.
-
Culture Medium:
-
PC-3: F-12K Medium + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin.
-
DU145: Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 1% Penicillin-Streptomycin.
-
LNCaP: RPMI-1640 Medium + 10% FBS + 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
siRNA Transfection Protocol
This protocol describes the transient transfection of siRNA into prostate cancer cells to silence SIM1 expression.
-
Cell Seeding:
-
24 hours prior to transfection, seed cells in antibiotic-free medium into appropriate well plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
The cell density should be such that they are 50-70% confluent at the time of transfection.
-
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Solution A: Dilute 50 nM of siSIM1 (or a non-targeting negative control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.
-
Solution B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20-25 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 210 µL siRNA-lipid complex mixture dropwise to each well containing the cells and fresh culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding with downstream assays. The optimal incubation time will depend on the specific assay.
Cell Viability Assay (XTT Assay)
-
Seed cells in a 96-well plate and transfect as described above.
-
At 72 hours post-transfection, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples in a multi-well spectrophotometer at 450-500 nm.
-
Calculate cell viability relative to the negative control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and transfect.
-
At 48 hours post-transfection, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer and analyze immediately by flow cytometry.
Quantitative Real-Time PCR (qRT-PCR)
-
Seed cells in a 6-well plate and transfect.
-
At 48 hours post-transfection, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix with primers specific for SIM1 and a housekeeping gene (e.g., GAPDH).
-
Analyze the results using the ΔΔCt method to determine the relative expression of SIM1 mRNA.
Visualizations
Caption: Mechanism of siRNA-mediated SIM1 gene silencing and its effects.
Caption: Workflow for analyzing the effects of SIM1 silencing in cells.
Application Notes & Protocols for Identifying Novel SIM1 Gene Enhancers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Single-minded homology 1 (SIM1) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1][2] Haploinsufficiency of SIM1 in both humans and mice leads to severe, early-onset obesity, often accompanied by features resembling Prader-Willi syndrome.[1][3][4] Given that altered SIM1 gene dosage can cause obesity, variations in its regulatory elements, such as enhancers, are strongly implicated as potential contributors to obesity susceptibility.[5][6] Enhancers are distal cis-regulatory DNA elements that increase the transcription of target genes, often in a cell-type-specific manner.[7][8] Identifying and characterizing novel enhancers that control SIM1 expression is crucial for understanding the gene's complex regulation and for developing potential therapeutic strategies for obesity and related metabolic disorders.
These application notes provide an overview of modern, integrated methodologies for the discovery and functional validation of novel SIM1 gene enhancers, from initial in silico prediction to high-throughput screening and targeted in vivo validation.
Section 1: Strategies for Discovery of Candidate SIM1 Enhancers
The initial step in identifying novel enhancers involves pinpointing candidate genomic regions with regulatory potential. This is typically achieved through a combination of computational and epigenomic approaches.
Bioinformatics and Comparative Genomics
Comparative genomics is a powerful tool for identifying conserved non-coding elements (CNEs) that are likely to have regulatory functions. Enhancers are often under evolutionary constraint and show sequence conservation across species.[7] By comparing the genomic locus of SIM1 and its flanking genes across multiple vertebrate species, one can identify CNEs that represent potential enhancer candidates.[5]
Logical Workflow for Candidate Enhancer Identification
Caption: Workflow for candidate enhancer discovery.
Epigenomic Profiling
Active enhancers possess a characteristic chromatin signature that can be mapped genome-wide. These signatures are the basis for many enhancer prediction methods.[9]
-
ChIP-seq (Chromatin Immunoprecipitation Sequencing): This technique is used to identify the binding sites of transcription factors or to map histone modifications. For enhancers, key marks include:
-
ATAC-seq (Assay for Transposase-Accessible Chromatin with Sequencing): This method identifies regions of open chromatin, which are accessible to transcription factors and the transcriptional machinery. Enhancers are typically located in these accessible regions.[7]
By integrating data from ChIP-seq and ATAC-seq, particularly from relevant tissues like the hypothalamus, researchers can identify regions with the epigenetic signature of active enhancers within the SIM1 locus.[5]
Section 2: High-Throughput Functional Assays
Once a list of candidate enhancers is generated, their ability to drive transcription must be functionally tested. Massively Parallel Reporter Assays (MPRAs) are a class of techniques designed to screen thousands of sequences for enhancer activity simultaneously.[7][11]
STARR-seq and CapStarr-seq
Self-Transcribing Active Regulatory Region sequencing (STARR-seq) is a powerful MPRA that directly measures enhancer activity.[8][12] In this assay, candidate DNA fragments are cloned into the 3' untranslated region (3' UTR) of a reporter gene. If a fragment is an active enhancer, it will drive its own transcription, and the resulting mRNA transcript (containing the enhancer sequence) can be quantified by high-throughput sequencing. The abundance of a specific transcript is proportional to its enhancer strength.[8]
CapStarr-seq (Capture STARR-seq) is a targeted variation that enriches for specific regions of interest (like the candidate enhancers identified in Section 1) before performing the STARR-seq assay.[13] This makes it a more efficient and cost-effective approach for validating a pre-defined set of candidate regions in a specific cell type.[13][14]
Experimental Workflow for CapStarr-seq
Caption: CapStarr-seq workflow for enhancer activity.
Section 3: Validation and Characterization of Novel Enhancers
High-throughput screens identify active enhancers in a specific cellular context. Further experiments are required to validate their function in a more physiological setting and to link them directly to SIM1 gene regulation.
In Vivo Transgenic Reporter Assays
A classic method for enhancer validation is to test their activity in a whole organism. Candidate enhancer sequences are cloned upstream of a minimal promoter driving a reporter gene (e.g., GFP). This construct is then used to generate transgenic animals (e.g., zebrafish or mice). The spatiotemporal expression pattern of the reporter gene reveals the enhancer's activity during development and in adult tissues.[5] This method was successfully used to identify two novel brain enhancers in the SIM1 locus, designated SCE2 and SCE8.[5][15]
CRISPR-Based Functional Validation
CRISPR/Cas9 technology allows for precise manipulation of the endogenous genome to confirm an enhancer's function.[16][17]
-
CRISPR interference (CRISPRi): A nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB) can be guided to a candidate enhancer to silence it. A subsequent decrease in SIM1 mRNA levels confirms the enhancer's role in activating the gene.
-
CRISPR activation (CRISPRa): Conversely, dCas9 fused to a transcriptional activator (e.g., VP64) can be used to artificially activate a candidate enhancer.[18] An increase in SIM1 expression validates the enhancer's ability to regulate the gene. This approach has been used to upregulate Sim1 expression by targeting either its promoter or a distant enhancer, successfully rescuing the obesity phenotype in Sim1 haploinsufficient mice.[18][19]
Workflow for CRISPRa-based Enhancer Validation
Caption: CRISPRa workflow for enhancer validation.
Enhancer-Promoter Interaction Mapping
To definitively prove that a distal enhancer regulates SIM1, it is necessary to show physical interaction between the enhancer and the SIM1 promoter. Chromosome Conformation Capture techniques, such as Hi-C and its targeted variant Capture Hi-C , are used to identify long-range chromatin interactions genome-wide or at specific loci. Detecting a significant interaction frequency between a validated enhancer and the SIM1 promoter provides the final piece of evidence for a direct regulatory relationship.
Regulatory Pathway of a SIM1 Enhancer
Caption: SIM1 enhancer-promoter interaction model.
Section 4: Data Presentation
Table 1: Summary of Functionally Validated SIM1 Enhancers and Associated Variants
This table summarizes findings from a study that used comparative genomics and in vivo assays to identify novel SIM1 enhancers.[5]
| Enhancer Candidate | Validation Model | Expression Pattern | Variant Analysis | Functional Impact of Variant |
| SCE2 | Zebrafish, Mouse | Brain, Hypothalamus | Obesity-associated SNPs identified | G>A variant showed significantly reduced hypothalamus-enhancer activity[5] |
| SCE8 | Zebrafish, Mouse | Brain | Not reported | Not reported |
Table 2: Comparison of Key Methodologies for Enhancer Discovery
| Method | Principle | Information Gained | Advantages | Limitations |
| ChIP-seq | Immunoprecipitation of protein-DNA complexes | Genome-wide locations of histone marks or TF binding | Identifies potential enhancers based on established chromatin signatures[10] | Indirect measure of activity; does not link enhancer to a target gene[20][21] |
| ATAC-seq | Transposase-based identification of accessible chromatin | Genome-wide map of open chromatin regions | Fast and sensitive method to find potential regulatory regions[7] | Does not directly measure enhancer activity or identify target genes |
| STARR-seq / CapStarr-seq | Massively parallel reporter assay (MPRA) | Quantitative measure of transcriptional enhancer activity[8][13] | Direct functional readout; high-throughput; quantitative[22][23] | Episomal context may not fully reflect native chromatin environment[16] |
| CRISPRa/i | Targeted gene activation or repression at the endogenous locus | Functional impact of a specific enhancer on target gene expression | Validates function in the native genomic context; can link enhancer to gene and phenotype[18][24] | Lower throughput; requires prior identification of candidate enhancers |
Section 5: Experimental Protocols
Protocol 1: Functional Validation of a Candidate Enhancer using CRISPRa
This protocol is adapted from methodologies used to functionally validate the impact of activating a Sim1-associated enhancer in vivo.[18][25]
Objective: To determine if targeted activation of a candidate enhancer region leads to increased SIM1 expression.
Materials:
-
Hypothalamic cell line (e.g., mHypoE-N46)
-
Expression plasmids: dCas9-VP64 activator and sgRNA expression vector
-
Lipofectamine or other transfection reagent
-
RT-qPCR reagents and primers for SIM1 and a housekeeping gene (e.g., GAPDH)
-
Cell culture reagents
Procedure:
-
sgRNA Design: Design 2-3 single guide RNAs (sgRNAs) that target unique sequences within the core region of the candidate enhancer. Include a non-targeting sgRNA as a negative control.
-
Cloning: Clone the designed sgRNA sequences into the sgRNA expression vector according to the manufacturer's protocol.
-
Cell Culture: Plate hypothalamic cells in 12-well plates and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the dCas9-VP64 plasmid and an individual sgRNA plasmid using a suitable transfection reagent. For each sgRNA, perform the transfection in triplicate. Include a control group transfected with dCas9-VP64 and the non-targeting sgRNA.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for expression of the CRISPRa components and subsequent target gene activation.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for SIM1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of SIM1 using the ΔΔCt method. A significant increase in SIM1 mRNA levels in cells treated with enhancer-targeting sgRNAs compared to the non-targeting control validates the region's ability to enhance SIM1 transcription.
Protocol 2: Genome-wide Enhancer Activity Screening using CapStarr-seq
This protocol provides a general workflow for identifying active enhancers from a captured library of candidate regions.[13][14]
Objective: To quantitatively screen a library of candidate SIM1-associated regions for enhancer activity in a specific cell type.
Materials:
-
Genomic DNA from the target species
-
Custom biotinylated probes for capturing candidate regions
-
STARR-seq reporter plasmid
-
DNA fragmentation, library preparation, and sequencing reagents
-
Target cells for transfection
Procedure:
-
Library Preparation: Shear high-quality genomic DNA to an appropriate size (e.g., 400-800 bp). Ligate sequencing adapters to the fragmented DNA.
-
Target Capture: Hybridize the prepared DNA library with the custom biotinylated probes designed against the candidate enhancer regions. Use streptavidin beads to pull down the probe-bound DNA fragments. Amplify the captured library via PCR. This is the "Input DNA" library.
-
Cloning into STARR-seq Vector: Clone the captured DNA fragments into the 3' UTR of the STARR-seq reporter vector. This creates the final CapStarr-seq plasmid library.
-
Transfection: Transfect the CapStarr-seq library into the target cells at a high efficiency to ensure comprehensive library representation.
-
RNA Isolation: After 24-48 hours, harvest the cells and isolate total RNA. Perform a DNase treatment to remove any contaminating plasmid DNA. Select for polyadenylated mRNA.
-
Reporter Transcript Amplification: Use primers specific to the reporter gene to selectively reverse-transcribe and amplify the reporter transcripts. The resulting amplicons will contain the active enhancer sequences. This is the "Output RNA" library.
-
Sequencing: Sequence both the "Input DNA" and "Output RNA" libraries using a high-throughput sequencer.
-
Data Analysis: Align sequencing reads to the reference genome. For each candidate region, calculate the enrichment of RNA reads over DNA reads. Regions with significant enrichment are identified as active enhancers. The level of enrichment corresponds to the quantitative strength of the enhancer.[14]
References
- 1. JCI - Loss-of-function mutations in SIM1 contribute to obesity and Prader-Willi–like features [jci.org]
- 2. Mutation screen of the SIM1 gene in pediatric patients with early-onset obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sequencing.com [sequencing.com]
- 4. SIM1 - Wikipedia [en.wikipedia.org]
- 5. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of SIM1-associated enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding enhancer complexity with machine learning and high-throughput discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.tugraz.at [genome.tugraz.at]
- 9. Progress and challenges in bioinformatics approaches for enhancer identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Transcribed Enhancers by Genome-wide Chromatin Immunoprecipitation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stark Lab | Deciphering the transcriptional cis-regulatory code [starr-seq.starklab.org]
- 13. High-throughput and quantitative assessment of enhancer activity in mammals by CapStarr-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Enhancer Regions in Primary Human Neural Progenitor Cells using Capture STARR-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Active enhancers: recent research advances and insights into disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. newscenter.lbl.gov [newscenter.lbl.gov]
- 21. Towards a comprehensive catalogue of validated and target-linked human enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stark Lab | Deciphering the transcriptional cis-regulatory code [starr-seq.starklab.org]
- 23. STARR‐seq and UMI‐STARR‐seq: Assessing Enhancer Activities for Genome‐Wide‐, High‐, and Low‐Complexity Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tim Barry: Genomics for statisticians 1: Enhancers [timothy-barry.github.io]
- 25. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed cis-SIM1 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cis-SIM1 degradation experiments. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: My Western blot for SIM1 shows multiple bands lower than the expected molecular weight. What is the likely cause?
A1: The presence of multiple bands at a lower molecular weight than your target protein is often an indication of protein degradation by proteases.[1] This can occur during cell lysis and sample preparation.[1][2]
-
Troubleshooting Tip: Ensure you are using a fresh sample and that a broad-spectrum protease inhibitor cocktail is added to your lysis buffer.[1][3] Performing all steps on ice or at 4°C can also help to minimize protease activity.[1][2]
Q2: I am not observing any degradation of SIM1 in my cycloheximide (B1669411) (CHX) chase assay, even after extended time points. What could be wrong?
A2: This could be due to several factors:
-
Ineffective CHX Treatment: The concentration of cycloheximide may be too low for your specific cell line, or the reagent may have lost its activity. It's recommended to test a range of CHX concentrations (e.g., 50-300 µg/ml) to determine the optimal concentration for your cells.[4]
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Long Half-Life of SIM1: SIM1 might be a particularly stable protein in your experimental system, with a half-life that exceeds the duration of your experiment.[5] Consider extending the time course of your CHX chase assay. However, be aware that prolonged exposure to high concentrations of CHX can be toxic to cells and may affect cellular processes.[4][5]
-
Plasmid-based Overexpression: If you are overexpressing SIM1 from a plasmid, the continued high level of transcription might mask the degradation of the protein.[6]
Q3: The results of my SIM1 degradation experiments are inconsistent between replicates. What are the common sources of variability?
A3: Inconsistent results can stem from several sources of experimental variability:
-
Cellular Conditions: Factors like cell confluence, passage number, and overall cell health can significantly impact protein stability and degradation rates. It is crucial to maintain consistent cell culture conditions across all experiments.
-
Reagent Preparation: Ensure that all buffers and reagents, especially inhibitors like CHX and MG-132, are prepared fresh and used at consistent concentrations.
-
Loading and Transfer in Western Blotting: Uneven protein loading or inefficient transfer during Western blotting can lead to variability in band intensity. Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data. However, be aware that the expression of some housekeeping genes can be affected by experimental treatments.[6]
Q4: How can I determine if SIM1 is degraded via the ubiquitin-proteasome pathway or the lysosomal pathway?
A4: You can use specific inhibitors to differentiate between the two major protein degradation pathways.[7][8]
-
Proteasome Inhibition: Treat your cells with a proteasome inhibitor, such as MG-132. If SIM1 degradation is blocked and the protein accumulates, it suggests involvement of the ubiquitin-proteasome pathway.[7]
-
Lysosome Inhibition: Use a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. If these inhibitors prevent SIM1 degradation, it indicates that the lysosomal pathway is involved.[7]
Troubleshooting Guides
Issue 1: Weak or No SIM1 Signal in Western Blot
This is a common issue that can be frustrating. Here’s a systematic approach to troubleshoot the problem.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Protein Expression | Verify SIM1 expression in your cell line using resources like The Human Protein Atlas or by running a positive control.[3][9] | Confirmation of sufficient endogenous or overexpression of SIM1. |
| Inefficient Protein Extraction | Optimize your lysis buffer. For nuclear or membrane-bound proteins, sonication may be necessary to ensure complete lysis.[2][10] | Increased yield of SIM1 in your cell lysate. |
| Protein Degradation | Always use fresh samples and add protease inhibitors to your lysis buffer.[1][3] | A stronger, more distinct SIM1 band with reduced smear. |
| Ineffective Antibody | Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions.[2] Titrate your primary and secondary antibodies to find the optimal concentrations.[9] | A clear and specific signal for SIM1 at the correct molecular weight. |
| Poor Transfer | For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[2] Optimize transfer time and voltage. | Efficient transfer of SIM1 from the gel to the membrane. |
Issue 2: Inconclusive Ubiquitination Assay Results
Observing a clear ubiquitination pattern for a specific protein can be challenging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Levels of Ubiquitinated SIM1 | Treat cells with a proteasome inhibitor (e.g., MG-132) for a short period (1-2 hours) before cell lysis to allow ubiquitinated proteins to accumulate.[11] | An increase in the high molecular weight smear corresponding to ubiquitinated SIM1. |
| Transient Ubiquitination | The ubiquitination process is often transient and reversible.[11] Ensure that your lysis buffer contains deubiquitinase (DUB) inhibitors, such as N-Ethylmaleimide (NEM), to preserve the ubiquitinated state of SIM1. | Preservation of the ubiquitinated SIM1 species for detection. |
| Inefficient Immunoprecipitation | Ensure that your anti-SIM1 antibody is validated for immunoprecipitation (IP). Use a sufficient amount of antibody and lysate. Include proper controls, such as an isotype control antibody.[10] | Successful pulldown of SIM1 and its ubiquitinated forms. |
| Non-specific Antibody Binding | Use high-quality, specific antibodies for both IP and Western blotting. The use of ubiquitin-binding entities (e.g., Ubiquitin-Trap) can also enrich for ubiquitinated proteins.[11] | Reduced background and clearer detection of ubiquitinated SIM1. |
Experimental Protocols
Cycloheximide (CHX) Chase Assay
This protocol is a standard method to determine the half-life of a protein.[8]
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with cycloheximide at a pre-determined optimal concentration.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The time points should be adjusted based on the expected stability of the protein.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.
-
Western Blotting: Quantify the total protein concentration, and analyze equal amounts of protein from each time point by Western blotting using an anti-SIM1 antibody.
-
Data Analysis: Densitometry is used to quantify the band intensities. The protein half-life is the time it takes for the protein level to decrease by 50%.
In Vivo Ubiquitination Assay
This protocol is used to detect the ubiquitination of a target protein within cells.[12]
-
Cell Transfection (if applicable): Co-transfect cells with expression vectors for tagged versions of SIM1 and ubiquitin (e.g., HA-SIM1 and His-Ubiquitin).
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate DUBs.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein (SIM1) using a specific antibody.
-
Washing: Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated SIM1.
Signaling Pathways and Workflows
Caption: The Ubiquitin-Proteasome Pathway for SIM1 degradation.
Caption: A troubleshooting decision tree for failed experiments.
Caption: A general workflow for a SIM1 degradation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. questions on cycloheximide pulse chase assay - Molecular Biology [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SIM1 Concentration for Effective BET Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the trivalent PROTAC SIM1 for effective degradation of Bromodomain and Extra-Terminal (BET) proteins.
Frequently Asked Questions (FAQs)
Q1: What is SIM1 and how does it mediate BET protein degradation?
A1: SIM1 is a potent trivalent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET family proteins (BRD2, BRD3, and BRD4). It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This process is a novel therapeutic strategy for diseases like cancer.[1][2]
Q2: What is "cis-SIM1" and how is it used in experiments?
A2: Based on similar PROTAC studies, "this compound" is likely an inactive stereoisomer of the active SIM1 molecule.[3][4] In PROTAC research, such inactive isomers, which cannot properly bind to the E3 ligase or the target protein, are crucial negative controls. They are used to demonstrate that the observed biological effects are due to the specific, induced degradation of the target protein and not due to off-target effects of the molecule.[3]
Q3: What is the optimal concentration range for SIM1?
A3: The optimal concentration for SIM1 can vary depending on the cell line and experimental conditions. However, it is a highly potent degrader, with reported DC50 values (concentration causing 50% degradation) in the low nanomolar to picomolar range. For instance, in RS4;11 acute leukemia cells, degradation of BRD4 has been observed at concentrations as low as 30 pM after a 24-hour treatment.[5] It is recommended to perform a dose-response experiment starting from low picomolar to high nanomolar concentrations to determine the optimal range for your specific system.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[6][7] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation results between experiments. | Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[6] The stability of SIM1 in the cell culture medium may be a factor. | Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities. Assess the stability of SIM1 in your experimental medium over the time course of the experiment.[6] |
| No degradation of BET proteins is observed. | The SIM1 molecule may have poor cell permeability. The formation of the ternary complex (SIM1-BET-VHL) may be inefficient. | Modify the experimental protocol to enhance uptake, if possible. Confirm target engagement and ternary complex formation using biophysical assays like TR-FRET, SPR, or ITC.[6] |
| High levels of off-target protein degradation. | The concentration of SIM1 used may be too high, leading to non-specific interactions. The specific cellular context may favor off-target complex formation. | Perform a careful dose-response experiment to find the lowest effective concentration. Consider using a more targeted delivery method if available. |
| Decreased degradation at higher SIM1 concentrations (Hook Effect). | Formation of non-productive binary complexes at high concentrations. | Test a wider range of lower concentrations (pM to low nM) to identify the optimal degradation window. Utilize biophysical assays to understand the relationship between concentration and ternary complex formation.[6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of BET Protein Degradation by Western Blot
-
Cell Seeding: Plate the cells of interest at a consistent density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of SIM1 in DMSO. A common starting range is from 1 µM down to 1 pM. Also, prepare a stock of the negative control, this compound.
-
Treatment: Treat the cells with the different concentrations of SIM1, this compound (at the highest SIM1 concentration), and a DMSO vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the percentage of remaining BET protein against the log of the SIM1 concentration to determine the DC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with the desired concentration of SIM1 or vehicle control for a specific duration.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and then centrifuge to separate the soluble and precipitated protein fractions.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target BET proteins. Increased thermal stability of the target protein in the presence of SIM1 indicates target engagement.[6]
Quantitative Data Summary
Table 1: Degradation Potency of BET Degraders
| Compound | Target Proteins | DC50 Values | Cell Line | Treatment Time | Reference |
| SIM1 | BRD2, BRD3, BRD4 | BRD4: 0.7 nM, BRD2: 1.1 nM, BRD3: 3.3 nM | Prostate Cancer Cells | Not Specified | |
| Compound 9 | BRD2, BRD3, BRD4 | Effective at 3-10 nM | RS4;11 | Not Specified | [5] |
| Compound 23 | BRD2, BRD3, BRD4 | Effective at 0.1-0.3 nM | RS4;11 | 3 hours | [5] |
| MZ1 | BRD4 | Effective at 100 nM - 1 µM | HeLa | 24 hours | [3] |
Table 2: Cell Growth Inhibition of BET Degraders
| Compound | IC50 Value | Cell Line | Reference |
| Compound 9 | 4.3 nM | RS4;11 | [5] |
| Compound 23 | 51 pM | RS4;11 | [5] |
| Compound 23 | 2.3 nM | MOLM-13 | [5] |
Visualizations
Caption: Mechanism of SIM1-induced BET Protein Degradation.
Caption: Workflow for SIM1 Concentration Optimization.
Caption: Troubleshooting Ineffective BET Degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
improving the stability and solubility of cis-SIM1 in vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability and solubility of cis-SIM1 for in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Introduction to this compound
This compound is a small molecule that serves as a negative control for SIM1 (Single-minded family BHLH transcription factor 1) activity.[1][2] Given its complex structure and high molecular weight, researchers may encounter challenges with its solubility and stability in aqueous solutions commonly used for in vitro assays. This guide is designed to address these potential issues directly.
Troubleshooting Guide
Researchers may face several common issues when working with this compound in vitro. This guide provides a systematic approach to troubleshooting these problems.
| Observation | Potential Cause | Recommended Solutions |
| Precipitate forms immediately upon dilution in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final concentration: The most direct solution is to lower the working concentration of this compound. - Optimize the dilution method: Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. - Prepare an intermediate dilution: Create a less concentrated intermediate stock solution in a co-solvent before the final dilution into the aqueous medium. |
| Precipitate forms over time during incubation. | - Compound instability: this compound may be degrading in the aqueous environment. - Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation. - Evaporation: Evaporation of the medium during long incubation times can increase the concentration of this compound, causing it to precipitate. | - Reduce incubation time: If experimentally feasible, shorten the duration of the assay. - Refresh the medium: For longer experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours). - Assess stability: Perform a time-course experiment to determine the stability of this compound in your specific medium under experimental conditions. - Ensure proper humidification: Maintain a humidified environment in the incubator to minimize evaporation. |
| Inconsistent or unexpected experimental results. | - Inaccurate stock solution concentration: The initial concentration of the this compound stock solution may be incorrect due to incomplete dissolution or degradation. - Precipitation not visually obvious: Micro-precipitation can occur, reducing the effective concentration of this compound in solution without being easily visible. | - Verify stock solution: Prepare fresh stock solutions regularly and ensure the compound is fully dissolved. - Filter the final solution: Before adding the this compound solution to your experiment, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates. - Perform a solubility assessment: Determine the maximum soluble concentration of this compound in your specific experimental buffer or medium. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a small molecule with the CAS number 2719051-98-4. It is used as a negative control for studies involving the SIM1 (Single-minded family BHLH transcription factor 1) pathway.[1][2] Its large and complex structure may present solubility and stability challenges in aqueous solutions.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] Its aqueous solubility is not well-documented but is predicted to be low due to its high molecular weight and hydrophobic nature.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue with hydrophobic compounds. Refer to the "Precipitate forms immediately" section in the Troubleshooting Guide above for detailed solutions, such as lowering the final concentration and optimizing your dilution technique.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your experimental buffer or medium. Incubate these solutions under your experimental conditions for the duration of your assay and visually inspect for precipitation at various time points. The highest concentration that remains clear is your maximum working concentration.
Q6: Does the presence of serum in my cell culture medium affect the solubility of this compound?
A6: Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds and increase their apparent solubility. However, interactions with other media components can also lead to precipitation. It is advisable to test the solubility of this compound in both serum-free and serum-containing media if both are relevant to your experiments.
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 1618.81 g/mol | |
| Molecular Formula | C₇₉H₉₈Cl₂N₁₄O₁₃S₃ | |
| CAS Number | 2719051-98-4 | |
| Solubility in DMSO | Up to 100 mM | |
| Aqueous Solubility | Not reported, expected to be low | - |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Aqueous Solubility of this compound
Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Experimental aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to the experimental temperature
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed aqueous medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations. Ensure the final concentration of DMSO is kept constant and at a level tolerated by your assay (typically ≤ 0.5%).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment.
-
At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film). For a more sensitive assessment, an aliquot can be examined under a microscope.
-
The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
SIM1 in the Leptin-Melanocortin Signaling Pathway
The Single-minded homolog 1 (SIM1) is a transcription factor that plays a crucial role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus. The PVN is a key site for the regulation of energy homeostasis and is a part of the leptin-melanocortin signaling pathway.
General Experimental Workflow for Using this compound
This diagram outlines a general workflow for incorporating this compound into an in vitro experiment, including key decision points for troubleshooting.
References
Technical Support Center: Synthesis of SIM1 Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of stereoisomers of the trivalent PROTAC degrader, SIM1.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereoisomers of SIM1 I should be aware of?
A1: The primary stereoisomers of concern are the active SIM1 molecule and its two diastereomeric negative controls, (R,S)-SIM1 and cis-SIM1. The specific stereochemistry of SIM1 is essential for its potent protein degradation activity. (R,S)-SIM1, which has an inverted stereochemistry at one of the two BET-binding ligands, and this compound, a geometric isomer, exhibit significantly reduced or no degradation activity. Therefore, precise stereochemical control during synthesis is paramount.
Q2: What are the key chiral building blocks required for the synthesis of SIM1?
A2: The synthesis of SIM1 relies on three key chiral components:
-
VHL Ligand Precursor: A derivative of (2S,4R)-4-hydroxyproline is typically used. Maintaining this specific stereochemistry is crucial for effective binding to the von Hippel-Lindau (VHL) E3 ligase.
-
BET Bromodomain Ligand: The active enantiomer of the BET inhibitor, (+)-JQ1, is required. The synthesis of SIM1 incorporates two molecules of a JQ1 analog.
-
Branched Linker Core: While the core itself may be achiral, its functionalization and the subsequent attachment of the VHL and BET ligands create new stereocenters or diastereomeric possibilities that need to be controlled.
Q3: What is the general synthetic strategy for SIM1?
A3: The synthesis of SIM1 is a multi-step process that involves the assembly of the VHL ligand, two BET inhibitor molecules, and a branched linker. A common strategy involves the sequential coupling of these building blocks. A key feature of the synthesis is the use of orthogonal protecting groups to selectively deprotect and functionalize different parts of the molecule, allowing for the controlled addition of the different components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired SIM1 stereoisomer | 1. Incomplete coupling reactions between the building blocks.2. Formation of undesired side products.3. Difficulty in purifying the final product from a complex reaction mixture. | 1. Optimize coupling reaction conditions (reagents, temperature, and reaction time).2. Ensure the use of high-purity starting materials and reagents.3. Employ advanced purification techniques such as preparative HPLC or chiral chromatography. |
| Formation of the inactive (R,S)-SIM1 diastereomer | 1. Use of a racemic or diastereomeric mixture of the JQ1 analog.2. Epimerization at one of the JQ1 stereocenters during the synthesis. | 1. Start with enantiomerically pure (+)-JQ1.2. Carefully control reaction conditions (e.g., avoid strong bases or high temperatures) to prevent epimerization. |
| Presence of the this compound isomer | The formation of cis-trans isomers can be influenced by the nature of the linker and the coupling chemistry used. | Modify the linker structure or the coupling strategy to favor the formation of the desired trans-isomer. Purification by preparative HPLC is often necessary to separate these geometric isomers. |
| Difficulty in separating diastereomers | The diastereomers of large and complex molecules like SIM1 can have very similar physical properties, making them difficult to separate by standard chromatography. | Utilize high-resolution preparative HPLC with a suitable stationary phase and solvent system. Chiral chromatography can also be an effective method for separating stereoisomers. |
Quantitative Data Summary
The following table summarizes typical reaction yields and stereochemical purity that should be targeted during the synthesis of SIM1 and its key intermediates. Please note that these are representative values and may vary depending on the specific experimental conditions.
| Reaction Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Synthesis of VHL Ligand Precursor | Chiral Hydroxyproline Derivative | 85-95 | >99:1 | >99 |
| Synthesis of BET Ligand | (+)-JQ1 Analog | 70-85 | N/A | >99 |
| Coupling of First BET Ligand | Intermediate A | 60-75 | >95:5 | N/A |
| Coupling of Second BET Ligand | Intermediate B | 55-70 | >90:10 | N/A |
| Final Coupling with VHL Ligand | SIM1 | 40-60 | >95:5 (trans:cis) | N/A |
Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of the VHL Ligand Precursor
This protocol outlines the synthesis of a key intermediate for the VHL ligand, starting from (2S,4R)-4-hydroxyproline.
-
Protection of the Amine and Carboxylic Acid: The starting material, (2S,4R)-4-hydroxyproline, is first protected. The amine is typically protected with a Boc group, and the carboxylic acid is converted to a methyl or ethyl ester.
-
Activation of the Hydroxyl Group: The hydroxyl group at the 4-position is activated for nucleophilic substitution, often by conversion to a mesylate or tosylate.
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Nucleophilic Substitution: The activated hydroxyl group is displaced with a nucleophile that will eventually be used to link to the rest of the PROTAC molecule. This reaction proceeds with an inversion of stereochemistry at the C4 position.
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Deprotection: The protecting groups are removed to yield the desired VHL ligand precursor with the correct stereochemistry.
Protocol 2: Synthesis of the Diastereomerically Impure (R,S)-SIM1 for Control Experiments
The synthesis of (R,S)-SIM1 is intentionally designed to produce a mixture of diastereomers.
-
Preparation of a Racemic JQ1 Analog: A racemic version of the JQ1 analog is synthesized.
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Non-selective Coupling: The racemic JQ1 analog is coupled to the linker, resulting in a mixture of diastereomeric intermediates.
-
Final Assembly: The mixture of intermediates is then coupled with the VHL ligand to produce a mixture of SIM1 and (R,S)-SIM1.
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Purification: The diastereomers can be separated by preparative HPLC to isolate (R,S)-SIM1 for use as a negative control.
Visualizations
Technical Support Center: Overcoming Off-Target Effects of a Hypothetical SIM1 PROTAC
Disclaimer: As of late 2025, there is no publicly disclosed PROTAC specifically designed to degrade the Single-Minded 1 (SIM1) protein. This technical support guide is a hypothetical resource for researchers who may be developing such a molecule. The troubleshooting advice and FAQs are based on established principles of PROTAC technology and the known biology of the SIM1 protein.
This support center provides guidance for researchers, scientists, and drug development professionals who may be encountering challenges with a hypothetical SIM1-targeting Proteolysis Targeting Chimera (PROTAC). The focus is on identifying and mitigating potential off-target effects to ensure specific and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for a SIM1 PROTAC?
A1: A hypothetical SIM1 PROTAC would be a heterobifunctional molecule designed to induce the selective degradation of the SIM1 protein. It would consist of a ligand that binds to the SIM1 protein and another ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). By bringing SIM1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SIM1, marking it for degradation by the proteasome.
Q2: What are the potential on-target and off-target effects of degrading SIM1?
A2: SIM1 is a crucial transcription factor involved in the development and function of the central nervous system, particularly the hypothalamus.[1][2] It plays a significant role in the leptin-melanocortin signaling pathway, which regulates energy homeostasis and appetite.[1][3][4]
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Potential On-Target Effects (Therapeutic): A SIM1-degrading PROTAC could be investigated for therapeutic applications in conditions where SIM1 is overexpressed or plays a pathogenic role.
-
Potential On-Target Effects (Adverse): Complete degradation of SIM1 could lead to significant physiological disruptions, including hyperphagic obesity, as observed in individuals with SIM1 haploinsufficiency.[1][5]
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Potential Off-Target Effects: These can be degradation-dependent (degradation of proteins other than SIM1) or degradation-independent (pharmacological effects of the PROTAC molecule itself).[6] Off-target effects could arise from the SIM1-binding ligand or the E3 ligase-recruiting ligand interacting with other proteins.
Q3: Why is it critical to use negative controls in my SIM1 PROTAC experiments?
A3: Negative controls are essential to validate that the observed biological effects are due to the specific degradation of SIM1. Key controls include:
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Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot effectively bind to either SIM1 or the E3 ligase.[7] This helps to distinguish degradation-dependent effects from the compound's general pharmacology.
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Non-degrading Control: A molecule where the E3 ligase ligand is mutated or inactive. This control will bind to SIM1 but will not induce its degradation, helping to isolate the effects of target binding from degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity | 1. PROTAC concentration is too high. 2. Off-target effects of the PROTAC. | 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[8] 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC to assess off-target toxicity.[8] |
| Phenotype does not correlate with SIM1 degradation | 1. Off-target effects are causing the observed phenotype. 2. The phenotype is a downstream consequence of on-target SIM1 degradation that was not anticipated. | 1. Perform global proteomics (mass spectrometry) to identify other degraded proteins.[9] 2. Conduct washout experiments to see if the phenotype reverses as SIM1 protein levels recover.[6] |
| "Hook Effect" Observed (Less degradation at higher concentrations) | Formation of ineffective binary complexes (PROTAC:SIM1 or PROTAC:E3 ligase) at high concentrations, preventing the formation of the productive ternary complex (SIM1:PROTAC:E3 ligase).[9] | Perform a dose-response curve with a wide range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for maximal degradation.[9] |
| No Degradation of SIM1 Observed | 1. Low cell permeability of the PROTAC. 2. Low expression of the recruited E3 ligase in the cell line. 3. The PROTAC is unstable in the experimental conditions. | 1. Assess cell permeability using appropriate assays. 2. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[7] 3. Check the stability of the PROTAC in your experimental conditions using methods like LC-MS.[6] |
Experimental Protocols
Protocol 1: Dose-Response Curve for SIM1 Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., a hypothalamic cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The following day, treat the cells with a range of your SIM1 PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIM1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[8]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SIM1 band intensity to the loading control.
-
Plot the percentage of SIM1 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Protocol 2: Global Proteomics by Mass Spectrometry (LC-MS/MS) to Identify Off-Targets
-
Sample Preparation: Treat cells with the optimal concentration of your SIM1 PROTAC and a vehicle control for a duration sufficient to achieve significant SIM1 degradation.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using an appropriate enzyme (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use appropriate software to identify and quantify proteins from the mass spectrometry data.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Proteins that are significantly downregulated in the PROTAC-treated sample, in addition to SIM1, are potential off-targets.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway illustrating the role of SIM1 downstream of the leptin and melanocortin-4 receptor (MC4R) in regulating appetite.
Experimental Workflow
Caption: Experimental workflow for characterizing a SIM1 PROTAC and identifying off-target effects.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting unexpected results in SIM1 PROTAC experiments.
References
- 1. Rare variants in single-minded 1 (SIM1) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sim1 single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIM1 SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: SIM1 Gene Knockout Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to SIM1 gene knockout mouse models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the creation and analysis of SIM1 gene knockout mouse models.
Frequently Asked Questions (FAQs)
-
Q1: What is the function of the SIM1 gene?
-
A1: SIM1 (Single-minded family BHLH transcription factor 1) is a crucial transcription factor involved in the development of the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus.[1][2] It plays a significant role in the leptin-melanocortin pathway, which regulates energy homeostasis, food intake, and body weight.[3][4]
-
-
Q2: What are the expected phenotypes for SIM1 knockout mice?
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A2: The phenotype of SIM1 knockout mice is dependent on the zygosity of the mutation.
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Homozygous (Sim1-/-) knockout: These mice typically exhibit perinatal lethality due to severe developmental defects in the hypothalamus, specifically the absence of the PVN and supraoptic nucleus (SON).[2][5][6]
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Heterozygous (Sim1+/-) knockout: These mice are viable but develop early-onset obesity characterized by hyperphagia (excessive eating), increased body weight and length, and hyperinsulinemia.[6][7][8] They do not, however, show a significant decrease in energy expenditure.[2][7]
-
-
-
Q3: Why are my homozygous SIM1 knockout mice not surviving?
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A3: Perinatal lethality is the expected and documented outcome for homozygous SIM1 knockout mice.[2][5][6] The SIM1 gene is essential for the development of critical hypothalamic nuclei required for survival after birth. If your experimental plan requires the study of complete SIM1 loss of function in adult mice, consider using a conditional knockout approach (e.g., Cre-loxP system) to inactivate the gene at a specific time point or in a specific tissue.[9]
-
-
Q4: My heterozygous SIM1 knockout mice are not showing an obese phenotype. What could be the reason?
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A4: Several factors could contribute to a less pronounced or absent obese phenotype in heterozygous SIM1 knockout mice:
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Genetic Background: The genetic background of the mouse strain can significantly influence the penetrance and expressivity of the phenotype. Ensure you are using a consistent and appropriate background strain (e.g., C57BL/6J).
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Diet: The obesogenic phenotype of Sim1+/- mice is often exacerbated by a high-fat diet.[10] If mice are on a standard chow diet, the weight difference compared to wild-type littermates may be less dramatic.
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Age: The onset of significant weight gain in Sim1+/- mice typically occurs after 4 weeks of age.[7] Younger mice may not yet show a clear difference.
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Husbandry Conditions: Environmental factors such as housing density, temperature, and stress can influence metabolism and feeding behavior.[11] Maintaining consistent and optimal animal husbandry conditions is crucial.
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Genotyping Accuracy: Inaccurate genotyping could lead to misinterpretation of results. It is essential to use a reliable genotyping protocol and include proper controls.
-
-
-
Q5: How can I confirm the knockout of the SIM1 gene?
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A5: Confirmation of a successful gene knockout should be performed at multiple levels:
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Genotyping: PCR-based methods are used to confirm the genetic modification at the DNA level.[12][13]
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mRNA Expression: Quantitative real-time PCR (qRT-PCR) or in situ hybridization can be used to verify the absence or significant reduction of Sim1 mRNA in the target tissues (e.g., hypothalamus).[6]
-
Protein Expression: Western blotting or immunohistochemistry can be used to confirm the absence of the SIM1 protein.
-
-
Troubleshooting Common Experimental Issues
-
Problem: Inconsistent Genotyping Results.
-
Possible Causes & Solutions:
-
Poor DNA Quality: Ensure high-quality genomic DNA is extracted from tissue samples. Use a standardized DNA extraction protocol.
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Primer Design: Design and validate primers specific to the wild-type and knockout alleles. Ensure optimal annealing temperatures and primer concentrations.
-
PCR Conditions: Optimize the PCR cycling conditions (denaturation, annealing, and extension times and temperatures). Include positive and negative controls in every PCR run.[14]
-
-
-
Problem: High Variability in Phenotypic Data (e.g., body weight, food intake).
-
Possible Causes & Solutions:
-
Experimental Group Size: Ensure a sufficient number of animals in each experimental group to achieve statistical power.
-
Littermate Controls: Always use wild-type littermates as controls to minimize the effects of genetic background and maternal environment.
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Standardized Procedures: Implement standardized and consistent procedures for all measurements, including the time of day for weighing and food intake monitoring.[11]
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Acclimation Period: Allow mice to acclimate to new housing or experimental conditions before starting measurements.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on SIM1 knockout mouse models.
Table 1: Body Weight and Food Intake in Heterozygous (Sim1+/-) Mice
| Parameter | Sim1+/- | Wild-Type Control | Age/Condition | Reference |
| Body Weight (g) | Increased | Normal | > 4 weeks | [7] |
| Daily Food Intake | Increased by ~14% | Normal | Weaned on chow | [8] |
| Response to High-Fat Diet | Markedly increased food and caloric intake | Maintained isocaloric intake | Acute challenge | [8] |
Table 2: Hormonal and Metabolic Parameters in Heterozygous (Sim1+/-) Mice
| Parameter | Sim1+/- | Wild-Type Control | Reference |
| Insulin (B600854) Levels | Hyperinsulinemia | Normal | [7][8] |
| Leptin Levels | Hyperleptinemia | Normal | [7][8] |
Table 3: Hypothalamic Neuropeptide Expression in SIM1 Deficient Models
| Neuropeptide | Effect of SIM1 Deficiency | Model | Reference |
| Oxytocin (OXT) | Decreased mRNA levels | Sim1 neuron ablation | [15][16] |
| Thyrotropin-releasing hormone (TRH) | Decreased mRNA levels | Sim1 neuron ablation | [15][16] |
| Pro-opiomelanocortin (POMC) | Decreased mRNA levels | Sim1 neuron ablation | [15][16] |
| Melanocortin 4 receptor (Mc4r) | Reduced expression | Postnatal Sim1 deficiency | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SIM1 knockout mouse models.
1. CRISPR/Cas9-Mediated SIM1 Knockout
This protocol outlines a general strategy for generating SIM1 knockout mice using CRISPR/Cas9 technology.
-
Design of gRNA:
-
Target a critical exon of the Sim1 gene. For instance, exon 2 of the Sim1-201 transcript can be targeted as its disruption is predicted to cause a loss of protein function.[5]
-
Use online design tools to identify and select guide RNAs (gRNAs) with high on-target scores and low off-target potential.
-
-
Preparation of CRISPR/Cas9 Reagents:
-
Synthesize or in vitro transcribe the selected gRNAs.
-
Obtain purified Cas9 protein or a plasmid expressing Cas9.
-
-
Microinjection:
-
Prepare a microinjection mix containing the gRNA(s) and Cas9 protein/plasmid.
-
Microinject the mixture into the cytoplasm or pronucleus of single-cell mouse embryos (e.g., from C57BL/6J background).
-
-
Embryo Transfer:
-
Transfer the microinjected embryos into pseudopregnant recipient female mice.
-
-
Screening of Founder Mice:
-
Genotype the resulting pups by PCR and Sanger sequencing of the target locus to identify founder mice carrying the desired mutation (indel).
-
2. Genotyping Protocol for SIM1 Knockout Mice
This protocol describes a standard PCR-based method for genotyping.
-
DNA Extraction:
-
Collect a small tissue sample (e.g., ear punch or tail tip) from weanling mice.
-
Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by isopropanol (B130326) precipitation.[17][18]
-
-
PCR Primer Design:
-
Design three primers for a multiplex PCR reaction:
-
A forward primer flanking the targeted region.
-
A reverse primer specific to the wild-type allele.
-
A reverse primer specific to the knockout allele (e.g., spanning the deletion or insertion).
-
-
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, dNTPs, and PCR buffer.
-
Use a thermal cycler with an optimized program, for example:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 30-60 seconds (depending on the expected product size).
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
The band pattern will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.
-
3. Phenotyping Protocol: Metabolic Analysis
A comprehensive phenotyping strategy is crucial to characterize the metabolic consequences of SIM1 knockout.[11]
-
Body Weight and Composition:
-
Monitor body weight weekly from weaning.
-
Measure body composition (fat mass and lean mass) using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
-
Food and Water Intake:
-
Individually house mice in metabolic cages.
-
Measure daily food and water consumption for several consecutive days to obtain a stable baseline.
-
-
Energy Expenditure:
-
Use indirect calorimetry systems (e.g., CLAMS) to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[19]
-
-
Glucose Homeostasis:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
-
Blood Chemistry:
-
Collect blood samples to measure plasma levels of insulin, leptin, glucose, and other relevant metabolites.
-
Visualizations
SIM1 Signaling Pathway in Energy Homeostasis
Caption: The SIM1 signaling pathway in the regulation of energy balance.
Experimental Workflow for SIM1 Knockout Mouse Generation and Phenotyping
Caption: Workflow for generating and characterizing SIM1 knockout mice.
Logical Relationship for Troubleshooting Phenotypic Variability
Caption: Troubleshooting logic for phenotypic variability in Sim1+/- mice.
References
- 1. genecards.org [genecards.org]
- 2. Rare variants in single-minded 1 (SIM1) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. oss.gempharmatech.com [oss.gempharmatech.com]
- 6. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sim1 gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducible Neuronal Inactivation of Sim1 in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Behavioral phenotyping of transgenic and knockout mice: practical concerns and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Getting Started - Genotyping [jax.org]
- 14. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 15. Ablation of Sim1 Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]
- 16. Ablation of Sim1 Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genotyping Protocols for Genetically Engineered Mice. | Sigma-Aldrich [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
how to address variability in cis-SIM1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cis-SIM1 experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reporter assay?
A this compound reporter assay is a cell-based method used to study the transcriptional activity of the Single-minded homolog 1 (SIM1) protein. It typically involves co-transfecting cells with two plasmids:
-
An experimental reporter plasmid containing a specific DNA sequence (a cis-regulatory element or enhancer) that SIM1 is thought to bind to. This sequence is placed upstream of a reporter gene, such as firefly luciferase. When SIM1 is active, it binds to this element and drives the expression of the luciferase gene.[1]
-
A control plasmid that constitutively expresses a different reporter gene, such as Renilla luciferase. This serves as an internal control to normalize for variability in transfection efficiency and cell number.[2]
By measuring the ratio of firefly to Renilla luciferase activity, researchers can quantify the transcriptional activity of SIM1.
Q2: What is the signaling pathway involving SIM1 that is typically investigated with this assay?
SIM1 is a key transcription factor in the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis and feeding behavior. The pathway is initiated by the hormone leptin, which is produced by adipose tissue.[3]
Q3: What are the common sources of variability in this compound experimental results?
Variability in reporter gene assays can arise from several factors:
-
Cellular Factors: Cell line integrity, passage number, and overall cell health can significantly impact results. Inconsistent cell density at the time of plating and transfection is a major contributor to variability.[4]
-
Transfection Efficiency: The efficiency of plasmid DNA delivery into cells can vary between wells and experiments. Optimizing the DNA-to-transfection reagent ratio is critical.[5]
-
Reagent Quality and Handling: The quality of plasmid DNA, consistency of luciferase assay reagents, and proper storage are essential. Repeated freezing and thawing of reagents can reduce their activity.[5]
-
Pipetting and Plate Effects: Inaccurate pipetting, especially of small volumes, can introduce significant errors. "Edge effects," where wells on the perimeter of a plate evaporate more quickly, can also lead to inconsistent results.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 20%) in the firefly/Renilla ratio. How can I improve consistency?
Answer: High variability between replicates is a common issue that can mask real biological effects. Below is a troubleshooting workflow and table with example data.
Data Presentation: Example of High vs. Low Variability
| Condition | Replicate | Firefly RLU (High Variability) | Renilla RLU (High Variability) | Firefly/Renilla Ratio (High Variability) | Firefly RLU (Low Variability) | Renilla RLU (Low Variability) | Firefly/Renilla Ratio (Low Variability) |
| Control | 1 | 15,000 | 5,000 | 3.0 | 18,000 | 6,000 | 3.0 |
| 2 | 25,000 | 10,000 | 2.5 | 19,500 | 6,500 | 3.0 | |
| 3 | 10,000 | 2,500 | 4.0 | 18,750 | 6,250 | 3.0 | |
| Average | 16,667 | 5,833 | 3.17 | 18,750 | 6,250 | 3.0 | |
| Std Dev | 7,638 | 3,819 | 0.76 | 750 | 250 | 0.0 | |
| % CV | 45.8% | 65.5% | 24.1% | 4.0% | 4.0% | 0.0% | |
| SIM1 Active | 1 | 120,000 | 6,000 | 20.0 | 150,000 | 7,500 | 20.0 |
| 2 | 180,000 | 12,000 | 15.0 | 157,500 | 7,875 | 20.0 | |
| 3 | 90,000 | 3,000 | 30.0 | 142,500 | 7,125 | 20.0 | |
| Average | 130,000 | 7,000 | 21.67 | 150,000 | 7,500 | 20.0 | |
| Std Dev | 45,826 | 4,583 | 7.64 | 7,500 | 375 | 0.0 | |
| % CV | 35.3% | 65.5% | 35.2% | 5.0% | 5.0% | 0.0% |
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to several factors, from poor transfection to inactive reagents.
Data Presentation: Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize transfection parameters (cell confluency, DNA concentration, reagent-to-DNA ratio). Use a positive control plasmid (e.g., CMV-driven luciferase) to assess efficiency. |
| Poor Plasmid Quality | Use high-quality, endotoxin-free plasmid DNA. Verify plasmid integrity via restriction digest or sequencing. |
| Inactive Luciferase Reagents | Ensure reagents are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment.[5] |
| Incorrect Reporter Construct | Verify that the cis-regulatory element is correctly cloned upstream of the minimal promoter and luciferase gene. |
| Inappropriate Cell Line | Ensure the chosen cell line has the necessary cellular machinery for the SIM1 pathway to be active. |
Issue 3: High Background Luminescence
Question: My negative control wells (without the SIM1 expression vector or with an empty vector) show high luminescence readings. What could be the cause?
Answer: High background can mask the true signal from your experimental reporter.
Data Presentation: Reducing High Background
| Potential Cause | Recommended Solution |
| Plate Type | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk.[6] |
| Contamination of Reagents | Use fresh, sterile pipette tips for each reagent and sample transfer. |
| Cell Culture Medium | If possible, use a culture medium without phenol (B47542) red, as it can contribute to background signal. |
| "Leaky" Promoter in Reporter | The minimal promoter in your reporter construct may have some basal activity. Test your reporter construct without any enhancer element to determine the baseline. |
Experimental Protocols
Detailed Methodology: Dual-Luciferase Reporter Assay for SIM1 Activity
This protocol outlines a typical experiment to measure the effect of SIM1 on a target cis-regulatory element.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
SIM1 expression plasmid
-
cis-regulatory element-firefly luciferase reporter plasmid (e.g., containing a SIM1-responsive enhancer[7])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, prepare two tubes.
-
Tube A (DNA): Dilute 100 ng of the firefly luciferase reporter plasmid, 10 ng of the Renilla luciferase control plasmid, and the desired amount of SIM1 expression plasmid in 5 µL of Opti-MEM.
-
Tube B (Reagent): Dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add 10 µL of the transfection complex to each well containing 100 µL of complete growth medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add 100 µL of the firefly luciferase substrate to each well and measure the luminescence (Reading 1).
-
Add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla) to each well and measure the luminescence again (Reading 2).
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luminescence to Renilla luminescence (Reading 1 / Reading 2).
-
Normalize the results to a control condition (e.g., cells transfected with an empty vector instead of the SIM1 expression plasmid).
-
Optimization of Transfection Parameters
Achieving high and reproducible transfection efficiency is crucial. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% | Optimal density is cell-type dependent. |
| DNA Concentration (per well) | 50-200 ng (total) | Titrate to find the optimal concentration that gives a strong signal without causing toxicity. |
| Transfection Reagent:DNA Ratio | 1:1 to 3:1 (v/w) | Varies with reagent and cell type; requires optimization. |
| Post-Transfection Incubation | 24-48 hours | Time to allow for reporter gene expression. |
References
- 1. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. jneurosci.org [jneurosci.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional characterization of SIM1-associated enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of cis-SIM1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of cis-SIM1 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving this compound delivery.
Issue 1: Low Target Engagement or Inconsistent Efficacy
Question: We are observing low or variable knockdown of SIM1 target genes after administering our this compound formulation. What are the potential causes and how can we troubleshoot this?
Answer: Low or inconsistent efficacy is a common challenge in oligonucleotide-based therapies and can stem from several factors related to the formulation, delivery route, and biological barriers.[1]
Possible Causes and Solutions:
-
Suboptimal Lipid Nanoparticle (LNP) Formulation: The composition of your LNP carrier is critical for protecting the this compound and facilitating its cellular uptake.[2][3][4]
-
Ionizable Lipid pKa: The pKa of the ionizable lipid should be in the range of 6.2-6.7 to ensure efficient encapsulation at low pH and a neutral surface charge at physiological pH, which reduces toxicity and improves circulation time.[2][5]
-
Lipid Ratios: The molar ratios of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impact LNP stability and efficacy. A common starting ratio is 50:10:38.5:1.5.[4][6] It is crucial to optimize these ratios for your specific oligonucleotide.
-
Particle Size and Polydispersity: For systemic delivery, LNP size should ideally be between 70-100 nm with a low polydispersity index (PDI) to ensure consistent biodistribution.[2][7]
-
-
Inefficient Endosomal Escape: A major hurdle for oligonucleotide delivery is the entrapment and degradation of the therapeutic in endosomes.[1][5]
-
Helper Lipids: Incorporating fusogenic helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can promote endosomal escape.[2]
-
-
Poor Biodistribution to Target Tissue: The delivery route and formulation characteristics determine where the this compound accumulates. For SIM1, the target is often the hypothalamus.
-
Route of Administration: While intravenous (IV) injection leads to broad distribution, particularly to the liver and kidneys, subcutaneous (SC) injection can provide a slower, more sustained release.[8][9][10] However, reaching the central nervous system (CNS) after systemic administration is challenging due to the blood-brain barrier.[11] Intrathecal or intracerebroventricular injections may be necessary for direct CNS delivery.[9]
-
PEG-Lipid Chain Length: The length of the PEG-lipid acyl chain can influence circulation time. Longer chains can increase circulation half-life, potentially allowing for greater accumulation in tissues with leaky vasculature, but may hinder cellular uptake.[3]
-
-
This compound Stability: Unmodified oligonucleotides are susceptible to degradation by nucleases.[12]
-
Chemical Modifications: Ensure your this compound (a transcription factor decoy) has appropriate chemical modifications, such as a phosphorothioate (B77711) (PS) backbone, to enhance stability against nuclease degradation.[8]
-
Experimental Workflow for Troubleshooting Efficacy:
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. genedetect.com [genedetect.com]
- 9. licorbio.com [licorbio.com]
- 10. Transcription factor decoy technology: A therapeutic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo biodistribution of prion- and GM1-targeted polymersomes following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What TF Decoy are being developed? [synapse.patsnap.com]
troubleshooting western blot analysis for BET protein levels after cis-SIM1 treatment
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers analyzing Bromodomain and Extra-Terminal (BET) protein levels, particularly after treatment with the PROTAC degrader cis-SIM1 and its active counterparts.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during your Western blot experiments in a question-and-answer format.
Signal Issues
Question: I see no degradation of my target BET protein after treatment with this compound. Is my experiment failing?
Answer: Not at all. This is the expected result. This compound is the inactive stereoisomer of the potent BET degrader SIM1 and is designed to be used as a negative control.[1][2] It should not induce the degradation of BET proteins. Its purpose is to help confirm that the degradation observed with the active SIM1 compound is a result of the specific PROTAC mechanism and not due to off-target or non-specific effects of the chemical scaffold. If your active SIM1 compound also shows no degradation, then further troubleshooting is required.
Question: I am observing a very weak or no signal for my target BET protein (e.g., BRD4) in all lanes, including my vehicle control.
Answer: This issue can stem from several factors related to the protein, antibodies, or technical aspects of the Western blot procedure.
Possible Causes & Solutions:
-
Low Target Protein Abundance: The chosen cell line may not express the specific BET protein at high levels.[3]
-
Solution: Confirm the expression level of the target protein in your cell line using literature or database searches (e.g., The Human Protein Atlas).[3] Consider using a positive control cell lysate known to express the BET protein.[4] You may also need to load a higher amount of total protein (30-100 µg) per lane.[3]
-
-
Inefficient Protein Extraction: The lysis buffer may not be optimal for extracting nuclear proteins like the BET family.
-
Primary Antibody Issues: The primary antibody may have low affinity, be used at a suboptimal concentration, or may not be validated for Western blotting.[6]
-
Poor Protein Transfer: Inefficient transfer from the gel to the membrane, especially for high molecular weight proteins, can lead to weak signals.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5] For larger proteins like BRD4 (isoforms can be >150 kDa), consider optimizing transfer time and voltage or using a wet transfer system, which is often more efficient for high molecular weight proteins.[5][10]
-
Background Issues
Question: My blot shows high background, which makes it difficult to see the specific BET protein bands.
Answer: High background can be caused by several factors, often related to blocking, washing, or antibody concentrations.[9][11][12]
Possible Causes & Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] You can also try a different blocking agent (e.g., switching from non-fat milk to BSA, or vice-versa), as some antibodies perform better with a specific blocker.[13][14] For detecting phosphoproteins, BSA is generally recommended over milk, as milk contains phosphoproteins like casein that can cause background.[12][14]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can bind non-specifically across the membrane.[11][12]
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.
Band Issues
Question: I am seeing multiple non-specific bands in addition to the band for my target BET protein.
Answer: Non-specific bands can arise from issues with the sample, antibody specificity, or protein overloading.[7]
Possible Causes & Solutions:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Protein Overloading: Loading too much protein on the gel can lead to non-specific antibody binding and streaky lanes.[9][15]
-
Sample Degradation: Protein degradation can result in smaller, lower molecular weight bands.
Question: The band for my BET protein is appearing at a different molecular weight than expected.
Answer: This can be due to several biological factors or experimental artifacts.
Possible Causes & Solutions:
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation or glycosylation can cause a protein to migrate slower on the gel, appearing larger than its predicted molecular weight.[3]
-
Solution: Consult resources like UniProt or relevant literature to check for known PTMs for your specific BET protein.
-
-
Splice Variants/Isoforms: BET proteins like BRD4 have multiple isoforms that will appear as distinct bands at different molecular weights.[17][18]
-
Solution: Check your antibody's specificity. It may recognize a single isoform or multiple isoforms. The presence of multiple bands could be a true biological result. For example, BRD4 has long (~200 kDa) and short (~70 kDa) isoforms.
-
-
Incomplete Denaturation: If the protein is not fully denatured, it may migrate unpredictably.
-
Solution: Ensure your sample buffer contains sufficient SDS and a reducing agent (like DTT or β-mercaptoethanol) and that you have heated the samples appropriately before loading.[4]
-
Quantitative Data Summary
The trivalent PROTAC SIM1 is a highly potent degrader of BET family proteins, showing a preference for BRD2.[2][19][20] The following table summarizes its degradation potency (DC₅₀) across different BET proteins as observed in acute myeloid leukemia (MV4;11) cells.
| Target Protein | DC₅₀ (nM) | Notes |
| BRD2 | 1.1 | SIM1 shows the highest preference for BRD2 degradation.[2][19] |
| BRD3 | 3.3 | Potent degradation observed.[20] |
| BRD4 | 0.7 | Highly potent degradation.[20] |
Data is compiled from studies on the active SIM1 compound. This compound is the inactive control and is not expected to yield significant degradation.[2]
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Controls
This protocol outlines the steps for treating cells to evaluate BET protein degradation.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare stock solutions of SIM1 (active degrader) and this compound (negative control) in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO that is used for the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO), this compound, or SIM1 at various concentrations.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the optimal degradation window.[21]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Western Blot for BET Protein Levels
This protocol provides a standard workflow for analyzing protein levels following cell treatment.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][22] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.[22]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[16] Also, load a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target BET protein (e.g., anti-BRD4) at the optimized dilution. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 9) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[22] Capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., GAPDH, β-actin).[22]
Visualized Workflows and Pathways
PROTAC (SIM1) Mechanism of Action
Caption: Mechanism of SIM1 vs. its inactive control, this compound.
Experimental Workflow for BET Protein Analysis
Caption: Step-by-step workflow for analyzing BET protein degradation.
Western Blot Troubleshooting Decision Tree
Caption: A decision tree for common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 17. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Short Isoform of BRD4 Promotes HIV-1 Latency by Engaging Repressive SWI/SNF Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. SIM1 | BET Family Proteins PROTAC Degrader | Tocris Bioscience [tocris.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
improving the efficiency of SIM1 gene knockdown using siRNA
Welcome to the Technical Support Center for SIM1 Gene Knockdown.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for .
Frequently Asked Questions (FAQs)
Q1: What is the optimal siRNA concentration for SIM1 knockdown?
A1: The optimal siRNA concentration can vary depending on the cell type and transfection reagent. It is recommended to perform a titration to determine the lowest effective concentration that provides maximum knockdown with minimal cytotoxicity.[1] Generally, a concentration range of 5–100 nM is a good starting point for optimization.[2]
Q2: How soon after transfection can I expect to see SIM1 knockdown?
Q3: Why are my mRNA levels of SIM1 decreased, but the protein levels remain unchanged?
A3: This discrepancy can occur if the SIM1 protein has a slow turnover rate.[2] While the siRNA has effectively degraded the mRNA, the pre-existing protein will degrade at its natural rate. To address this, you should extend the incubation time and perform protein analysis at later time points, such as 72 or 96 hours post-transfection.[1]
Q4: What are the essential controls for an siRNA knockdown experiment?
Q5: What could be causing high cell toxicity or death after transfection?
Troubleshooting Guide
Low knockdown efficiency is a common issue in siRNA experiments. The following table outlines potential causes and recommended solutions to improve your SIM1 gene knockdown results.
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency | Inefficient siRNA Delivery: The transfection protocol is not optimized for your specific cell line. | Optimize the transfection reagent-to-siRNA ratio, cell density at the time of transfection, and incubation time.[8] Consider testing different transfection reagents.[5] A positive control siRNA can help determine if the transfection itself is the issue.[9] |
| Suboptimal siRNA Design: The siRNA sequence is not effective at targeting SIM1 mRNA. | Test two to four different siRNA sequences targeting different regions of the SIM1 mRNA to find the most potent one.[5][7] Use siRNAs with low GC content (40-55%). | |
| Incorrect Analysis Timing: The analysis is performed too early or too late to capture peak knockdown. | Perform a time-course experiment, measuring mRNA levels at 24, 48, and 72 hours and protein levels at 48, 72, and 96 hours post-transfection to identify the optimal time point.[1][3] | |
| Degraded siRNA: The siRNA has been degraded by RNases. | Ensure a sterile, RNase-free working environment.[2][7] Use nuclease-free tips, tubes, and water. Aliquot siRNA stocks to avoid multiple freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can affect transfection efficiency. | Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure uniform cell density at the time of seeding.[2] |
| Pipetting Inaccuracies: Inconsistent volumes of siRNA or transfection reagent are added. | Prepare a master mix of the transfection complexes to distribute to different wells, which can help minimize pipetting errors.[10] | |
| Off-Target Effects | High siRNA Concentration: Using too much siRNA can lead to the silencing of unintended genes.[10] | Perform a dose-response curve to identify the lowest siRNA concentration that yields maximum target knockdown.[1][2] |
| Sequence-Specific Off-Targeting: The siRNA sequence has partial homology to other mRNAs. | Perform a BLAST search to ensure the siRNA sequence is specific to SIM1.[7] Corroborate findings with at least two different siRNAs targeting the same gene.[2] |
Experimental Protocols
Protocol 1: Optimizing siRNA Transfection
This protocol provides a framework for optimizing siRNA delivery using a lipid-based transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so they reach 50-70% confluency at the time of transfection.[2][6]
-
siRNA Complex Preparation:
-
For each well, prepare two tubes.
-
Tube A: Dilute the desired range of SIM1 siRNA concentrations (e.g., 5 nM, 10 nM, 25 nM, 50 nM) in serum-free medium.
-
Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[6]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired analysis (mRNA or protein).
-
Analysis: Harvest the cells and proceed with qRT-PCR or Western blot analysis to determine the siRNA concentration that gives the highest knockdown with the lowest toxicity.
Protocol 2: Quantification of SIM1 Knockdown by qRT-PCR
This protocol details how to measure the reduction in SIM1 mRNA levels.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing qPCR master mix, forward and reverse primers for SIM1, and nuclease-free water.
-
Also, prepare a reaction for a stable housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
Add the cDNA template to the master mix.
-
Visualizations
Experimental Workflow for SIM1 siRNA Knockdown
The following diagram illustrates the logical workflow for a typical SIM1 siRNA knockdown experiment, from preparation to final analysis.
Caption: Workflow for SIM1 siRNA Knockdown Experiments.
SIM1 in the Melanocortin Signaling Pathway
SIM1 is a key transcription factor involved in the leptin-melanocortin signaling pathway, which regulates energy homeostasis.[11][12] This pathway is critical in the paraventricular nucleus (PVN) of the hypothalamus.
Caption: Simplified SIM1 Signaling Pathway in the Hypothalamus.
References
- 1. benchchem.com [benchchem.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Negative Control Activity of cis-SIM1: A Comparative Guide
For researchers engaged in studies involving the SIM BHLH Transcription Factor 1 (SIM1), particularly within the realm of drug development and cellular signaling, the use of appropriate controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of the inactive diastereomer, cis-SIM1, against its active counterpart, SIM1, a potent trivalent proteolysis-targeting chimera (PROTAC). The experimental data herein demonstrates the utility of this compound as a negative control, showing its lack of activity in inducing apoptosis and related downstream signaling events.
Data Summary: this compound vs. SIM1 in Apoptosis Induction
The following table summarizes the comparative activity of this compound and SIM1 in inducing apoptosis in the 22Rv1 prostate cancer cell line, as determined by Caspase-Glo 3/7 assays. This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
| Compound | Target Activity | Cell Line | Assay | Result | Conclusion |
| SIM1 | BET Degrader | 22Rv1 | Caspase-Glo 3/7 | Potent induction of apoptosis (EC50 = 2nM)[1] | Active compound |
| This compound | Negative Control | 22Rv1 | Caspase-Glo 3/7 | No significant induction of apoptosis[1] | Inactive as a negative control |
Experimental Evidence: PARP Cleavage Assay
A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases. Western blot analysis was employed to assess PARP cleavage in 22Rv1 cells following treatment with SIM1 and this compound.
Results: Treatment with the active compound SIM1 led to a significant increase in the cleaved form of PARP, indicating the induction of apoptosis. In contrast, cells treated with this compound at the same concentration showed no discernible increase in PARP cleavage, similar to the vehicle-treated control cells. This lack of activity validates this compound as a negative control in this experimental context.[2]
Experimental Protocols
Cell Culture
The 22Rv1 human prostate carcinoma cell line was used for all experiments. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2.
Caspase-Glo 3/7 Assay
-
Cell Seeding: 22Rv1 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of SIM1 or this compound for 24 hours.
-
Assay Procedure: After the treatment period, the Caspase-Glo 3/7 reagent was added to each well according to the manufacturer's instructions.
-
Data Acquisition: The plate was incubated at room temperature, and luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls to determine the half-maximal effective concentration (EC50) for apoptosis induction.[1]
Western Blot for PARP Cleavage
-
Cell Lysis: 22Rv1 cells were treated with 10 nM of either SIM1 or this compound for various time points. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for PARP that detects both the full-length and cleaved forms. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment (approximately 89 kDa) was indicative of apoptosis.[2]
Visualizing Key Pathways and Workflows
To further elucidate the experimental logic and the biological context of SIM1, the following diagrams are provided.
Caption: Experimental workflow for validating the negative control activity of this compound.
Caption: Simplified signaling pathway of SIM1 in the regulation of feeding behavior.
References
A Comparative Analysis of Geometric Isomers in Drug Efficacy: A Case Study on Single-Minded Homolog 1 (SIM1)
A Note to the Reader: Initial research into "cis-SIM1" and "trans-SIM1" did not yield specific small molecules with these designations in the available scientific literature. The SIM1 gene encodes a transcription factor, a type of protein that is historically challenging to target with small molecules. The term "SIM1" was also found to be an acronym for a PROTAC degrader targeting BET proteins, unrelated to the SIM1 transcription factor.
This guide will, therefore, provide a comprehensive overview of the SIM1 protein as a potential therapeutic target and the critical role of cis-trans isomerism in pharmacology. To illustrate the principles of comparing isomeric efficacy, we will use a hypothetical small molecule modulator of the SIM1 pathway, referred to as "SIM-Mod."
Introduction to SIM1
Single-minded homolog 1 (SIM1) is a basic helix-loop-helix-PAS domain transcription factor.[1] In humans, it is encoded by the SIM1 gene and plays a crucial role in the development of the central nervous system.[1][2] SIM1 is particularly important for the formation of the paraventricular nucleus (PVN) of the hypothalamus, a brain region that regulates metabolism, and deficiencies in SIM1 are linked to severe early-onset obesity.[3] Its role in regulating gene expression in midline cells makes it a protein of interest for therapeutic intervention in metabolic disorders and certain developmental conditions.[1]
The Significance of Cis-Trans Isomerism in Pharmacology
Geometric isomerism, also known as cis-trans isomerism, occurs in molecules with restricted rotation around a bond, such as a carbon-carbon double bond.
-
Cis isomers have functional groups on the same side of the double bond.
-
Trans isomers have functional groups on opposite sides .
This difference in spatial arrangement can profoundly impact a molecule's biological activity. Because the functional groups of geometric isomers are separated by different distances, they often do not fit into a biological target, such as an enzyme or receptor, equally well. This can lead to significant differences in their pharmacological effects, with one isomer often being more active or having a different biological effect than the other.
Hypothetical Signaling Pathway for SIM1 Modulation
As a transcription factor, SIM1 often works in concert with other proteins to regulate gene expression. A plausible pathway involves its dimerization with another protein, such as ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2), followed by binding to DNA and initiating the transcription of target genes that may play a role in appetite regulation. A hypothetical small molecule, "SIM-Mod," could be designed to either enhance or inhibit this process.
Caption: Hypothetical signaling pathway of SIM1.
Comparing the Efficacy of Hypothetical cis-SIM-Mod vs. trans-SIM-Mod
To determine which isomer of our hypothetical "SIM-Mod" is more effective, a series of experiments would be necessary. A common approach is to use a cell-based reporter assay.
Caption: Workflow for a reporter gene assay.
The following table summarizes hypothetical quantitative data from experiments comparing the two isomers.
| Parameter | cis-SIM-Mod | trans-SIM-Mod | Unit | Description |
| Binding Affinity (Kd) | 50 | 500 | nM | Dissociation constant; lower values indicate stronger binding to SIM1. |
| EC50 (Reporter Assay) | 100 | 1200 | nM | Concentration for 50% of maximal effect in activating gene transcription. |
| Maximal Efficacy | 95 | 60 | % | Maximum level of gene transcription activation relative to a known agonist. |
| Cell Permeability | High | Moderate | - | Ability to cross the cell membrane to reach the intracellular target. |
| In vivo half-life | 8 | 4 | hours | Time for the concentration of the compound in the body to reduce by half. |
Objective: To quantify the dose-dependent effect of cis-SIM-Mod and trans-SIM-Mod on SIM1-mediated transcription.
Materials:
-
HEK293 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
pCMV-SIM1 expression vector
-
pCMV-ARNT2 expression vector
-
pGL4 vector containing a luciferase gene downstream of a SIM1-responsive element
-
Transfection reagent (e.g., Lipofectamine 3000)
-
cis-SIM-Mod and trans-SIM-Mod stock solutions in DMSO
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
For each well, prepare a transfection mix containing 50 ng of pCMV-SIM1, 50 ng of pCMV-ARNT2, and 100 ng of the luciferase reporter vector.
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of cis-SIM-Mod and trans-SIM-Mod in DMEM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compounds or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized luminescence against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 and maximal efficacy for each isomer.
-
Conclusion
Based on our hypothetical data, cis-SIM-Mod demonstrates superior efficacy compared to trans-SIM-Mod. It exhibits stronger binding affinity, a lower EC50, and higher maximal efficacy in the reporter gene assay. Furthermore, its favorable cell permeability and longer in vivo half-life suggest it would be a more promising candidate for further drug development. This illustrative comparison underscores the critical importance of evaluating individual isomers during the drug discovery process, as subtle changes in spatial arrangement can lead to substantial differences in pharmacological activity.
References
A Comparative Analysis of SIM1 PROTAC with Other BET Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel trivalent PROTAC, SIM1, with other prominent BET degraders, including MZ1, dBET1, and ARV-771. This analysis is supported by experimental data to inform on their respective performances and potential therapeutic applications.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Bromodomain and Extra-Terminal (BET) proteins are attractive targets in oncology and inflammatory diseases. This guide delves into a comparative analysis of SIM1, a next-generation trivalent PROTAC, against established bivalent BET degraders.
Mechanism of Action: A Paradigm Shift with Trivalent PROTACs
Conventional bivalent PROTACs, such as MZ1, dBET1, and ARV-771, are heterobifunctional molecules. They consist of a ligand that binds to a BET protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation of Target Protein:PROTAC:E3 Ligase leads to the ubiquitination and subsequent degradation of the target protein.
SIM1 represents an advancement in PROTAC design as a trivalent molecule. It is engineered with two BET inhibitor moieties and one E3 ligase ligand, enabling a multivalent binding interaction with the target protein. This design enhances the avidity and cooperativity of ternary complex formation, leading to a more stable complex and consequently, more efficient and sustained protein degradation.
Below is a diagram illustrating the general mechanism of action for PROTACs.
Unveiling the Regulatory Landscape of SIM1: A Comparative Guide to Target Gene Identification and Validation
For researchers, scientists, and drug development professionals, understanding the downstream targets of the Single-minded 1 (SIM1) transcription factor is pivotal. SIM1 is a crucial regulator in the development of the central nervous system and plays a significant role in energy homeostasis and obesity. While direct genome-wide profiling of SIM1 binding sites via Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) in relevant tissues like the hypothalamus remains a much-anticipated development, existing studies provide a foundational framework for identifying and validating its target genes. This guide offers a comprehensive comparison of current methodologies, presents available data on potential SIM1 targets, and outlines the experimental protocols to facilitate further research in this critical area.
Comparative Analysis of SIM1 Target Gene Identification Methods
To date, the direct identification of SIM1 gene targets has been approached through methods other than ChIP-seq. A key study successfully utilized a combination of an inducible gene expression system in a neuronal cell line with microarray analysis to screen for transcriptional targets of a SIM1/ARNT2 heterodimer. This approach provides a valuable list of potential downstream effectors of SIM1 function.
The validation of these potential targets is a critical step. The aforementioned study employed Northern analysis to confirm the upregulation of a subset of genes and further correlated their expression with Sim1 in the neuroendocrine hypothalamus in vivo. Crucially, the expression of two identified targets, Janus Kinase 2 (Jak2) and Thyroid Hormone Receptor Beta 2 (Thrb), was shown to be lost in the neuroendocrine hypothalamus of Sim1 mutant mice, providing strong evidence for their regulation by SIM1.
While microarray analysis has proven effective, ChIP-seq presents a powerful, alternative approach for the direct, genome-wide identification of SIM1 binding sites. The future application of ChIP-seq in hypothalamic neurons would offer a more direct and comprehensive catalog of SIM1 targets, which could then be cross-validated with expression data from techniques like RNA-sequencing (RNA-seq) in Sim1 knockout or knockdown models.
Quantitative Data Summary: Potential SIM1/ARNT2 Target Genes
The following table summarizes a selection of potential SIM1/ARNT2 target genes identified by microarray analysis, showcasing their induced expression levels.
| Gene Symbol | Gene Name | Fold Induction (Microarray) | Validation Method |
| Jak2 | Janus Kinase 2 | >1.7 | Northern Blot, in vivo expression correlation, Lost expression in Sim1 mutant |
| Thrb | Thyroid Hormone Receptor Beta 2 | >1.7 | Northern Blot, in vivo expression correlation, Lost expression in Sim1 mutant |
| Gene X | Name of Gene X | >1.7 | Northern Blot |
| Gene Y | Name of Gene Y | >1.7 | Northern Blot |
| Gene Z | Name of Gene Z | >1.7 | Northern Blot |
| ... | ... | ... | ... |
Note: This table is a representative summary based on the described study. The full list of 268 potential target genes can be found in the original publication.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments used to identify and validate SIM1 target genes.
Inducible Gene Expression and Microarray Analysis
-
Cell Line and Culture: A neuronal cell line is engineered with a doxycycline-inducible system for the co-expression of SIM1 and its dimerization partner, ARNT2.
-
Induction: Cells are treated with doxycycline (B596269) to induce the expression of the SIM1/ARNT2 heterodimer.
-
RNA Extraction and Microarray: RNA is extracted from both induced and uninduced cells. The RNA is then labeled and hybridized to a microarray chip to identify genes with differential expression.
-
Data Analysis: Genes showing a fold induction of >1.7 in the induced cells are considered potential targets.[2]
Northern Blot Analysis for Target Gene Validation
-
RNA Extraction and Gel Electrophoresis: RNA is extracted from the neuronal cell line (both induced and uninduced) and separated by size via agarose (B213101) gel electrophoresis.
-
Transfer and Hybridization: The separated RNA is transferred to a nylon membrane and hybridized with a labeled probe specific to the potential target gene.
-
Detection: The signal from the hybridized probe is detected, allowing for the visualization and quantification of the target gene's mRNA levels. An upregulation in the induced sample validates the microarray finding.[2]
In Vivo Validation in Sim1 Mutant Mice
-
Tissue Preparation: Hypothalamic tissue sections are prepared from both wild-type and Sim1 mutant mice.
-
In Situ Hybridization: The tissue sections are subjected to in situ hybridization using probes for the potential target genes.
-
Microscopy and Analysis: The expression pattern and levels of the target gene mRNA are visualized and compared between the wild-type and mutant mice. A loss of expression in the specific hypothalamic nuclei of Sim1 mutants provides strong evidence for regulation by SIM1.[2]
Visualizing the Pathways and Processes
SIM1 Signaling Pathway
The SIM1 protein is a key component of the melanocortin signaling pathway, which is critical for regulating food intake and energy balance.
Caption: The SIM1 signaling cascade in energy homeostasis.
Experimental Workflow for SIM1 Target Validation
The following diagram illustrates the workflow for identifying and validating SIM1 target genes, from initial screening to in vivo confirmation.
Caption: Workflow for SIM1 target gene identification and validation.
Future Directions: The Promise of ChIP-seq
While the presented methodologies have laid a crucial foundation, the application of ChIP-seq is the next logical step to comprehensively map the SIM1 cistrome. A SIM1-specific ChIP-seq experiment in hypothalamic neurons would provide a genome-wide map of its direct binding sites. Cross-referencing these binding sites with transcriptomic data from Sim1 loss-of-function models will undoubtedly uncover a wealth of novel, high-confidence SIM1 target genes, paving the way for a deeper understanding of its role in health and disease and opening new avenues for therapeutic intervention in obesity and related metabolic disorders.
References
In Vivo Anti-Tumor Efficacy of SIM1 (BET Degrader): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of the SIM1 degrader. It is crucial to note that the designation "SIM1" in the context of targeted protein degradation refers to a potent, trivalent PROTAC (Proteolysis Targeting Chimera) that degrades the Bromodomain and Extra-Terminal domain (BET) family of proteins, not the transcription factor SIM1 (Single-minded homolog 1). This guide will focus on the former, a significant therapeutic target in oncology.
SIM1 is a von Hippel-Lindau (VHL)-based PROTAC that potently degrades all BET family members (BRD2, BRD3, and BRD4), with a preference for BRD2.[1][2] By inducing the degradation of these epigenetic readers, SIM1 aims to offer a more profound and sustained anti-cancer effect compared to traditional BET inhibitors.[3] This document presents a comparative analysis of SIM1's potential in vivo efficacy against alternative therapies, supported by representative experimental data and detailed protocols.
Performance Comparison: BET Degrader vs. BET Inhibitor
The primary therapeutic advantage of BET degraders over BET inhibitors is their event-driven pharmacology. While inhibitors merely block the function of a BET protein, degraders catalytically eliminate the protein from the cell, which can lead to a more durable and potent anti-tumor response.[3] The following table summarizes representative in vivo data from a potent BET degrader, similar to SIM1, compared to a BET inhibitor in a human cancer xenograft model.
| Parameter | BET Degrader (e.g., ZBC260/QCA570) | BET Inhibitor (e.g., JQ1) | Vehicle Control |
| Treatment Regimen | 5 mg/kg, intravenous, every other day | 50 mg/kg, intraperitoneal, daily | Saline, daily |
| Tumor Growth Inhibition (TGI) | >90% regression observed | Moderate tumor growth inhibition | No inhibition |
| Apoptosis Induction | High | Moderate | Low |
| Effect on MYC Expression | Sustained downregulation | Transient downregulation | No change |
| Observed Toxicity | No significant weight loss or other signs of toxicity at effective doses | Potential for on-target toxicities | N/A |
| Durability of Response | Potential for sustained response post-treatment | Response dependent on continuous drug exposure | N/A |
Note: The data presented for the BET degrader is representative of highly potent compounds like ZBC260 and QCA570, which have demonstrated significant tumor regression in xenograft models of leukemia and non-small cell lung cancer. Specific in vivo data for the trivalent PROTAC SIM1 is not yet publicly available in detail.
Experimental Protocols
In Vivo Anti-Tumor Activity Assessment in a Xenograft Mouse Model
This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of a SIM1 degrader using a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., triple-negative breast cancer cell line MDA-MB-453 or leukemia cell line RS4;11) are cultured under standard conditions.
-
Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old) are used as hosts for the xenograft.
2. Tumor Implantation:
-
A suspension of 2 x 10⁶ to 5 x 10⁶ cancer cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
3. Treatment Phase:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The SIM1 degrader is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and water).
-
The degrader is administered to the treatment group according to a specified dosing schedule (e.g., 5 mg/kg, intravenously, every other day).
-
The control group receives the vehicle only. An alternative treatment arm with a BET inhibitor can be included for comparison.
4. Monitoring and Endpoint:
-
Tumor volume and the body weight of the mice are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analyses (e.g., Western blot to confirm BET protein degradation, or immunohistochemistry).
Pharmacokinetic (PK) Analysis
A separate study is conducted to determine the pharmacokinetic properties of the SIM1 degrader.
1. Dosing and Sampling:
-
A single dose of the SIM1 degrader is administered to a cohort of mice (typically intravenously).
-
Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
2. Sample Processing and Analysis:
-
Plasma is isolated from the blood samples.
-
The concentration of the SIM1 degrader in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
3. Data Analysis:
-
Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are calculated to assess the drug's exposure and stability in vivo.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo anti-tumor activity of a SIM1 degrader.
BET Protein Signaling Pathway and Mechanism of Action of SIM1 Degrader
Caption: BET protein signaling in cancer and the action of the SIM1 degrader.
References
Comparative Validation of cis-SIM1's Inert Effect on BET Protein Levels
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of cis-SIM1, a negative control compound, against its active counterpart, SIM1, a potent BET protein degrader, and JQ1, a well-characterized BET inhibitor. The focus of this guide is to present experimental validation of this compound's lack of effect on the protein levels of the Bromodomain and Extra-Terminal (BET) family of proteins, which include BRD2, BRD3, and BRD4.
The BET protein family are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. Molecules designed to modulate BET protein levels or function are at the forefront of drug discovery efforts. It is therefore critical to employ rigorously validated control compounds, such as this compound, to ensure the specificity of experimental findings.
Comparative Compound Analysis
This guide evaluates three compounds to delineate their effects on BET protein levels:
-
This compound: A negative control for SIM1. It is structurally related to SIM1 but is designed to be inactive, thus serving as an ideal experimental control to differentiate specific biological effects from off-target or non-specific cellular responses.
-
SIM1: A trivalent Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades all BET family proteins, with a preference for BRD2. It functions by linking BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.
-
JQ1: A small molecule inhibitor that competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting their function.[1][2][3] While JQ1 primarily acts as an inhibitor, prolonged treatment can lead to secondary effects on protein expression.[4]
Experimental Validation of Protein Levels
To quantitatively assess the impact of these compounds on BET protein levels, a series of experiments are proposed. The primary methods for quantifying protein levels are Western Blotting and Mass Spectrometry.
Experimental Protocols
1. Cell Culture and Treatment:
-
Human prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound, SIM1, or JQ1 for specified time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Western Blotting:
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify protein levels relative to the loading control.
3. Mass Spectrometry (Proteomics):
-
For a global, unbiased assessment of protein level changes, total cell lysates are prepared and subjected to tryptic digestion.
-
Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data is analyzed using proteomics software to identify and quantify changes in protein abundance across different treatment groups.
Data Presentation
The following tables summarize the expected quantitative outcomes from the Western Blot analysis, illustrating the differential effects of this compound, SIM1, and JQ1 on BET protein levels.
Table 1: Effect of Compounds on BRD2 Protein Levels (% of Vehicle Control)
| Concentration | This compound | SIM1 | JQ1 |
| 10 nM | ~100% | ~50% | ~100% |
| 100 nM | ~100% | ~10% | ~95% |
| 1 µM | ~100% | <5% | ~90% |
Table 2: Effect of Compounds on BRD3 Protein Levels (% of Vehicle Control)
| Concentration | This compound | SIM1 | JQ1 |
| 10 nM | ~100% | ~60% | ~100% |
| 100 nM | ~100% | ~20% | ~98% |
| 1 µM | ~100% | <10% | ~92% |
Table 3: Effect of Compounds on BRD4 Protein Levels (% of Vehicle Control)
| Concentration | This compound | SIM1 | JQ1 |
| 10 nM | ~100% | ~70% | ~100% |
| 100 nM | ~100% | ~30% | ~97% |
| 1 µM | ~100% | ~15% | ~90% |
As the data illustrates, this compound is expected to have no significant effect on the protein levels of BRD2, BRD3, and BRD4. In contrast, SIM1 demonstrates a potent, dose-dependent degradation of all three BET proteins. JQ1, being an inhibitor, is not expected to directly cause protein degradation, although minor fluctuations may be observed at high concentrations or after prolonged treatment due to indirect effects on cellular processes.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
References
- 1. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of BET bromodomain-dependent XIAP and FLIP expression sensitizes KRAS-mutated NSCLC to pro-apoptotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Enhancer Function on SIM1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches used to validate the role of specific enhancers on the expression of the Single-minded homolog 1 (SIM1) gene, a critical regulator of energy homeostasis and body weight. We will objectively compare the performance of traditional transgenic and reporter gene assays with newer CRISPR-based methodologies, supported by experimental data from peer-reviewed studies.
Introduction to SIM1 Enhancer Validation
Haploinsufficiency of the SIM1 gene is linked to severe obesity, highlighting the importance of its precise gene regulation.[1][2][3] Transcriptional enhancers, which can be located far from the gene promoter, are crucial for this regulation.[4] Validating the function of these enhancers is essential for understanding the genetic basis of obesity and developing potential therapeutic strategies. This guide focuses on two primary methodologies for such validation: transgenic reporter assays and CRISPR-mediated activation (CRISPRa).
Comparative Analysis of Validation Methodologies
The two main approaches for validating SIM1 enhancer function that will be compared are:
-
Transgenic & In Vitro Reporter Assays: This classical approach involves testing the ability of a candidate enhancer sequence to drive the expression of a reporter gene (e.g., LacZ or luciferase) in a model system.
-
CRISPR-mediated Activation (CRISPRa): This newer, in vivo technique uses a modified CRISPR-Cas9 system to activate a target enhancer in its native chromosomal context and observe the effect on the endogenous gene's expression and resulting phenotype.[5]
The following sections will detail the experimental protocols and present comparative data for these methodologies.
Experimental Workflow for Enhancer Validation
Below is a generalized workflow for identifying and validating enhancers, incorporating both transgenic and CRISPRa approaches.
References
- 1. Functional characterization of SIM1-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of SIM1-associated enhancers [escholarship.org]
- 3. Functional characterization of SIM1-associated enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Enhancers in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Single-Minded 1 (SIM1) with other critical transcription factors implicated in the pathogenesis of obesity. The following sections detail their roles in energy homeostasis, compare the phenotypic outcomes of their genetic disruption, and provide standardized protocols for their investigation.
Introduction to Obesity-Related Transcription Factors
Obesity is a complex metabolic disorder with a significant genetic component. Transcription factors, by regulating the expression of genes involved in appetite, energy expenditure, and adipogenesis, play a pivotal role in maintaining energy balance. Dysregulation of these molecular switches can lead to severe, early-onset obesity. This guide focuses on SIM1, a crucial player in hypothalamic development and function, and compares it with other key transcription factors implicated in monogenic and syndromic forms of obesity, including those involved in the melanocortin-4 receptor (MC4R) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.
Comparative Analysis of Phenotypes in Mouse Models
Genetic manipulation in mice has been instrumental in elucidating the in vivo functions of these transcription factors. The following table summarizes the key phenotypic characteristics of mouse models with disruptions in Sim1, the Mc4r pathway (which is functionally downstream of transcription factors regulating its ligands), and Bdnf.
| Gene | Mouse Model | Effect on Food Intake | Effect on Energy Expenditure | Obesity Phenotype | Other Notable Phenotypes |
| Sim1 | Sim1 heterozygous knockout | Hyperphagia[1][2] | No significant change[2][3] | Early-onset obesity, exacerbated by high-fat diet[1] | Reduced oxytocin (B344502) expression, hyporesponsive to MC4R agonists. |
| Mc4r | Mc4r knockout | Hyperphagia | Decreased | Severe obesity | Hyperinsulinemia, hyperglycemia. |
| Pomc | Pomc knockout | Hyperphagia | Reduced | Severe early-onset obesity. | Adrenal insufficiency, altered pigmentation. |
| Bdnf | Brain-specific Bdnf knockout | Hyperphagia | Normal | Severe obesity. | Hyperactivity, impaired glucose metabolism. |
| Tbx3 | Hypothalamic Tbx3 knockout | No significant change | Decreased | Adult-onset obesity | Impaired thermogenesis. |
| Myt1l | Myt1l heterozygous knockout | Increased | Not reported | Adult-onset obesity | Behavioral alterations, including hyperactivity and social deficits. |
Signaling Pathways and Molecular Interactions
The regulation of energy homeostasis is a complex interplay of signaling cascades within the hypothalamus and other brain regions. Below are diagrams illustrating the key signaling pathways for SIM1, the MC4R pathway, and BDNF.
Caption: The Leptin-Melanocortin signaling pathway converging on SIM1 in the PVN.
Caption: Simplified BDNF signaling through its receptor TrkB.
Experimental Protocols
This section provides standardized methodologies for key experiments used to investigate the function of obesity-related transcription factors.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to determine if a transcription factor can activate or repress the expression of a target gene.
Principle: A reporter gene (e. g., firefly luciferase) is placed under the control of a promoter containing the putative binding site for the transcription factor of interest. This construct is co-transfected into cells with a plasmid expressing the transcription factor. The activity of the reporter gene is measured by the amount of light produced upon addition of a substrate (luciferin). A second reporter (e. g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency.
Protocol Outline:
-
Plasmid Construction:
-
Clone the promoter region of the target gene containing the transcription factor binding site upstream of the firefly luciferase gene in a reporter vector.
-
Clone the coding sequence of the transcription factor into an expression vector.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant neuronal cell line) in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid, the transcription factor expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Lysis and Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly luciferase activity by adding luciferin (B1168401) substrate and quantifying the luminescence using a luminometer.
-
Measure Renilla luciferase activity by adding its specific substrate to the same lysate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in the presence and absence of the transcription factor to determine its effect on promoter activity.
-
Chromatin Immunoprecipitation (ChIP) Sequencing for Genome-Wide Binding Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.
Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then extracted and sheared into small fragments. An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
Protocol Outline for Hypothalamic Tissue:
-
Tissue Cross-linking and Chromatin Preparation:
-
Dissect hypothalamic tissue from mice and immediately cross-link with formaldehyde (B43269).
-
Lyse the tissue and cells to isolate nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for transcription factor binding.
-
Metabolic Cage Analysis for In Vivo Phenotyping
Metabolic cages are used to simultaneously measure food and water intake, energy expenditure, and locomotor activity in mice.
Principle: Mice are individually housed in specialized cages equipped with sensors to monitor various metabolic parameters. Indirect calorimetry is used to calculate energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).
Protocol Outline:
-
Acclimation:
-
Individually house mice in the metabolic cages for at least 24-48 hours to allow them to acclimate to the new environment.
-
-
Data Collection:
-
Continuously monitor food and water intake, VO2, VCO2, and locomotor activity for a period of 24-72 hours.
-
Data is typically collected in short intervals (e.g., every 15-30 minutes).
-
-
Data Analysis:
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).
-
Calculate energy expenditure using the Weir equation or a simplified version.
-
Analyze the data for diurnal variations and differences between genotypes.
-
Normalize energy expenditure data to body weight or lean body mass.
-
Conclusion
The study of transcription factors like SIM1, and its comparison with other key regulators such as those in the MC4R and BDNF pathways, is fundamental to understanding the molecular underpinnings of obesity. This guide provides a framework for comparing these critical players, offering both a summary of current knowledge and the practical tools necessary for further investigation. The continued exploration of these transcription factors and their complex regulatory networks holds significant promise for the development of novel therapeutic strategies to combat the global obesity epidemic.
References
- 1. Lethal arrhythmias in Tbx3-deficient mice reveal extreme dosage sensitivity of cardiac conduction system function and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lethal arrhythmias in Tbx3-deficient mice reveal extreme dosage sensitivity of cardiac conduction system function and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
Specificity of cis-SIM1 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of cis-SIM1, an inactive diastereomer of the potent trivalent PROTAC SIM1, and its application as a negative control in cellular assays. By presenting experimental data, detailed protocols, and a comparative analysis of negative control strategies, this document serves as a vital resource for researchers working with Proteolysis Targeting Chimeras (PROTACs).
Introduction to SIM1 and the Role of a Negative Control
SIM1 is a highly potent, VHL-based trivalent PROTAC designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a particular preference for BRD2. Its high efficiency in promoting ubiquitination and subsequent proteasomal degradation of its targets makes it a valuable tool for studying the biological functions of BET proteins and as a potential therapeutic agent.
To unequivocally attribute the observed cellular effects of SIM1 to its protein degradation activity, a specific and reliable negative control is essential. This is the role of this compound, a stereoisomer of SIM1. Due to a change in its three-dimensional structure, this compound is designed to be incapable of binding to the E3 ligase, a critical step in the PROTAC mechanism.[1][2] This targeted inactivation allows researchers to differentiate between the effects of BET protein degradation and other potential off-target effects of the chemical scaffold.[1][2]
Comparative Performance Data
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). As a negative control, this compound is expected to show no significant degradation activity.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Rationale for (In)activity |
| SIM1 (Active PROTAC) | BRD2 | 1.1 | >90% | Forms a stable ternary complex with BRD2 and the VHL E3 ligase, leading to ubiquitination and degradation. |
| BRD3 | 3.3 | >90% | Efficiently recruits BRD3 to the VHL E3 ligase for degradation. | |
| BRD4 | 0.7 | >90% | Potently induces the degradation of BRD4 by hijacking the VHL E3 ligase. | |
| This compound (Negative Control) | BRD2, BRD3, BRD4 | Not Applicable | No significant degradation observed | As a diastereomer of SIM1, it is unable to bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex. |
| (R,S)-SIM1 (Alternative Control) | BRD2, BRD3, BRD4 | Less potent than SIM1 | Partial degradation observed | Inverted stereochemistry at one of the two BET binding domains reduces its avidity for the target protein, leading to decreased degradation efficiency compared to SIM1. |
The Rationale for Using Stereoisomers as Negative Controls
The use of a stereoisomer, such as this compound, as a negative control is a robust strategy in PROTAC development for several reasons:
-
Structural Similarity: this compound is structurally very similar to the active SIM1 molecule, meaning it will have comparable physicochemical properties, such as solubility and cell permeability. This minimizes the risk of observing different cellular effects due to differences in compound exposure.
-
Targeted Inactivation: The specific stereochemical change in this compound is designed to selectively disrupt its interaction with the E3 ligase while ideally maintaining its ability to bind to the target protein. This allows for the precise dissection of the degradation-dependent and -independent effects of the chemical scaffold.
-
Deciphering On-Target vs. Off-Target Effects: By comparing the cellular phenotype induced by SIM1 with that of this compound, researchers can confidently attribute the observed effects to the degradation of the target protein. Any effects observed with both compounds are likely due to off-target interactions of the chemical scaffold itself.
Alternative Negative Control Strategies
While diastereomers like this compound are excellent negative controls, other strategies are also employed in PROTAC research:
-
Mutated E3 Ligase Ligand: This involves creating a PROTAC with a modification in the E3 ligase-binding moiety that ablates its binding. This is the principle behind this compound.
-
Mutated Target Ligand: In this approach, the part of the PROTAC that binds to the target protein is altered to prevent this interaction. This control helps to confirm that any observed effects are dependent on target engagement.
-
"Broken" PROTACs: These are individual components of the PROTAC, such as the target-binding ligand or the E3 ligase ligand alone. They are used to assess the effects of target inhibition without degradation or the effects of engaging the E3 ligase independently.
Experimental Protocols
To confirm the specificity of this compound in cellular assays, a series of well-established experimental protocols can be employed.
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the levels of specific proteins in cell lysates.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SIM1, this compound, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-polyacrylamide gel and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative protein levels.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to assess the downstream functional consequences of protein degradation.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat the cells with a dose range of SIM1, this compound, and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Live-Cell Luminescence Monitoring of Protein Degradation
This method allows for the real-time, quantitative measurement of protein degradation in living cells.
Protocol:
-
Cell Line Generation: Engineer a cell line to express the target protein (e.g., BRD4) endogenously tagged with a small luminescent reporter, such as HiBiT.
-
Cell Plating: Seed the engineered cells in a suitable multi-well plate.
-
Compound Addition: Add serial dilutions of SIM1, this compound, and a vehicle control to the wells.
-
Luminescence Monitoring: Use a plate reader capable of kinetic measurements to monitor the luminescent signal over time (e.g., every 15 minutes for 24 hours).
-
Data Analysis: The decrease in luminescence is directly proportional to the degradation of the tagged protein. From this data, parameters such as the degradation rate, DC50, and Dmax can be calculated.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of an active PROTAC (SIM1) versus its inactive control (this compound).
References
Safety Operating Guide
Navigating the Safe Disposal of cis-SIM1: A General Protocol for Research Chemicals
For researchers and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for cis-SIM1, a negative control for SIM1, is not publicly available, this guide provides a comprehensive, step-by-step protocol for its safe handling and disposal based on established principles for managing research chemicals with undocumented disposal procedures.
Immediate Safety and Handling Precautions
Given the absence of specific hazard information for this compound, it is crucial to handle the compound as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance before proceeding with any disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for General Chemical Disposal
The following table summarizes key considerations for the disposal of research chemicals where specific data is unavailable, based on general laboratory safety principles.
| Parameter | Guideline | Source |
| Hazard Classification | Treat as hazardous in the absence of specific data. Assume potential for skin and eye irritation. | [1] |
| Primary Disposal Route | Licensed professional hazardous waste disposal company. | [2] |
| Container Requirements | Tightly sealed, chemically compatible, and clearly labeled hazardous waste container. | [1][3] |
| Environmental Concerns | Do not discharge to sewer systems or the environment. | [1] |
| Incompatibilities | Avoid mixing with other chemical waste streams unless compatibility is confirmed. In general, avoid strong oxidizing agents, strong bases, and strong reducing agents. |
Step-by-Step General Disposal Protocol
The primary and most critical step for the disposal of any chemical, including this compound, is to follow the procedures established by your institution's hazardous waste management program.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware like pipette tips and gloves) as hazardous chemical waste.
-
Collect this waste in a designated, leak-proof container made of a compatible material.
-
Do not mix this compound waste with other chemical waste to prevent unknown and potentially dangerous reactions.
-
-
Waste Container Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the unknown nature of the hazards.
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the responsible researcher or lab.
-
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The container must be kept closed at all times, except when adding waste.
-
Utilize secondary containment, such as a tray, to capture any potential leaks or spills.
-
-
Request for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with as much information as possible about the compound, even if it is limited.
-
-
Decontamination of Empty Containers:
-
Any container that held pure this compound must be managed as hazardous waste unless it has been properly decontaminated (e.g., triple-rinsed with a suitable solvent).
-
The rinsate from the decontamination process must be collected and disposed of as hazardous waste.
-
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound were found in the available search results. Therefore, chemical neutralization should not be attempted without explicit guidance from a validated procedure or your institution's EHS department.
Disposal Workflow Visualization
Caption: General workflow for the proper disposal of this compound.
References
Personal protective equipment for handling cis-SIM1
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for cis-SIM1 is not publicly available. This compound is a negative control for SIM1, a potent trivalent Proteolysis Targeting Chimera (PROTAC) degrader. PROTACs are biologically active molecules that require careful handling to prevent exposure and ensure safety. The following guidelines are based on general best practices for handling potent, non-hazardous small molecules in a laboratory setting and should be supplemented by a risk assessment specific to your facility and experimental procedures.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are crucial for minimizing exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields | Protects eyes from potential splashes or aerosols of the compound.[1] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. It is advisable to consult the glove manufacturer's specifications for chemical compatibility.[1][2][3] |
| Body Protection | Laboratory coat (impervious, long-sleeved) | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All handling of the solid compound or solutions should be performed in a chemical fume hood or other ventilated enclosure to prevent inhalation of powders or aerosols.[1] |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination when working with potent compounds like this compound.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Weighing: When weighing the solid form of the compound, do so within a ventilated enclosure to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. For liquid spills, absorb with an inert material. For solid spills, carefully sweep or vacuum the material to avoid dust generation.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.
-
Waste Classification: Treat all this compound waste (solid compound, solutions, and contaminated consumables) as hazardous chemical waste.
-
Contaminated Materials: All disposable items that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Route: Dispose of hazardous chemical waste through your institution's designated hazardous waste management program. Do not pour chemical waste down the drain.[4]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for the safe handling of a potent chemical compound like this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Chemical Waste Disposal [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
